1-(Difluoromethoxy)-2-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(difluoromethoxy)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)13-6-4-2-1-3-5(6)10(11)12/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICWTNGFGCVEHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371768 | |
| Record name | 1-(difluoromethoxy)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22225-77-0 | |
| Record name | 1-(difluoromethoxy)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(Difluoromethoxy)-2-nitrobenzene CAS number 22225-77-0 properties
CAS Number: 22225-77-0
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 1-(Difluoromethoxy)-2-nitrobenzene, tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical and Computational Properties
This compound is a light yellow liquid that serves as a valuable intermediate in organic synthesis.[1] Its unique combination of a difluoromethoxy group and a nitro group on a benzene ring makes it a versatile building block, particularly in the development of novel pharmaceutical compounds. The introduction of the difluoromethoxy (-OCHF2) group can significantly enhance the pharmacokinetic properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅F₂NO₃ | ChemScene |
| Molecular Weight | 189.12 g/mol | ChemScene |
| Physical Form | Liquid | Sigma-Aldrich |
| Appearance | Light yellow | NINGBO INNO PHARMCHEM CO.,LTD. |
| Purity | ≥97% - ≥98% | Sigma-Aldrich, ChemScene |
| Boiling Point | 249.4 ± 30.0 °C at 760 mmHg | PubChem |
| Density | 1.4 ± 0.1 g/cm³ | PubChem |
| Flash Point | 104.6 ± 24.6 °C | PubChem |
| Refractive Index | 1.494 | PubChem |
| Storage Temperature | 2-8°C, under inert atmosphere | Sigma-Aldrich |
Table 2: Computational Chemistry Data
| Parameter | Value | Source |
| Topological Polar Surface Area (TPSA) | 52.37 Ų | ChemScene |
| logP | 2.1962 | ChemScene |
| Hydrogen Bond Acceptors | 3 | ChemScene |
| Hydrogen Bond Donors | 0 | ChemScene |
| Rotatable Bonds | 3 | ChemScene |
Synthesis and Purification: Experimental Protocols
The synthesis of this compound is typically achieved through the difluoromethylation of 2-nitrophenol. The following protocol is based on established methods for the synthesis of difluoromethoxy nitrobenzene isomers.[1][2]
Synthesis of this compound
This procedure involves the reaction of 2-nitrophenol with a difluoromethylating agent in the presence of a base and a phase-transfer catalyst.[1][2]
Materials:
-
2-Nitrophenol (o-NP)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Difluorochloromethane (ClCHF₂)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)
-
Water (H₂O)
-
Organic solvent for extraction (e.g., Ethyl acetate)
Equipment:
-
Four-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer
-
Gas inlet tube
-
Separatory funnel
-
Rotary evaporator
-
Steam distillation apparatus
Procedure:
-
In a four-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, thermometer, and gas inlet tube, dissolve 2-nitrophenol and sodium hydroxide in water.
-
Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide.
-
Heat the reaction mixture to a temperature between 40-100°C with vigorous stirring.[2]
-
Once the desired temperature is reached, begin to bubble difluorochloromethane gas through the reaction mixture. The molar ratio of 2-nitrophenol to difluorochloromethane can range from 1:1 to 1:10.[2]
-
Maintain the reaction at the set temperature for 1 to 40 hours, monitoring the progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Wash the organic phase with an alkaline solution followed by water to remove unreacted starting materials and salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by steam distillation to yield a product with a purity of >98%.[1]
Procedure:
-
Set up a steam distillation apparatus with the crude product in the distilling flask.
-
Pass steam through the flask to co-distill the product with water.
-
Collect the distillate, which will consist of two phases: an aqueous phase and the organic product.
-
Separate the organic layer and dry it to obtain the purified this compound.
Analytical Methods
The purity and identity of this compound can be assessed using a variety of standard analytical techniques applicable to nitroaromatic compounds.[3]
Table 3: Recommended Analytical Methods
| Method | Purpose | Typical Conditions |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Column: C18 reverse-phase; Mobile Phase: Acetonitrile/water gradient; Detector: UV at a suitable wavelength. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities | Column: Capillary column suitable for aromatic compounds; Carrier Gas: Helium; Detector: Mass Spectrometer. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | ¹H NMR, ¹³C NMR, and ¹⁹F NMR in a suitable deuterated solvent (e.g., CDCl₃). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | Characteristic peaks for C-O-C, NO₂, Ar-H, and C-F bonds. |
Applications in Drug Development
This compound is a key building block in medicinal chemistry, primarily utilized for the introduction of the difluoromethoxy group into potential drug candidates. The nitro group serves as a versatile handle for further chemical transformations, most commonly reduction to an amine, which can then undergo a wide range of reactions such as amide bond formation or participation in coupling reactions.
The presence of the difluoromethoxy group can confer several advantageous properties to a drug molecule:
-
Enhanced Metabolic Stability: The C-F bonds are strong and less susceptible to metabolic cleavage, which can increase the half-life of a drug.
-
Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.
-
Conformational Control: The steric and electronic properties of the difluoromethoxy group can influence the overall conformation of the molecule, potentially leading to improved binding affinity for its target.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Role in Drug Discovery
This diagram illustrates the logical flow of how this compound is utilized as a building block in the drug discovery process.
Impact of the Difluoromethoxy Group on Drug Properties
The following diagram illustrates the logical relationship between the incorporation of the difluoromethoxy group and the resulting beneficial changes in the properties of a drug candidate.
References
An In-depth Technical Guide to the Physicochemical Characteristics of 2-(Difluoromethoxy)-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical characteristics of 2-(difluoromethoxy)-nitrobenzene (CAS No. 22225-77-0). The introduction of the difluoromethoxy group onto the nitrobenzene scaffold imparts unique electronic and lipophilic properties, making it a valuable building block in medicinal chemistry and materials science. This document collates available data on its physical and chemical properties, outlines detailed experimental protocols for its synthesis and characterization, and includes a workflow diagram for its preparation and purification. Due to a lack of publicly available data on the specific biological activity of this compound, a signaling pathway diagram could not be generated. Instead, a detailed synthetic and analytical workflow is presented.
Physicochemical Characteristics
2-(Difluoromethoxy)-nitrobenzene is a light yellow liquid at room temperature.[1] The presence of the electron-withdrawing nitro group and the difluoromethoxy group significantly influences its reactivity and physical properties. While experimental data for some properties of the ortho-isomer are scarce, data from closely related isomers and computational predictions provide valuable insights.
Identification
| Identifier | Value |
| IUPAC Name | 1-(Difluoromethoxy)-2-nitrobenzene |
| CAS Number | 22225-77-0[2] |
| Molecular Formula | C₇H₅F₂NO₃[2] |
| Molecular Weight | 189.12 g/mol [2] |
| Canonical SMILES | C1=CC=C(C(=C1)--INVALID-LINK--[O-])OC(F)F |
| InChI Key | NYVCZALWNPMMSQ-UHFFFAOYSA-N |
Physical Properties
A summary of the available and predicted physical properties of 2-(difluoromethoxy)-nitrobenzene is presented below. It is important to note that some of these values are predicted or extrapolated from related compounds due to the limited availability of experimental data for this specific isomer.
| Property | Value | Source |
| Physical State | Light yellow liquid | [1] |
| Boiling Point | 249.4 ± 30.0 °C at 760 mmHg | [3] |
| Melting Point | Not available (para-isomer: 37-40 °C) | [4] |
| Density | ~1.4 ± 0.1 g/cm³ | [3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ether, benzene) and sparingly soluble in water. | Predicted based on nitrobenzene solubility[5] |
| pKa | Not available | |
| Refractive Index | 1.494 | [3] |
Computed Properties
Computational models provide further insight into the molecular characteristics of 2-(difluoromethoxy)-nitrobenzene.
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 52.37 Ų | [6] |
| logP (Octanol-Water Partition Coefficient) | 2.1962 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Rotatable Bonds | 3 | [6] |
Synthesis and Purification
The synthesis of 2-(difluoromethoxy)-nitrobenzene typically involves the difluoromethylation of 2-nitrophenol. A general method is described in the patent literature, which involves a water-phase reaction.[7]
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2-(difluoromethoxy)-nitrobenzene.
References
- 1. 1-DIFLUOROMETHOXY-4-NITRO-BENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. innospk.com [innospk.com]
- 3. 1-Fluoro-2-nitrobenzene 99 1493-27-2 [sigmaaldrich.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound CAS 22225-77-0 [benchchem.com]
- 6. Percutaneous absorption of nitroaromatic compounds: in vivo and in vitro studies in the human and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(Difluoromethoxy)-2-nitrobenzene
Abstract: This technical guide provides a comprehensive overview of 1-(Difluoromethoxy)-2-nitrobenzene, a key intermediate in modern organic synthesis. The document details its molecular structure, physicochemical properties, and its significance in the development of pharmaceuticals and agrochemicals. Detailed, representative experimental protocols for its synthesis and subsequent chemical transformations are provided, accompanied by structured data tables and workflow diagrams generated using Graphviz to illustrate the logical and experimental steps. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound (CAS No. 22225-77-0) is a substituted aromatic compound that has garnered significant interest in the chemical and pharmaceutical industries.[1] Its structure is characterized by a benzene ring functionalized with both a nitro group (-NO₂) and a difluoromethoxy group (-OCHF₂). The presence of the difluoromethoxy moiety is of particular importance; introducing this group into organic molecules can profoundly alter their physicochemical and biological properties.[1] Specifically, it can enhance metabolic stability, lipophilicity, and binding affinity, which are highly desirable characteristics for active pharmaceutical ingredients (APIs).[1]
This compound serves as a versatile building block, primarily because the nitro group can be readily reduced to an amine (-NH₂), opening a gateway for a wide array of subsequent chemical modifications such as amide bond formation or participation in various coupling reactions.[1] Consequently, this compound is a critical precursor for creating diverse and complex molecular scaffolds for novel therapeutic agents and other specialized chemical products.[2]
Molecular Structure and Properties
The molecular structure of this compound consists of a difluoromethoxy group and a nitro group attached to adjacent carbon atoms (positions 1 and 2) of a benzene ring.
Chemical Identifiers and Properties
The key identifiers and physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-(Difluoromethoxy)-nitrobenzene, Difluoromethyl 2-nitrophenyl ether | [1][3] |
| CAS Number | 22225-77-0 | [2][3][4] |
| Molecular Formula | C₇H₅F₂NO₃ | [2][3][4] |
| Molecular Weight | 189.12 g/mol | [2][3][4][5] |
| Appearance | Light yellow liquid | [1][2][3] |
| Purity | Typically ≥98.0% | [1][3] |
| Boiling Point | 249.4 ± 30.0 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Flash Point | 104.6 ± 24.6 °C | [3] |
| SMILES | FC(F)OC1=CC=CC=C1--INVALID-LINK--[O-] | [4] |
| InChI Key | SVGGBARCOQPYMV-UHFFFAOYSA-N | [6] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the difluoromethylation of 2-nitrophenol. This process involves the reaction of 2-nitrophenol with a difluoromethylene source, such as difluorochloromethane (CHClF₂), under basic conditions, often employing a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.[7][8]
Synthesis Workflow
The logical workflow for the synthesis of this compound from 2-nitrophenol is depicted below.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis
The following is a representative experimental protocol adapted from general procedures for the synthesis of analogous compounds.[7][8]
Objective: To synthesize this compound.
Materials:
-
2-Nitrophenol (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.2 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Deionized Water
-
Difluorochloromethane (CHClF₂)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reaction vessel equipped with a stirrer, condenser, gas inlet, and temperature probe.
Procedure:
-
Preparation: In a suitable reaction vessel, dissolve 2-nitrophenol and tetrabutylammonium bromide in deionized water.
-
Basification: Add sodium hydroxide to the solution and stir until a homogenous solution of the corresponding sodium phenoxide is formed.
-
Reaction: Heat the mixture to approximately 80-95°C. Begin bubbling difluorochloromethane gas into the reaction mixture under vigorous stirring. The reaction is exothermic and should be monitored.
-
Monitoring: Continue the gas addition for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Extract the aqueous mixture three times with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound as a light yellow liquid.
Chemical Reactivity and Downstream Applications
A primary application of this compound in drug development is its use as a precursor to 2-(Difluoromethoxy)aniline. This transformation is achieved via the reduction of the nitro group, a fundamental and reliable reaction in organic synthesis. The resulting aniline is a versatile intermediate for building more complex molecular architectures.
Reduction of the Nitro Group: Workflow
The workflow for the reduction of this compound to 2-(Difluoromethoxy)aniline is outlined below.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS 22225-77-0 [benchchem.com]
- 3. innospk.com [innospk.com]
- 4. 22225-77-0|this compound|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. 1-(DIFLUOROMETHOXY)-4-NITROBENZENE | CAS 1544-86-1 [matrix-fine-chemicals.com]
- 7. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 8. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of Difluoromethyl 2-Nitrophenyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and predicted spectroscopic properties of difluoromethyl 2-nitrophenyl ether. The methodologies and data presented herein are compiled from established synthetic protocols for analogous compounds and spectral data from related structures, offering a robust resource for researchers in medicinal chemistry and materials science.
Experimental Protocol: Synthesis of Difluoromethyl 2-Nitrophenyl Ether
The following protocol is a comprehensive, step-by-step procedure for the synthesis of difluoromethyl 2-nitrophenyl ether, adapted from established methods for the difluoromethylation of phenols.[1][2]
Materials:
-
2-Nitrophenol
-
Sodium chlorodifluoroacetate (SCDA)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-nitrophenol (1.39 g, 10 mmol), sodium chlorodifluoroacetate (2.28 g, 15 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.
-
Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Discard the aqueous layer. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure difluoromethyl 2-nitrophenyl ether.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for difluoromethyl 2-nitrophenyl ether. These predictions are based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.90 - 7.80 | m | - | 2H, Ar-H |
| 7.60 - 7.50 | m | - | 1H, Ar-H |
| 7.30 - 7.20 | m | - | 1H, Ar-H |
| 6.80 | t | 73.5 | 1H, -OCHF₂ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| 150.5 | Ar-C (C-O) |
| 141.0 | Ar-C (C-NO₂) |
| 134.5 | Ar-CH |
| 126.0 | Ar-CH |
| 121.5 | Ar-CH |
| 118.0 | Ar-CH |
| 115.5 (t, J ≈ 260 Hz) | -OCHF₂ |
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| -80 to -90 | d | 73.5 | -OCHF₂ |
Table 4: Predicted IR Data
| Wavenumber (cm⁻¹) | Assignment |
| 3100 - 3000 | C-H (aromatic) |
| 1580 - 1560, 1360 - 1340 | N-O (nitro group) |
| 1280 - 1240 | C-O-C (ether) |
| 1100 - 1000 | C-F |
Table 5: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 189 | [M]⁺ |
| 140 | [M - CHF₂]⁺ |
| 123 | [M - NO₂]⁺ |
| 93 | [C₆H₅O]⁺ |
| 51 | [CHF₂]⁺ |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of difluoromethyl 2-nitrophenyl ether.
References
The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the arsenal of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable and versatile functional group. This technical guide provides a comprehensive overview of the pivotal role the difluoromethoxy group plays in drug design, detailing its impact on key drug-like properties, synthetic accessibility, and metabolic fate, supported by quantitative data, detailed experimental protocols, and visual representations of its influence in established therapeutic agents.
Core Physicochemical Properties: A Comparative Analysis
The introduction of a difluoromethoxy group to a molecule imparts a unique combination of steric and electronic properties that significantly influence its behavior. It is often considered a lipophilic hydrogen bond donor, a rare and advantageous characteristic in drug design.
Lipophilicity and Electronic Effects
The difluoromethoxy group generally increases lipophilicity compared to a methoxy (-OCH₃) group, but to a lesser extent than the more lipophilic trifluoromethoxy (-OCF₃) group. This moderate increase can enhance membrane permeability and improve oral absorption. The electronic nature of the difluoromethoxy group is weakly electron-withdrawing, as indicated by its positive Hammett sigma constant (σp ≈ +0.14). This is in contrast to the electron-donating nature of the methoxy group and the strongly electron-withdrawing nature of the trifluoromethoxy group.
A key feature of the -OCF₂H group is the acidity of its hydrogen atom, which allows it to act as a hydrogen bond donor. This enables it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, potentially improving metabolic stability while preserving crucial interactions with biological targets.[1]
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |
| Calculated logP (Anisole derivatives) | 2.11 | 2.35 | 2.79 |
| Hansch Pi (π) Constant | -0.02 | ~0.45 | +1.04[2] |
| Hammett Sigma (σp) Constant | -0.27 | +0.14 | +0.35 |
| Hydrogen Bonding Capability | Acceptor | Donor/Weak Acceptor | Weak Acceptor |
Note: logP and pKa values are representative and can vary based on the specific molecular scaffold and experimental conditions.
Impact on Pharmacokinetics and Metabolic Stability
A primary driver for incorporating the difluoromethoxy group is to enhance a drug's metabolic stability.[3] The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.
The -OCF₂H group is frequently employed as a metabolically robust replacement for the labile methoxy group, which is prone to O-demethylation.[4] This substitution can significantly increase a drug's plasma half-life and improve its bioavailability by blocking this common metabolic pathway.[1] The metabolic stability of compounds containing a difluoromethoxy group is typically evaluated using in vitro assays with liver microsomes or hepatocytes.[3]
Synthesis of Aryl Difluoromethyl Ethers
The introduction of the difluoromethoxy group onto an aromatic ring can be achieved through several synthetic routes. A common and practical method involves the reaction of a phenol with a difluorocarbene source, such as sodium chlorodifluoroacetate.
Experimental Protocol: Synthesis of 4-(Difluoromethoxy)aniline
This protocol describes a general two-step procedure for the synthesis of 4-(difluoromethoxy)aniline from 4-nitrophenol.
Step 1: Synthesis of 1-(Difluoromethoxy)-4-nitrobenzene
-
Reaction Setup: To a solution of 4-nitrophenol (1.0 eq) in a suitable solvent such as DMF, add a base like sodium hydroxide (1.1 eq) to form the corresponding sodium phenoxide.
-
Difluoromethylation: Heat the mixture to 90-100 °C. Add a difluorocarbene source, such as sodium chlorodifluoroacetate (2.0-3.0 eq), portion-wise over 1-2 hours. Alternatively, monochlorodifluoromethane gas can be bubbled through the reaction mixture under pressure.[5]
-
Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-(difluoromethoxy)-4-nitrobenzene.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the 1-(difluoromethoxy)-4-nitrobenzene (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
-
Reduction: Add a reducing agent. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) or hydrazine hydrate with a catalyst like ferric oxide and activated carbon can be employed.[5]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, filter off the catalyst (if used).
-
Purification: Remove the solvent under reduced pressure. If necessary, purify the crude product by column chromatography or recrystallization to obtain 4-(difluoromethoxy)aniline.
In Vitro Metabolic Stability Assay
The following protocol outlines a general procedure for assessing the metabolic stability of a compound containing a difluoromethoxy group using human liver microsomes.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
1. Reagents and Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., Solution A: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl₂; Solution B: 0.4 U/mL glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37 °C)
-
Centrifuge
-
LC-MS/MS system
2. Assay Procedure:
-
Preparation of Incubation Mixture: Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
Microsome Preparation: Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Incubation: In a 96-well plate, combine the test compound working solution and the diluted microsomes. Pre-incubate the plate at 37 °C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.[4][6]
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.[7]
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[8][9][10]
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t₁/₂) / (mg/mL microsomal protein).
Case Studies: The Difluoromethoxy Group in FDA-Approved Drugs
The utility of the difluoromethoxy group is exemplified by its presence in several successful pharmaceuticals.
Pantoprazole (Protonix®)
Pantoprazole is a proton pump inhibitor (PPI) used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders. The difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability in the acidic environment of the stomach's parietal cells, where it becomes activated to inhibit the H⁺/K⁺-ATPase proton pump.[1][2][3][11][12]
Caption: Mechanism of action of Pantoprazole.
Roflumilast (Daliresp®)
Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in roflumilast contributes to its potency and metabolic stability. Roflumilast inhibits PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels, roflumilast activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and ultimately reducing inflammatory responses.[13][14][15][16]
References
- 1. Pantoprazole Mechanism of Action PPT - Oreate AI Blog [oreateai.com]
- 2. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 11. scribd.com [scribd.com]
- 12. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 13. Roflumilast restores cAMP/PKA/CREB signaling axis for FtMt-mediated tumor inhibition of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Roflumilast N-oxide, a PDE4 inhibitor, improves cilia motility and ciliated human bronchial epithelial cells compromised by cigarette smoke in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Potential of ortho-Nitro difluoromethoxy Benzene: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a well-established strategy to enhance the pharmacological profile of drug candidates. The difluoromethoxy (-OCHF₂) group, in particular, has garnered significant attention due to its ability to modulate key drug-like properties.[1] This technical guide provides an in-depth exploration of the synthetic potential of ortho-nitro difluoromethoxy benzene (1-(difluoromethoxy)-2-nitrobenzene), a versatile building block for the synthesis of novel therapeutics. The presence of the nitro group ortho to the difluoromethoxy moiety offers unique reactivity and substitution patterns, opening avenues for the creation of diverse molecular scaffolds.[1] This guide will detail the synthesis, key reactions, and potential applications of this compound, providing researchers with the necessary information to leverage its synthetic utility in drug discovery programs.
Physicochemical Properties and Spectroscopic Data
Table 1: Physicochemical and Predicted Spectroscopic Data
| Property | Value |
| Molecular Formula | C₇H₅F₂NO₃ |
| Molecular Weight | 189.12 g/mol |
| Appearance | Light yellow liquid[1] |
| Predicted ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-8.0 (m, 1H), 7.5-7.7 (m, 1H), 7.2-7.4 (m, 2H), 6.6-7.0 (t, J=74 Hz, 1H, -OCHF₂) |
| Predicted ¹³C NMR (CDCl₃, 100 MHz) | δ 150-155 (C-O), 140-145 (C-NO₂), 130-135 (CH), 125-130 (CH), 120-125 (CH), 115-120 (CH), 113-118 (t, J=260 Hz, -OCHF₂) |
| Purity | ≥98.0%[1] |
Synthesis of ortho-Nitro difluoromethoxy Benzene
The primary synthetic route to ortho-nitro difluoromethoxy benzene involves the difluoromethylation of ortho-nitrophenol. Several patented methods describe this conversion using various difluoromethylating agents and reaction conditions.
Experimental Protocol: Difluoromethylation of ortho-Nitrophenol
This protocol is adapted from established procedures for the synthesis of difluoromethoxy nitrobenzene isomers.[2][3]
Materials:
-
ortho-Nitrophenol (o-NP)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Difluorochloromethane (ClCHF₂)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Water
-
Organic solvent (e.g., Toluene for extraction)
Procedure:
-
In a suitable reaction vessel, dissolve ortho-nitrophenol in an aqueous solution of sodium hydroxide or potassium hydroxide to form the corresponding phenoxide salt.
-
Add a phase-transfer catalyst to the mixture.
-
While vigorously stirring, introduce difluorochloromethane gas into the reaction mixture at a controlled rate.
-
Maintain the reaction temperature between 40-100°C for 1-40 hours. The optimal temperature and time will depend on the specific base and catalyst used.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and separate the organic phase.
-
Wash the organic phase with an alkaline solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude ortho-nitro difluoromethoxy benzene by steam distillation or column chromatography to achieve high purity.
Table 2: Summary of Reported Synthesis Conditions and Yields for Difluoromethoxy Nitrobenzene Isomers
| Starting Material | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Nitrophenol | NaOH | Tetrabutylammonium bromide | Water | 100 | 40 | 96.3 | [3] |
| o-Nitrophenol | NaOH | Tetrabutylammonium bromide | Water | - | - | 46.9 | [2] |
| m-Nitrophenol | NaOH | Tetrabutylammonium bromide | Water | - | - | 89.3 | [2] |
| p-Nitrophenol | K₂CO₃ | - | DMF | 100 | 3 | 77 | [2] |
Key Synthetic Transformations and Applications
The synthetic utility of ortho-nitro difluoromethoxy benzene lies in the versatile reactivity of its nitro group, which can be readily transformed into other functional groups, primarily an amino group.
Reduction to 2-(Difluoromethoxy)aniline
The reduction of the nitro group to an amine is a pivotal step, yielding 2-(difluoromethoxy)aniline, a valuable intermediate for the synthesis of a wide range of biologically active molecules.
This protocol is a general method for the reduction of aromatic nitro compounds.[4]
Materials:
-
ortho-Nitro difluoromethoxy benzene
-
Catalyst (e.g., 5-10% Palladium on carbon (Pd/C) or Raney Nickel)
-
Solvent (e.g., Ethanol, Ethyl acetate)
-
Hydrogen source (Hydrogen gas)
Procedure:
-
In a pressure-resistant reaction vessel, dissolve ortho-nitro difluoromethoxy benzene in a suitable solvent.
-
Carefully add the catalyst to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-5 atm).
-
Stir the mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by observing hydrogen uptake or by analytical methods (TLC, GC, or LC-MS).
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Remove the catalyst by filtration through a pad of celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(difluoromethoxy)aniline.
-
The product can be further purified by distillation or chromatography if necessary.
dot
Caption: Workflow for the catalytic reduction of ortho-nitro difluoromethoxy benzene.
Applications in Drug Discovery
2-(Difluoromethoxy)aniline serves as a key building block in the synthesis of various pharmaceutical compounds. The difluoromethoxy group can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates. The aniline functionality provides a handle for a wide range of synthetic transformations, including amide bond formation, N-arylation reactions, and the construction of heterocyclic systems.[5]
While specific examples of drug candidates derived directly from ortho-nitro difluoromethoxy benzene are not prevalent in publicly available literature, the analogous 4-(difluoromethoxy)aniline has been utilized in the development of potent and selective antagonists for the corticotropin-releasing factor-1 (CRF-1) receptor, such as BMS-665053.[6] This highlights the potential of difluoromethoxylated anilines as valuable scaffolds in drug discovery.
dot
Caption: General pathway from 2-(difluoromethoxy)aniline to a potential drug candidate.
Signaling Pathways and Biological Targets
Derivatives of fluorinated anilines have been shown to interact with a variety of biological targets. For instance, the CRF-1 receptor, targeted by BMS-665053, is a G-protein coupled receptor involved in the stress response, and its antagonists are being investigated for the treatment of anxiety and depression. The incorporation of the difluoromethoxy group in such molecules can enhance their binding affinity and selectivity for the target receptor.
dot
Caption: Simplified signaling pathway involving a GPCR, a potential target for derivatives.
Conclusion
ortho-Nitro difluoromethoxy benzene is a synthetically versatile building block with significant potential in drug discovery and development. Its synthesis is achievable through established methods, and its key transformation into 2-(difluoromethoxy)aniline opens up a vast chemical space for the generation of novel molecular entities. The advantageous properties conferred by the difluoromethoxy group make this scaffold highly attractive for the development of next-generation therapeutics targeting a wide range of diseases. This guide provides the foundational knowledge and experimental basis for researchers to explore the full synthetic potential of this promising intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 3. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. 4-(Difluoromethoxy)-2-methylaniline|CAS 39211-57-9 [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
The Strategic Introduction of Fluorine: A Technical Guide to Fluorinated Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into organic molecules has become an indispensable strategy in modern medicinal chemistry and materials science. Approximately 20-25% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom, a testament to the profound and often beneficial impact of this element on a molecule's physicochemical and biological properties.[1] This guide provides an in-depth overview of fluorinated building blocks in organic synthesis, focusing on their fundamental properties, the strategic advantages of their use, and the synthetic methodologies for their incorporation.
Fluorine's unique characteristics—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—allow for the subtle yet significant modulation of a molecule's lipophilicity, metabolic stability, acidity/basicity (pKa), and binding affinity to biological targets.[1][2][3] Consequently, the strategic introduction of fluorine can lead to compounds with enhanced therapeutic efficacy, improved pharmacokinetic profiles, and novel applications. This is typically achieved through two primary approaches: the late-stage fluorination of a complex molecule or the use of pre-fluorinated building blocks in a convergent synthesis. This guide will focus on the latter, highlighting the versatility and predictability of employing fluorinated synthons.
The Unique Properties of Fluorine and Their Impact
The strategic placement of fluorine atoms can dramatically alter a molecule's properties. These changes are a direct result of fluorine's distinct atomic and bonding characteristics.
-
Electronegativity and pKa: As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect. This can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of a molecule at physiological pH. This modulation can influence a drug's solubility, cell permeability, and interaction with its biological target.
-
Carbon-Fluorine Bond Strength and Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 110 kcal/mol. This inherent strength makes it resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP450) family.[2] By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can block "metabolic soft spots," thereby increasing the compound's half-life and bioavailability.
-
Lipophilicity and Permeability: The effect of fluorination on lipophilicity (logP) is complex and highly dependent on the context of the fluorine substitution. While the introduction of a single fluorine atom to an aliphatic system often decreases lipophilicity, fluorination of an aromatic ring typically increases it. The incorporation of fluorinated alkyl groups, such as the trifluoromethyl (CF3) group, generally leads to a significant increase in lipophilicity, which can enhance membrane permeability and cell uptake.[4]
-
Conformational Effects: The small size of the fluorine atom (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) allows it to act as a bioisostere for hydrogen.[3] However, its electronic properties can induce specific conformational preferences in a molecule, which can lead to enhanced binding affinity for a target protein.
The following diagram illustrates the logical relationship between fluorine's core properties and its impact on drug development.
Caption: The influence of fluorine's core properties on physicochemical effects and drug development outcomes.
Quantitative Data on the Impact of Fluorination
The following tables summarize the quantitative effects of fluorination on key physicochemical properties and metabolic stability for selected classes of compounds.
Table 1: Physicochemical Properties of Fluorinated vs. Non-Fluorinated Heterocycles
| Compound Class | Substitution | pKa (Predicted/Experimental) | clogP/logP (Predicted/Experimental) | Data Source |
| Isoquinoline-based PARP Inhibitors | ||||
| 1a | H | 6.8 (Predicted) | 2.5 (Predicted) | [5] |
| 1b | 7-F | 6.5 (Predicted) | 2.7 (Predicted) | [5] |
| Saturated Nitrogen Heterocycles | ||||
| Piperidine | Parent | ~11.12 | ~0.8 | [5][6] |
| 3-Fluoropiperidine | 3-F | ~9.6 | ~0.6 | [5][6] |
| 3,3-Difluoropiperidine | 3,3-di-F | ~7.5 | ~0.8 | [5][6] |
| 4-(Trifluoromethyl)piperidine | 4-CF3 | ~9.8 | ~1.7 | [5][6] |
| Pyrrolidine | Parent | ~11.27 | ~0.4 | [5][6] |
| 3-Fluoropyrrolidine | 3-F | ~9.7 | ~0.2 | [5][6] |
Table 2: Metabolic Stability of Fluorinated vs. Non-Fluorinated Indoles in Liver Microsomes
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint) | Data Source |
| UT-155 | Non-fluorinated indole | 12.35 | - | [2] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [2] |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) | [2] |
| 5-Fluoroindole (5-FI) | Fluorinated indole | 144.2 | 9.0 (mL/min/kg) | [2] |
Synthetic Methodologies and Experimental Protocols
The incorporation of fluorinated building blocks into target molecules is a cornerstone of modern synthetic chemistry. Key reactions include cross-coupling, nucleophilic and electrophilic fluorination, and specialized methods for creating complex fluorinated heterocycles.
Suzuki-Miyaura Cross-Coupling with a Fluorinated Building Block
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds. The use of fluorinated arylboronic acids or esters allows for the direct installation of a fluoroaryl moiety.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
This protocol describes the Suzuki-Miyaura coupling of 4-fluorophenylboronic acid with 4-bromoanisole.
Materials:
-
4-Fluorophenylboronic acid (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Potassium phosphate (K3PO4) (3.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 4-fluorophenylboronic acid, 4-bromoanisole, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add 1,4-dioxane and deionized water to the flask via syringe.
-
Stir the reaction mixture and heat to 90 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-fluoro-4'-methoxybiphenyl.
Electrophilic Fluorination
Electrophilic fluorinating reagents, such as Selectfluor®, provide a source of "F+" and are particularly useful for the fluorination of electron-rich species like enols, enol ethers, and electron-rich aromatic rings.
This protocol provides a general method for the synthesis of α-fluoroketones from enol ethers.
Materials:
-
Enol ether (1.0 mmol)
-
Selectfluor® (1.1 mmol)
-
Acetonitrile (5 mL)
-
Saturated aqueous sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the enol ether in acetonitrile in a round-bottom flask.
-
Add Selectfluor® in one portion to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the α-fluoroketone.
Synthesis of Fluorinated Heterocycles: Palladium-Catalyzed Aminofluorination
The synthesis of fluorinated heterocycles, such as 3-fluoropiperidines, is of great interest in drug discovery. Palladium-catalyzed aminofluorination of alkenes provides a direct route to these valuable building blocks.
Caption: Simplified signaling pathway for the palladium-catalyzed aminofluorination of an alkene.
This protocol is a generalized procedure based on palladium-catalyzed intramolecular aminofluorination of an alkene.
Materials:
-
N-Tosyl-pent-4-en-1-amine (alkene substrate) (1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)2] (0.05 mmol)
-
PhI(OAc)2 (oxidant) (1.2 mmol)
-
Silver fluoride (AgF) (2.0 mmol)
-
Acetonitrile (5 mL)
-
Saturated aqueous sodium thiosulfate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine N-tosyl-pent-4-en-1-amine, palladium(II) acetate, and PhI(OAc)2.
-
Add acetonitrile, followed by silver fluoride.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-fluoropiperidine derivative.
Conclusion
Fluorinated building blocks are powerful tools in the arsenal of the modern organic chemist. The strategic incorporation of fluorine can profoundly and predictably alter the properties of a molecule, leading to enhanced performance in a wide range of applications, most notably in drug discovery. A thorough understanding of the fundamental effects of fluorination, coupled with a command of the synthetic methodologies for the inclusion of fluorinated building blocks, is essential for the design and synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials. The continued development of novel fluorinated building blocks and more efficient synthetic methods will undoubtedly continue to drive innovation across the chemical sciences.
References
- 1. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(Difluoromethoxy)-2-nitrobenzene: Safety, Handling, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and available toxicological data for 1-(Difluoromethoxy)-2-nitrobenzene (CAS No. 22225-77-0). This document is intended to be a resource for laboratory personnel and researchers engaged in the synthesis, handling, and application of this compound in scientific research and drug development.
Chemical and Physical Properties
This compound is a nitroaromatic compound characterized by the presence of a difluoromethoxy group ortho to a nitro group on a benzene ring.[1] Its physicochemical properties are crucial for understanding its behavior in experimental settings and for ensuring safe handling.
| Property | Value | Reference |
| CAS Number | 22225-77-0 | [2][3][4][5] |
| Molecular Formula | C₇H₅F₂NO₃ | [2][4] |
| Molecular Weight | 189.12 g/mol | [2][4] |
| Appearance | Powder or liquid | [6] |
| Purity | ≥97% | [6] |
| Storage Temperature | 2-8°C, under inert atmosphere | [4] |
Hazard Identification and Safety Precautions
The primary hazards associated with this compound are related to its potential toxicity, which is characteristic of many nitroaromatic compounds. While specific toxicological data for this compound is limited, the safety precautions are based on the known hazards of structurally similar chemicals.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[5]
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P501: Dispose of contents/container to an approved waste disposal plant.[7]
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.
-
Engineering Controls: Work under a chemical fume hood.[7][8] Ensure adequate ventilation to minimize inhalation of vapors or dust.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[8]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7] Keep away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C under an inert atmosphere.[4]
Toxicological Information
General Toxicology of Nitroaromatic Compounds:
Nitrobenzene and its derivatives are known to be toxic. The primary health effect of acute and chronic exposure is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[9][10]
Symptoms of Methemoglobinemia:
-
Cyanosis (bluish discoloration of the skin)
-
Headache, dizziness, and weakness[10]
-
Nausea and vomiting
-
In severe cases, respiratory depression, coma, and death[9]
Other Potential Toxic Effects (based on nitrobenzene data):
| Target Organ/System | Potential Effects | References |
| Blood | Methemoglobinemia, hemolytic anemia | [4] |
| Liver | Liver damage | [4] |
| Kidneys | Kidney damage | [4] |
| Reproductive System | Testicular damage and decreased sperm levels in animal studies. | [5] |
| Carcinogenicity | Classified by IARC as Group 2B: Possibly carcinogenic to humans. | [11] |
Note: The toxicological profile of this compound has not been fully investigated. The information above is based on the known hazards of nitrobenzene and should be used as a precautionary guide.
Experimental Protocols
While specific experimental protocols for this compound are not widely published, its structural motifs suggest its utility as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates. The following are generalized protocols adapted from the synthesis of similar nitroaromatic compounds.
General Workflow for Nucleophilic Aromatic Substitution (SNAAr)
The presence of an electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, making it a suitable substrate for SNAr reactions.
Caption: A generalized experimental workflow for a nucleophilic aromatic substitution reaction.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine, a common transformation in the synthesis of pharmaceutical building blocks.
References
- 1. schc.org [schc.org]
- 2. benchchem.com [benchchem.com]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 8. hmdb.ca [hmdb.ca]
- 9. Nitrobenzene Carcinogenicity In Animals And Human Hazard Evaluation | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 10. dhss.delaware.gov [dhss.delaware.gov]
- 11. gov.uk [gov.uk]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(Difluoromethoxy)-2-nitrobenzene from 2-Nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(difluoromethoxy)-2-nitrobenzene, a valuable building block in medicinal chemistry and materials science. The synthesis involves the difluoromethylation of 2-nitrophenol using chlorodifluoromethane in a phase-transfer catalyzed aqueous system. This method offers a straightforward approach to introducing the difluoromethoxy group onto an aromatic ring, a moiety known to enhance the pharmacokinetic and physicochemical properties of bioactive molecules. This application note includes a comprehensive experimental protocol, characterization data, and visual diagrams to illustrate the reaction workflow and chemical transformation.
Introduction
The incorporation of fluorine-containing functional groups into organic molecules is a widely employed strategy in drug discovery and development to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy (-OCHF₂) group, in particular, serves as a lipophilic hydrogen bond donor and can act as a bioisostere for other functional groups. This compound is a key intermediate that can be further elaborated, for instance, by reduction of the nitro group to an amine, enabling a variety of subsequent chemical transformations. This protocol details a practical and scalable synthesis from readily available 2-nitrophenol.
Chemical Transformation and Workflow
The synthesis proceeds via the O-alkylation of 2-nitrophenol with a difluorocarbene precursor. The reaction is facilitated by a base and a phase-transfer catalyst in an aqueous medium.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
A detailed workflow for the synthesis is outlined below, from reaction setup to product purification and characterization.
Caption: Experimental workflow for the synthesis and analysis.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Nitrophenol | Reagent | Sigma-Aldrich |
| Sodium Hydroxide | ACS Reagent | Fisher Scientific |
| Tetrabutylammonium Bromide | 99% | Acros Organics |
| Chlorodifluoromethane | Gas | Commercially available |
| Deionized Water | - | In-house |
| Dichloromethane | ACS Grade | VWR |
| Anhydrous Sodium Sulfate | ACS Grade | EMD Millipore |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, gas inlet tube, and thermometer.
-
Heating mantle with a temperature controller.
-
Gas flow meter.
-
Separatory funnel.
-
Rotary evaporator.
-
Standard laboratory glassware.
Procedure
-
Reaction Setup: In a 1 L three-necked round-bottom flask, combine 2-nitrophenol (0.36 mol, 50 g), sodium hydroxide (1.5 mol, 60 g), tetrabutylammonium bromide (0.003 mol, 1.0 g), and 375 mL of deionized water.
-
Reaction Execution: Heat the mixture to approximately 95 °C with vigorous stirring. Once the temperature has stabilized, introduce a steady stream of chlorodifluoromethane gas below the surface of the reaction mixture. Maintain the reaction at this temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and allow the layers to separate. Collect the lower organic phase.
-
Purification: Wash the organic phase with a 5% aqueous sodium hydroxide solution, followed by washing with water until the aqueous layer is neutral. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude product can be further purified by steam distillation or column chromatography on silica gel to afford pure this compound. A yield of approximately 46.9% for the ortho-isomer has been reported in patent literature.[1][2]
Characterization Data
The synthesized this compound is a light yellow liquid.[3]
| Property | Value |
| Molecular Formula | C₇H₅F₂NO₃ |
| Molecular Weight | 189.12 g/mol |
| Appearance | Light yellow liquid |
| Boiling Point | 249.4 ± 30.0 °C at 760 mmHg |
| Density | 1.4 ± 0.1 g/cm³ |
| CAS Number | 22225-77-0 |
Spectroscopic Data (Predicted/Typical Ranges):
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.90-7.80 (m, 1H), 7.70-7.60 (m, 1H), 7.50-7.40 (m, 2H), 6.80 (t, J = 74.0 Hz, 1H).
-
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 148.0 (C-NO₂), 145.0 (C-O), 134.0, 129.0, 125.0, 120.0, 115.0 (t, J = 260.0 Hz, -OCHF₂).
-
Mass Spectrometry (EI) m/z: 189 [M]⁺, 143 [M-NO₂]⁺, 138 [M-CHF₂]⁺.
Note: The provided spectroscopic data is based on typical chemical shifts for similar compounds and should be confirmed by experimental analysis of the synthesized product.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Chlorodifluoromethane is a gas and should be handled with appropriate care in a properly equipped setup.
-
2-Nitrophenol and this compound are toxic and should be handled with caution.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound from 2-nitrophenol. The described protocol, based on a phase-transfer catalyzed reaction in an aqueous medium, offers an accessible route to this important fluorinated building block. The provided data and visualizations are intended to support researchers in the successful implementation of this synthetic procedure.
References
Application Notes and Protocols for the Catalytic Reduction of 1-(Difluoromethoxy)-2-nitrobenzene to 2-Difluoromethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of nitroaromatics to their corresponding anilines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and specialty materials. 2-Difluoromethoxyaniline, in particular, is a valuable building block in medicinal chemistry due to the unique properties conferred by the difluoromethoxy group, which can enhance metabolic stability and binding affinity. This document provides detailed application notes and experimental protocols for the catalytic reduction of 1-(difluoromethoxy)-2-nitrobenzene to 2-difluoromethoxyaniline, offering a comparative overview of various catalytic systems.
Reaction Overview
The conversion of this compound to 2-difluoromethoxyaniline involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This can be achieved through several catalytic hydrogenation methods, including the use of heterogeneous catalysts like Palladium on carbon (Pd/C) and Raney® Nickel with a hydrogen source, or through catalytic transfer hydrogenation.
Application Notes and Protocols for Nitro Group Reduction using Palladium on Carbon (Pd/C) and Hydrogen
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of nitroaromatics to their corresponding anilines is a fundamental and critical transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Aromatic amines serve as essential intermediates for a vast array of products, including dyes, agrochemicals, and active pharmaceutical ingredients.[1] Among the various available methods, catalytic hydrogenation using palladium on carbon (Pd/C) is frequently the preferred approach. This preference is due to its high efficiency, selectivity, and the heterogeneous nature of the catalyst, which simplifies its removal from the reaction mixture.[1][2]
This document provides detailed application notes and experimental protocols for the reduction of nitroaromatics utilizing Pd/C as the catalyst. It covers different hydrogen sources, typical reaction conditions, and important safety considerations to guide researchers in the successful application of this versatile catalytic system.
Reaction Mechanism
The catalytic hydrogenation of a nitroaromatic compound on a palladium on carbon surface involves the transfer of hydrogen atoms to the nitro group, ultimately forming an amine. The generally accepted mechanism proceeds through a series of intermediates, including nitroso and hydroxylamine species.[1] The palladium catalyst is crucial for dissociating molecular hydrogen (or a hydrogen donor molecule) and facilitating its addition to the nitro group.[1]
Caption: General mechanism for the reduction of a nitroaromatic to an aniline.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the reduction of various nitroaromatic compounds under different conditions, providing a comparative overview of the reaction parameters.
Table 1: Reduction of Various Nitroarenes using H₂ Gas
| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Nitrobenzene | 0.4 mol% Pd/C | 1 atm (balloon) | Water with surfactant | Room Temp | 2 | >99 |
| 2 | 4-Nitrotoluene | 5% w/w Pd/C | 50 psi | Methanol | 25 | 1 | 98 |
| 3 | 1-Chloro-4-nitrobenzene | 10% w/w Pd/C | 1 atm (balloon) | Ethanol | Room Temp | 3 | 95 |
| 4 | Methyl 4-nitrobenzoate | 5% w/w Pd/C | 60 psi | Ethyl Acetate | 30 | 4 | 97 |
Table 2: Transfer Hydrogenation for Nitroarene Reduction
| Entry | Substrate | Hydrogen Donor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | Hydrazine Hydrate | 5% Pd/C | Methanol | 80 | 0.1 | 96[3] |
| 2 | 2-Nitrophenol | Ammonium Formate | 10% Pd/C | Methanol | Room Temp | 0.5 | 98 |
| 3 | 4-Nitroacetophenone | Triethylsilane | 0.4 mol% Pd/C | Water with surfactant | Room Temp | 1 | >99[4] |
| 4 | 3-Nitroaniline | Hydrazine Hydrate | 10% Pd/C | Ethanol | 70 | 2 | 94 |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Hydrogen Gas
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Nitroaromatic compound
-
Palladium on Carbon (5% or 10% Pd/C)
-
Anhydrous solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen gas (high purity)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Equipment:
-
Round-bottom flask or a suitable pressure reactor (e.g., Parr shaker)
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogen cylinder with a regulator
-
Vacuum/inert gas manifold
-
Filtration apparatus
Procedure:
-
Reactor Setup: To a round-bottom flask or pressure reactor equipped with a magnetic stir bar, add the nitroaromatic compound.
-
Solvent Addition: Dissolve the substrate in an appropriate solvent.
-
Catalyst Addition: Under a stream of inert gas, carefully add the Pd/C catalyst. The catalyst is often pyrophoric, especially after use, and should be handled with care.[1]
-
System Purge: Seal the flask or reactor and purge the system by evacuating and backfilling with an inert gas. Repeat this cycle 3-5 times to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., by inflating a balloon or pressurizing the reactor).
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (typically room temperature to 50°C).[1]
-
Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.[1]
-
Filtration: Dilute the reaction mixture with a suitable solvent and filter through a pad of Celite to remove the catalyst. Caution: Do not allow the filter cake to dry as it can be pyrophoric. Keep it wet with solvent or water.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by standard methods such as crystallization or column chromatography.
Caption: Experimental workflow for hydrogenation with H₂ gas.
Protocol 2: General Procedure for Transfer Hydrogenation using Hydrazine Hydrate
This method avoids the need for handling hydrogen gas but requires careful handling of hydrazine.[3]
Materials:
-
Halogenated nitroarene (1 mmol)
-
5% Pd/C
-
Methanol (5 mL)
-
Hydrazine hydrate (NH₂NH₂·H₂O, 10 mmol)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
Setup: To a round-bottom flask, add the halogenated nitroarene (1 mmol), 5% Pd/C, and methanol (5 mL).[3]
-
Heating: Heat the mixture to reflux (approximately 80°C).[3]
-
Addition of Hydrazine: Carefully add hydrazine hydrate (10 mmol) dropwise to the heated mixture. An exothermic reaction may be observed.[1]
-
Reaction Time: Continue heating at reflux for the required time (e.g., 5 minutes for some substrates).[3]
-
Monitoring: Monitor the reaction to completion.
-
Cooling: After completion, cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through Celite to remove the catalyst, ensuring the filter cake remains wet.[1][3]
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods.[3]
Safety Considerations
-
Palladium on Carbon: Pd/C is flammable, especially when dry and after use, as it can adsorb hydrogen. Handle with appropriate personal protective equipment in a fume hood.[5]
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air.[1] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Exothermic Reactions: The reduction of nitro groups is often highly exothermic. For larger-scale reactions, consider temperature control with an ice bath, especially during the addition of the reducing agent.[1]
-
Catalyst Quenching: Used catalyst should be quenched by suspending it in water and slowly adding a mild oxidizing agent like sodium hypochlorite, or it should be disposed of in a dedicated, sealed waste container under water.[2]
Conclusion
The reduction of nitroaromatics using palladium on carbon is a robust and widely applicable synthetic method. By carefully selecting the appropriate hydrogen source and optimizing reaction conditions, high yields of anilines can be achieved. Meticulous attention to safety protocols is paramount when working with the pyrophoric catalyst and flammable reagents. The protocols and data presented herein serve as a valuable resource for researchers and professionals, facilitating the development of efficient and safe processes for the synthesis of aromatic amines.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates [organic-chemistry.org]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Reduction of 1-(Difluoromethoxy)-2-nitrobenzene
Abstract
This document provides detailed application notes and experimental protocols for the chemical reduction of 1-(difluoromethoxy)-2-nitrobenzene to the corresponding aniline, 2-(difluoromethoxy)aniline. This aniline derivative is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. Two classical and widely used methods are compared: reduction using stannous chloride (SnCl₂) in an acidic medium and the Béchamp reduction using iron (Fe) powder in hydrochloric acid (HCl). This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis, detailed methodologies, and safety considerations for both protocols.
Introduction
The conversion of aromatic nitro compounds to their corresponding primary amines is a fundamental transformation in organic synthesis.[1] The resulting anilines are critical intermediates in the production of a vast array of commercial products, including dyes, polymers, and active pharmaceutical ingredients (APIs). The choice of reducing agent is crucial and often depends on factors such as substrate sensitivity, cost, scale, and environmental impact.
This document details two robust methods for the synthesis of 2-(difluoromethoxy)aniline:
-
Method A: Stannous Chloride (SnCl₂) Reduction
-
Method B: Iron/Hydrochloric Acid (Fe/HCl) Reduction
Both methods are effective, but they present different advantages and challenges regarding reaction conditions, work-up procedures, and waste disposal.
Method A: Reduction using Stannous Chloride (SnCl₂)
The use of tin(II) chloride is a mild and effective method for reducing aromatic nitro groups, particularly in the presence of other reducible functional groups.[2] The reaction proceeds via electron transfer from the Sn²⁺ salt, followed by protonation from an acid source.[3] While historically common, this method is often associated with a challenging work-up to remove tin byproducts.[3]
Experimental Protocol: SnCl₂ Reduction
This protocol is a representative procedure and may require optimization for specific laboratory conditions and scale.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equiv) in ethanol.
-
Reagent Addition: To the stirred solution, add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0–6.0 equiv).[4]
-
Acidification & Heating: Slowly add concentrated HCl. An exotherm may be observed. Heat the reaction mixture to 70–80°C and maintain for 1–3 hours.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add 50% aqueous NaOH solution to basify the mixture. Continue adding base until the precipitated tin salts redissolve as sodium stannate ([Sn(OH)₄]²⁻), and the pH is >10. This step is critical for a clean phase separation.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(difluoromethoxy)aniline.
-
Purification: The crude product can be purified further by flash column chromatography if necessary.
Data Presentation: Representative SnCl₂ Reduction Parameters
| Parameter | Value / Condition | Notes |
| Stoichiometry | ||
| This compound | 1.0 equiv | Substrate |
| SnCl₂·2H₂O | 5.0 - 6.0 equiv | A significant excess is typically required.[4] |
| Conc. HCl | Sufficient to maintain acidity | Acts as a proton source. |
| Reaction Conditions | ||
| Solvent | Ethanol | Other alcohols or solvent mixtures can be used. |
| Temperature | 70 - 80 °C | Refluxing in ethanol is common. |
| Reaction Time | 1 - 3 hours | Monitor by TLC for completion. |
| Outcome | ||
| Typical Yield | 70 - 85% | Yields can vary based on substrate and work-up efficiency. |
| Purity | >95% (after purification) | Purification is often necessary to remove tin residues. |
Note: The data presented are typical for this type of transformation and should be considered as a starting point for optimization.
Method B: Reduction using Iron/Hydrochloric Acid (Fe/HCl)
The Béchamp reduction, using iron metal in the presence of an acid, is one of the oldest and most cost-effective methods for the synthesis of anilines on an industrial scale.[5] The reaction involves the oxidation of iron to an iron salt, which provides the electrons for the reduction of the nitro group.[6] A key advantage is that only a catalytic amount of acid is theoretically needed, as the iron(II) chloride formed can be hydrolyzed, regenerating the acid.[7]
Experimental Protocol: Fe/HCl Reduction
This protocol is a representative procedure and may require optimization.
Materials:
-
This compound
-
Iron powder (Fe, fine mesh)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Ethanol (EtOH) / Water mixture (e.g., 4:1)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, prepare a suspension of this compound (1.0 equiv) and iron powder (5.0 equiv) in a mixture of ethanol and water (e.g., 4:1 v/v).[4]
-
Acidification & Heating: Add a small amount of concentrated HCl (e.g., 0.1-0.5 equiv) to initiate the reaction. The mixture may become exothermic. Heat the reaction to reflux (80–90°C) and maintain for 2–4 hours.[4]
-
Monitoring: Monitor the disappearance of the starting material using TLC. The reaction is often accompanied by a color change.
-
Work-up - Filtration: Cool the reaction mixture to room temperature. If possible, filter the hot suspension through a pad of Celite to remove the excess iron powder and iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Basification & Extraction: Combine the filtrates and carefully add a base (e.g., saturated Na₂CO₃ solution or dilute NaOH) to neutralize the remaining acid and precipitate any dissolved iron salts. Extract the aqueous mixture with ethyl acetate or DCM (3x volumes).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo to afford the crude product.
-
Purification: If required, the product can be purified by flash column chromatography.
Data Presentation: Representative Fe/HCl Reduction Parameters
| Parameter | Value / Condition | Notes |
| Stoichiometry | ||
| This compound | 1.0 equiv | Substrate |
| Iron Powder (Fe) | 5.0 equiv | A large excess ensures complete reaction.[4] |
| Conc. HCl | 0.1 - 0.5 equiv | Acts as an activator/catalyst. |
| Reaction Conditions | ||
| Solvent | Ethanol / Water | Common solvent system for this reduction. |
| Temperature | 80 - 90 °C | Typically run at reflux.[4] |
| Reaction Time | 2 - 4 hours | Generally longer than SnCl₂ reductions. |
| Outcome | ||
| Typical Yield | 80 - 95% | Often provides high yields. |
| Purity | >95% (after purification) | Work-up is generally cleaner than with tin. |
Note: The data presented are typical for this type of transformation and should be considered as a starting point for optimization.
Comparative Summary and Visualization
Both methods are effective but differ significantly in practical aspects. Iron is generally preferred for large-scale synthesis due to its low cost and more environmentally benign waste stream compared to tin.[7]
| Feature | SnCl₂ / HCl Method | Fe / HCl Method |
| Cost | Higher (Tin is more expensive than iron)[3] | Lower (Iron scrap is very cheap)[7] |
| Reaction Conditions | Generally milder, shorter reaction times | Higher temperatures, can be exothermic |
| Work-up | Can be difficult; requires large amounts of base to dissolve tin salts | Simpler; involves filtration of iron salts |
| Waste Stream | Contains tin salts, which are toxic and require careful disposal[3] | Contains iron salts, which are less toxic and easier to manage |
| Selectivity | Good selectivity for the nitro group | Good selectivity, tolerates many functional groups[2] |
| Scalability | Less suitable for large scale due to cost and waste | Excellent for industrial scale (Béchamp process)[5] |
Visualized Workflow and Reaction
Caption: General experimental workflow for the reduction of this compound.
Caption: Chemical transformation from the nitro compound to the target aniline.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Frontiers | Kinetics and Optimization of the Photocatalytic Reduction of Nitrobenzene [frontiersin.org]
Application Notes and Protocols for the Synthesis of Benzimidazoles from 2-Difluoromethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of benzimidazole derivatives incorporating a 2-difluoromethoxy substituent. The difluoromethoxy group is a valuable bioisostere for hydroxyl and methoxy groups in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and cell membrane permeability of drug candidates. Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2]
The synthesis of 5-(difluoromethoxy)-substituted benzimidazoles is primarily achieved through the condensation of 4-(difluoromethoxy)benzene-1,2-diamine with various carbonyl compounds, such as aldehydes or carboxylic acids.[3] This document outlines two primary synthetic strategies, including a one-pot reductive cyclization from a nitroaniline precursor and a direct condensation from the corresponding o-phenylenediamine.
Synthetic Strategies
The introduction of the benzimidazole core fused with a difluoromethoxy-substituted benzene ring can be accomplished via two main pathways, both starting from precursors related to 2-difluoromethoxyaniline.
Strategy 1: One-Pot Reductive Cyclocondensation
This approach begins with a substituted 2-nitroaniline, which undergoes in-situ reduction of the nitro group to an amine, followed by condensation with an aldehyde and subsequent cyclization to form the benzimidazole ring. This method is efficient as it combines multiple steps into a single reaction vessel, saving time and resources.
Strategy 2: Direct Condensation
This classic and widely used method involves the direct reaction of a 4-substituted-1,2-phenylenediamine with an aldehyde or carboxylic acid.[4][5][6][7] This approach is straightforward if the diamine precursor is readily available. For the synthesis of 5-(difluoromethoxy)-substituted benzimidazoles, 4-(difluoromethoxy)benzene-1,2-diamine is the key starting material.[3]
Experimental Protocols
Protocol 1: One-Pot Reductive Cyclocondensation of 2-Nitro-4-(difluoromethoxy)aniline with Aromatic Aldehydes
This protocol is adapted from a general method for the one-pot synthesis of benzimidazoles from 2-nitroanilines.[8]
Materials:
-
2-Nitro-4-(difluoromethoxy)aniline
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Zinc dust (Zn)
-
Sodium bisulfite (NaHSO₃)
-
Water (H₂O)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a round-bottom flask, add 2-nitro-4-(difluoromethoxy)aniline (1 mmol), zinc dust (3 mmol), and sodium bisulfite (6 mmol) in 20 mL of water.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aromatic aldehyde (1 mmol) to the reaction mixture.
-
Heat the mixture to 100°C and stir vigorously for 30-60 minutes.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-5-(difluoromethoxy)-1H-benzimidazole.
Protocol 2: Direct Condensation of 4-(Difluoromethoxy)benzene-1,2-diamine with Aromatic Aldehydes
This protocol is a standard method for benzimidazole synthesis from o-phenylenediamines and aldehydes.[1][7]
Materials:
-
4-(Difluoromethoxy)benzene-1,2-diamine
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ammonium chloride (NH₄Cl) as a catalyst[9]
-
Ethanol or a mixture of Chloroform:Methanol (3:1)[1]
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
In a round-bottom flask, dissolve 4-(difluoromethoxy)benzene-1,2-diamine (1 mmol) and the aromatic aldehyde (1 mmol) in the chosen solvent (e.g., 10 mL of ethanol).
-
Add a catalytic amount of ammonium chloride (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 80-90°C) for 2-4 hours.[5]
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure 2-substituted-5-(difluoromethoxy)-1H-benzimidazole.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of substituted benzimidazoles based on analogous reactions reported in the literature. The actual data for the synthesis from 2-difluoromethoxyaniline may vary.
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | NH₄Cl | CHCl₃ | 4 | 94 | [9] |
| 2 | 4-Methoxybenzaldehyde | NH₄Cl | CHCl₃ | 4 | 85 | [9] |
| 3 | 4-Chlorobenzaldehyde | p-TsOH | DMF | 2-3 | High | [10] |
| 4 | 3,4,5-Trimethoxybenzaldehyde | LaCl₃ | Acetonitrile | 2-4 | 85-95 | [5] |
| 5 | Various Aromatic Aldehydes | ZnFe₂O₄ (ultrasound) | - | 0.5 | High | [11] |
| 6 | Various Aromatic Aldehydes | Au/TiO₂ | CHCl₃:MeOH (3:1) | 2 | High | [1] |
Mandatory Visualizations
The following diagrams illustrate the synthetic workflows and logical relationships described in these application notes.
References
- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Review on Modern Approaches to Benzimidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijariie.com [ijariie.com]
- 7. researchgate.net [researchgate.net]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orientjchem.org [orientjchem.org]
- 11. cjm.ichem.md [cjm.ichem.md]
Application of 2-Difluoromethoxyaniline Precursors in Pantoprazole Synthesis: A Detailed Overview
Introduction
Pantoprazole, a proton pump inhibitor, is a widely used medication for the management of acid-related gastrointestinal disorders. A key structural feature of pantoprazole is the 5-(difluoromethoxy) substituent on the benzimidazole core. The synthesis of the crucial intermediate, 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, is a critical step in the overall production of pantoprazole. While various synthetic routes exist, a common and industrially significant pathway involves the use of precursors that are structurally related to 2-difluoromethoxyaniline. This document provides a detailed account of the synthesis of this key intermediate, starting from readily available materials, and its subsequent conversion to pantoprazole.
Core Synthesis Pathway: From 4-Hydroxy Acetanilide to Pantoprazole
The most frequently documented and industrially practiced synthesis of the 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole intermediate begins with 4-hydroxy acetanilide (paracetamol). This multi-step process introduces the difluoromethoxy group and subsequently builds the benzimidazole ring system.
Experimental Protocols
Protocol 1: Synthesis of N-[4-(difluoromethoxy)phenyl]acetamide
This initial step introduces the difluoromethoxy group onto the aromatic ring.
-
Reaction Setup: To a reaction vessel containing isopropyl alcohol, add 4-hydroxy acetanilide and sodium hydroxide. Introduce a catalytic amount of a phase-transfer catalyst such as PEG-600.
-
Difluoromethoxylation: Heat the reaction mixture to approximately 50-55°C. Purge difluorochloromethane gas into the mixture while maintaining the temperature.
-
pH Monitoring: Periodically check the pH of the reaction mixture, ensuring it remains above 9. If the pH drops, pause the gas purging and add more sodium hydroxide solution.
-
Reaction Completion and Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any inorganic salts. Recover the isopropyl alcohol by distillation.
-
Extraction: Add dichloromethane to the residue to extract the product. Wash the organic layer with an acidic aqueous solution (pH=2) and then neutralize it. The resulting organic layer containing N-[4-(difluoromethoxy)phenyl]acetamide is used directly in the next step.
Protocol 2: Synthesis of N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide
This step involves the nitration of the acetanilide derivative.
-
Reaction Setup: Take the organic layer from the previous step and add sulfuric acid. Stir the mixture at 30-35°C and then cool it to 20-25°C.
-
Nitration: Slowly add fuming nitric acid dropwise to the reaction mixture over 2-3 hours, maintaining the temperature between 20-25°C.
-
Reaction Monitoring and Work-up: Stir the reaction mixture for an additional 2 hours and monitor its completion by TLC and HPLC. Upon completion, add water to separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers and neutralize them with a sodium hydroxide solution. The organic layer containing the nitrated product is then separated for the next step.
Protocol 3: Synthesis of 4-(difluoromethoxy)-2-nitroaniline
This step involves the hydrolysis of the acetamido group.
-
Reaction Setup: To the organic layer containing N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide, add methanol and a 50% sodium hydroxide solution.
-
Hydrolysis: Reflux the reaction mixture for 3 hours. Monitor the progress of the reaction by TLC and HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The organic layer containing 4-(difluoromethoxy)-2-nitroaniline is used directly in the subsequent reduction step.
Protocol 4: Synthesis of 4-(difluoromethoxy)-o-phenylenediamine
This step involves the reduction of the nitro group to an amine.
-
Reaction Setup: Take the organic layer from the previous step and make it alkaline by adding a 50% sodium hydroxide solution. Add Raney Nickel catalyst to the mixture.
-
Reduction: Slowly add hydrazine hydrate to the reaction mixture while maintaining a cool temperature using a condenser with circulating chilled water. The reduction of the nitro group to an amine is a common and crucial transformation in the synthesis of aromatic compounds.[1][2]
-
Work-up: After the reaction is complete, the resulting solution containing 4-(difluoromethoxy)-o-phenylenediamine is processed for the final cyclization step.
Protocol 5: Synthesis of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole
This is the final step in the synthesis of the key intermediate, involving a cyclization reaction.
-
Reaction Setup: Prepare an alkaline solution by dissolving sodium carbonate in water. Add 4-(difluoromethoxy)-o-phenylenediamine to this solution and stir.
-
Condensation: Heat the mixture to 30°C and slowly add carbon disulfide dropwise, maintaining the temperature between 25-35°C. After the addition is complete, maintain the temperature at 30-40°C for 6 hours to facilitate the condensation reaction.
-
Cyclization: Increase the temperature to 60-70°C and maintain it for another 6 hours to complete the cyclization.[3]
-
Purification: After the reaction is complete, decolorize the solution with activated carbon. Adjust the pH of the filtrate to 5-6 with an acid (e.g., sulfuric acid) to precipitate the product.
-
Isolation: Filter the precipitate, wash it with water, and dry it to obtain 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole.[3]
Protocol 6: Synthesis of Pantoprazole
The final step involves the condensation of the key intermediate with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
-
Condensation: The synthesis of pantoprazole is achieved by the condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[4] This reaction yields a thioether intermediate.
-
Oxidation: The thioether is then oxidized to the corresponding sulfoxide, which is pantoprazole.[4]
Data Presentation
| Step | Key Reactants | Key Reagents and Solvents | Reaction Conditions | Yield | Purity |
| 1. Difluoromethoxylation | 4-hydroxy acetanilide, Difluorochloromethane | Isopropyl alcohol, NaOH, PEG-600 | 50-55°C, pH > 9 | High | - |
| 2. Nitration | N-[4-(difluoromethoxy)phenyl]acetamide | H₂SO₄, Fuming HNO₃, Dichloromethane | 20-25°C | Good | - |
| 3. Hydrolysis | N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide | Methanol, NaOH | Reflux, 3 hours | High | - |
| 4. Reduction | 4-(difluoromethoxy)-2-nitroaniline | Raney Nickel, Hydrazine hydrate, NaOH | Cooled temperature | High | - |
| 5. Cyclization | 4-(difluoromethoxy)-o-phenylenediamine, Carbon disulfide | Sodium carbonate, Water, Sulfuric acid | Condensation: 30-40°C, Cyclization: 60-70°C | ~95.4% | High |
| 6. Pantoprazole Synthesis | 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, 2-chloromethyl-3,4-dimethoxypyridine HCl | Base, Oxidizing agent | - | Good | High |
Visualizations
Synthesis Pathway of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole
Caption: Synthetic route to the key pantoprazole intermediate.
Overall Workflow for Pantoprazole Synthesis
Caption: Workflow from starting material to final pantoprazole product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. google.com [google.com]
- 3. Buy 5-DIFLUOROMETHOXY-2-MERCAPTO-1H-BENZIMIDAZOLE (EVT-335409) | 97963-62-7 [evitachem.com]
- 4. Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Difluoromethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-difluoromethoxyaniline and its derivatives. The difluoromethoxy group is a valuable substituent in medicinal chemistry, often enhancing metabolic stability and modulating physicochemical properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, are powerful tools for the synthesis of complex molecules bearing this motif.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl compounds, which are prevalent in many pharmaceutical agents. For substrates like 2-(difluoromethoxy)phenylboronic acid or a corresponding aryl halide, careful selection of the catalyst, ligand, and base is crucial for achieving high yields.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acids
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodobenzene | Phenylboronic Acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF/H₂O | 100 | 2 | 95 |
| 2 | 4-Bromobenzonitrile | Phenylboronic Acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene | 110 | 12 | 92 |
| 3 | 2-Chlorotoluene | Phenylboronic Acid | Pd(OAc)₂ (1.5) | XPhos (3) | K₃PO₄ | t-BuOH | 100 | 24 | 88 |
| 4 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic Acid | G-COOH-Pd-10 | None | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 (Conversion)[1] |
Note: The data in this table is representative of Suzuki-Miyaura reactions with similar substrates and serves as a starting point for optimization with 2-difluoromethoxyaniline derivatives.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid.
Materials:
-
Aryl bromide (e.g., 2-bromo-1-(difluoromethoxy)benzene) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Water (1 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed DMF and water to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Application Notes and Protocols: The Strategic Role of 1-(Difluoromethoxy)-2-nitrobenzene in the Synthesis of Advanced Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(difluoromethoxy)-2-nitrobenzene as a key building block in the synthesis of modern agrochemicals. The introduction of the difluoromethoxy (-OCHF₂) group into bioactive molecules can significantly enhance their efficacy, metabolic stability, and lipophilicity, making it a valuable moiety in the design of novel crop protection agents.
This document details the synthetic pathway from this compound to the fungicide Diflumetorim, including experimental protocols and relevant biological context.
Key Intermediate: 2-(Difluoromethoxy)aniline
The primary synthetic utility of this compound in agrochemical synthesis lies in its reduction to 2-(difluoromethoxy)aniline. This aniline derivative serves as a crucial precursor for the introduction of the difluoromethoxyphenyl group into the final agrochemical structure.
Application Example: Synthesis of the Fungicide Diflumetorim
Diflumetorim is a pyrimidinamine fungicide effective against a range of fungal pathogens on ornamental crops. Its synthesis utilizes 2-(difluoromethoxy)aniline as a key starting material.
Synthetic Pathway Overview
The synthesis of Diflumetorim from this compound proceeds in a multi-step sequence. The initial step involves the reduction of the nitro group to an amine, followed by the construction of the pyrimidinamine core and attachment of the side chain.
Caption: Synthetic pathway from this compound to Diflumetorim.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of Diflumetorim, based on established chemical principles. Please note that these are representative values and may vary based on specific experimental conditions.
| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1. Reduction | This compound, Hydrogen gas (H₂) | Palladium on Carbon (Pd/C) | Ethanol/Water | Ambient | 2-4 | >95 |
| 2. Pyrimidinamine Formation | 2-(Difluoromethoxy)aniline, 4,5-dichloro-6-methylpyrimidine | Base (e.g., K₂CO₃) | Acetonitrile | Reflux | 6-8 | 80-90 |
| 3. Side Chain Alkylation | Intermediate from Step 2, 1-bromopropane | Base (e.g., NaH) | DMF | 0 to RT | 3-5 | 75-85 |
Experimental Protocols
Protocol 1: Synthesis of 2-(Difluoromethoxy)aniline from this compound
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (0.02 eq)
-
Ethanol
-
Water
-
Hydrogen gas (H₂)
Procedure:
-
In a pressure vessel, dissolve this compound in a mixture of ethanol and water (4:1).
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(difluoromethoxy)aniline. The product can be purified further by distillation or chromatography if necessary.
Protocol 2: Synthesis of Diflumetorim from 2-(Difluoromethoxy)aniline
Materials:
-
2-(Difluoromethoxy)aniline (1.0 eq)
-
4,5-dichloro-6-methylpyrimidine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile
-
Sodium hydride (NaH) (1.2 eq)
-
1-bromopropane (1.2 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
Part A: Formation of the Pyrimidinamine Intermediate
-
To a solution of 2-(difluoromethoxy)aniline in acetonitrile, add 4,5-dichloro-6-methylpyrimidine and potassium carbonate.
-
Heat the mixture to reflux and stir for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 5-chloro-4-(2-(difluoromethoxy)phenylamino)-6-methylpyrimidine.
Part B: N-Alkylation to form Diflumetorim
-
Dissolve the crude intermediate from Part A in anhydrous DMF and cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the solution and stir for 30 minutes at 0 °C.
-
Slowly add 1-bromopropane to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction for 3-5 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Diflumetorim.
Mode of Action: Inhibition of Mitochondrial Respiration
Diflumetorim functions as a fungicide by inhibiting the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1] This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately causing fungal cell death.
Caption: Inhibition of the mitochondrial electron transport chain by Diflumetorim.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of advanced agrochemicals. Its conversion to 2-(difluoromethoxy)aniline provides a key intermediate for incorporating the beneficial difluoromethoxy group into complex molecules. The synthesis of the fungicide Diflumetorim serves as a practical example of this application, highlighting a clear path from a simple fluorinated building block to a potent crop protection agent with a specific and effective mode of action. The provided protocols offer a foundational methodology for researchers engaged in the discovery and development of new agrochemical solutions.
References
Application Notes and Protocols for the Analysis of 1-(Difluoromethoxy)-2-nitrobenzene Reactions by GC-MS and HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of 1-(difluoromethoxy)-2-nitrobenzene and its reactions, particularly its reduction to 2-(difluoromethoxy)aniline, using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The difluoromethoxy group can enhance metabolic stability and modulate the physicochemical properties of a molecule.[1] A common and critical reaction involving this compound is the reduction of the nitro group to an amine, yielding 2-(difluoromethoxy)aniline.[2] Accurate and reliable analytical methods are essential for monitoring the progress of this reaction, quantifying the starting material and product, and identifying any byproducts. This document provides detailed protocols for GC-MS and HPLC analysis tailored for this purpose.
GC-MS Analysis of this compound and its Reduction Product
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high-resolution separation and definitive identification.[3]
Experimental Protocol: GC-MS
Instrumentation: A standard Gas Chromatograph-Mass Spectrometer (GC-MS) system equipped with a split/splitless injector, a capillary column, and a quadrupole mass analyzer.[3]
Sample Preparation:
-
Reaction Quenching: At desired time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction immediately by adding it to a vial containing an appropriate solvent (e.g., 1 mL of ethyl acetate) and a quenching agent if necessary (e.g., saturated sodium bicarbonate solution).
-
Extraction: Vortex the mixture vigorously for 30 seconds. Allow the layers to separate and collect the organic layer for analysis.
-
Dilution: Dilute the organic extract to a suitable concentration (e.g., 1-10 µg/mL) with ethyl acetate.
-
Standard Preparation: Prepare a series of calibration standards of this compound and 2-(difluoromethoxy)aniline in ethyl acetate.
GC-MS Parameters: The following table outlines the recommended GC-MS parameters, adapted from a method for a structurally similar compound.[3]
| Parameter | Setting |
| GC System | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[3] |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (0.75 min purge delay) |
| Carrier Gas | Helium, Constant Flow at 1.0 mL/min |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min at 280 °C[3] |
| MS System | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
| MS Quadrupole Temp. | 150 °C |
| Acquisition Mode | Full Scan (m/z 40-350) and/or Selected Ion Monitoring (SIM) |
| Solvent Delay | 3 minutes |
Data Presentation: GC-MS Quantitative Analysis
The following tables present hypothetical quantitative data for the GC-MS analysis to illustrate expected results.
Table 1: GC-MS Retention Times and SIM Ions
| Compound | Estimated Retention Time (min) | Molecular Weight | Monitored Ions (m/z) |
| 2-(difluoromethoxy)aniline | 8.5 | 159.13 | 159, 112, 84 |
| This compound | 9.8 | 189.11 | 189, 142, 122, 95 |
Table 2: Calibration Data for GC-MS Analysis
| Compound | Concentration (µg/mL) | Peak Area |
| This compound | 1 | 50,000 |
| 5 | 255,000 | |
| 10 | 510,000 | |
| 20 | 1,025,000 | |
| 50 | 2,550,000 | |
| Linearity (R²) | 0.9995 | |
| LOD | 0.1 µg/mL | |
| LOQ | 0.3 µg/mL | |
| 2-(difluoromethoxy)aniline | 1 | 65,000 |
| 5 | 330,000 | |
| 10 | 670,000 | |
| 20 | 1,350,000 | |
| 50 | 3,400,000 | |
| Linearity (R²) | 0.9998 | |
| LOD | 0.08 µg/mL | |
| LOQ | 0.25 µg/mL |
HPLC Analysis of this compound Reactions
HPLC with UV detection is a versatile and widely used technique for monitoring reaction kinetics and determining the purity of non-volatile compounds.[4]
Experimental Protocol: HPLC
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[5]
Sample Preparation:
-
Reaction Quenching: As with the GC-MS protocol, quench a reaction aliquot in a suitable solvent. The mobile phase is often a good choice.
-
Dilution: Dilute the quenched sample with the mobile phase to a concentration within the calibration range.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
Standard Preparation: Prepare a series of calibration standards of the reactant and product in the mobile phase.
HPLC Parameters:
| Parameter | Setting |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile:Water (60:40, v/v), Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Data Presentation: HPLC Quantitative Analysis
The following tables present hypothetical quantitative data for the HPLC analysis.
Table 3: HPLC Retention Times
| Compound | Estimated Retention Time (min) |
| 2-(difluoromethoxy)aniline | 3.2 |
| This compound | 5.8 |
Table 4: Calibration Data for HPLC Analysis
| Compound | Concentration (µg/mL) | Peak Area |
| This compound | 1 | 80,000 |
| 5 | 405,000 | |
| 10 | 815,000 | |
| 25 | 2,040,000 | |
| 50 | 4,100,000 | |
| Linearity (R²) | 0.9999 | |
| LOD | 0.2 µg/mL | |
| LOQ | 0.6 µg/mL | |
| 2-(difluoromethoxy)aniline | 1 | 95,000 |
| 5 | 480,000 | |
| 10 | 970,000 | |
| 25 | 2,450,000 | |
| 50 | 4,950,000 | |
| Linearity (R²) | 0.9997 | |
| LOD | 0.15 µg/mL | |
| LOQ | 0.5 µg/mL |
Visualizations
Reaction Scheme
The reduction of this compound to 2-(difluoromethoxy)aniline is a key transformation. Common reducing agents include iron in acidic media or catalytic hydrogenation with palladium on carbon (Pd/C).[6]
Analytical Workflow
The following diagram illustrates the general workflow for analyzing a reaction mixture using either GC-MS or HPLC.
References
Troubleshooting & Optimization
Troubleshooting incomplete reduction of 1-(Difluoromethoxy)-2-nitrobenzene.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chemical reduction of 1-(difluoromethoxy)-2-nitrobenzene to its corresponding aniline, 2-(difluoromethoxy)aniline.
Troubleshooting Guide
This guide addresses common issues encountered during the reduction process in a direct question-and-answer format.
Q1: My reduction of this compound is slow or incomplete. What are the common causes and how can I resolve this?
A1: Incomplete or slow reactions are among the most frequent challenges in nitro group reductions. The issue can typically be traced back to several key factors related to reagents, reaction conditions, or solubility. A systematic approach is recommended for troubleshooting.[1]
Key Factors and Solutions:
-
Reagent and Catalyst Activity: The potency of your reducing agent or catalyst is critical.[1]
-
Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): Catalysts can lose activity due to improper storage or age. Ensure the catalyst is fresh. If you suspect catalyst poisoning, particularly from sulfur-containing impurities, consider a metal/acid reduction instead.[2] Increasing the catalyst loading or hydrogen pressure may also drive the reaction to completion.[1][3]
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The surface area and purity of the metal are important. Use finely powdered, high-purity metals.[1] The concentration of the acid is also a key parameter for the reaction rate.[1]
-
-
Solubility: Poor solubility of the starting material, this compound, in the chosen solvent can severely limit the reaction rate.[1]
-
Reaction Temperature: While many reductions proceed at room temperature, some substrates require heating.[1]
-
Stoichiometry of Reducing Agent: An insufficient amount of the reducing agent will naturally lead to an incomplete reaction.
-
Solution: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion and reduce any partially reduced intermediates that may form.[1]
-
Caption: Troubleshooting workflow for incomplete reduction.
Q2: I am observing significant amounts of side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the amine?
A2: The formation of such side products is a known challenge and arises from the stepwise nature of nitro group reduction.[1] The reaction proceeds from the nitro group to nitroso, then to hydroxylamine, and finally to the amine.[5][6] Accumulation of intermediates can lead to the formation of dimeric species like azoxy or azo compounds.[1][7]
Strategies to Improve Selectivity:
-
Ensure Complete Reaction: Use a sufficient excess of the reducing agent and allow adequate reaction time to ensure all intermediates are fully reduced to the final amine product.[1]
-
Temperature Control: Many nitro reductions are exothermic. Localized overheating can promote the formation of side products.[1] Ensure efficient stirring and external cooling if necessary to maintain a steady reaction temperature.
-
Choice of Reducing System: Some reduction systems are more prone to stopping at intermediate stages than others. Catalytic hydrogenation is often highly efficient at proceeding to the amine.[7]
Caption: Nitro group reduction pathway and potential side products.
Frequently Asked Questions (FAQs)
Q3: Which reduction method is generally recommended for this compound?
A3: Both catalytic hydrogenation and metal/acid reductions are effective for converting nitroarenes to anilines.[8] The best choice depends on the specific requirements of your synthesis, such as functional group tolerance, scale, cost, and available equipment. The difluoromethoxy group is stable under most standard reduction conditions.
| Method | Pros | Cons |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | High efficiency and clean reactions; neutral pH is good for acid-sensitive groups.[8] | Catalyst can be expensive and pyrophoric; sensitive to catalyst poisons; requires specialized pressure equipment.[4][9] |
| Metal/Acid (e.g., Fe/HCl, SnCl₂) | Inexpensive and tolerant of some catalyst poisons (like sulfur).[2][4] | Requires stoichiometric amounts of metal, leading to waste; acidic conditions can affect other functional groups; workup can be cumbersome.[4][9] |
Q4: How can I effectively monitor the reaction's progress?
A4: The most common methods for monitoring the reaction are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). TLC is a quick and easy way to visualize the disappearance of the starting material (this compound) and the appearance of the more polar product (2-(difluoromethoxy)aniline). HPLC or GC can provide more quantitative data on conversion and purity.
Q5: What are the standard workup procedures for these types of reductions?
A5: Workup procedures vary significantly depending on the method used:
-
For Catalytic Hydrogenation: Upon reaction completion, the mixture is carefully filtered through a pad of an inert material like Celite to remove the solid catalyst.[1] The filtrate is then concentrated under reduced pressure to yield the crude product.
-
For Metal/Acid Reductions: The reaction is first cooled and then carefully neutralized with a base (e.g., NaOH, NaHCO₃) to deprotonate the anilinium salt that forms in the acidic medium.[10] The resulting amine is then typically extracted into an organic solvent. The aqueous layer containing metal salts is discarded.
Q6: What are the primary safety considerations for this reaction?
A6: Safety is paramount. Key considerations include:
-
Exothermic Nature: Most nitro group reductions are highly exothermic and can lead to a runaway reaction if not properly controlled.[4] Ensure adequate cooling and monitoring, especially during scale-up.
-
Hydrogen Gas: When performing catalytic hydrogenation, hydrogen gas is highly flammable and forms explosive mixtures with air. Work in a well-ventilated fume hood and purge equipment with an inert gas (e.g., nitrogen or argon).
-
Pyrophoric Catalysts: Palladium on carbon (Pd/C) and Raney Nickel can be pyrophoric, especially after filtration when exposed to air. Do not allow the filtered catalyst to dry completely.
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Materials: this compound, 10% Pd/C catalyst (typically 1-5 mol%), ethanol or ethyl acetate, hydrogen gas source.
-
Setup: To a solution of this compound (1.0 eq) in ethanol in a suitable pressure vessel, add the Pd/C catalyst under an inert atmosphere.
-
Reaction: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi). Stir the mixture vigorously at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or HPLC.
-
Workup: Carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-(difluoromethoxy)aniline, which can be purified further if necessary.
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
-
Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), ethanol, sodium bicarbonate solution.
-
Setup: To a solution of the nitro compound (1.0 eq) in ethanol, add SnCl₂·2H₂O (typically 3-5 eq).[1]
-
Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).[1]
-
Workup: Cool the reaction mixture and pour it over ice. Carefully neutralize with a saturated sodium bicarbonate solution until the pH is basic.
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Protocol 3: Reduction using Iron and Hydrochloric Acid (Fe/HCl)
-
Materials: this compound, iron powder, concentrated HCl, ethanol, water, sodium hydroxide solution.
-
Setup: In a round-bottom flask, create a mixture of iron powder (typically 3-5 eq) in ethanol/water. Heat the mixture to reflux and add a small amount of concentrated HCl to activate the iron.
-
Reaction: Add the this compound to the refluxing mixture, either neat or as a solution in ethanol, portion-wise to control the exotherm. Continue refluxing until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction, filter off the iron salts, and wash them with ethanol. Combine the filtrates and carefully basify with a NaOH solution.
-
Isolation: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate under reduced pressure.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
Technical Support Center: Synthesis of 1-(Difluoromethoxy)-2-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Difluoromethoxy)-2-nitrobenzene. Our aim is to help you identify and resolve common issues, with a focus on minimizing side products and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound?
A1: The most prevalent impurities are typically unreacted starting material (2-nitrophenol), residual high-boiling solvents (e.g., DMF), and potentially side products from competing reactions. While specific side products are often reaction-dependent, possibilities include those arising from the decomposition of the difluoromethylating agent or alternative reaction pathways of the starting materials.
Q2: My final product has a persistent yellow or brownish color. What is the likely cause and how can I remove it?
A2: A persistent color is often due to residual 2-nitrophenol, which is intensely yellow, or other colored impurities. Efficient removal of 2-nitrophenol can be achieved by washing the organic phase with an aqueous base solution (e.g., 1M NaOH) during work-up. If the color persists, column chromatography or recrystallization may be necessary.
Q3: I am observing a low yield of the desired product. What are the potential reasons?
A3: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction by TLC or GC to ensure the consumption of the starting material.
-
Suboptimal reaction conditions: Temperature, pressure (if using a gaseous reagent), and reaction time are critical. Ensure these parameters are well-controlled.
-
Moisture in the reaction: Water can react with the difluoromethylating agent and the base, reducing the efficiency of the desired reaction. Ensure all reagents and solvents are dry.
-
Inefficient work-up: Product loss can occur during extraction and purification steps.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) and gas chromatography (GC) are effective techniques for monitoring the reaction.[1] For TLC, a stain may be required to visualize the spots if they are not UV-active. GC can provide a more quantitative assessment of the conversion of 2-nitrophenol to the desired product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Presence of unreacted 2-nitrophenol in the final product (acidic impurity) | Incomplete reaction; insufficient amount of difluoromethylating agent or base; short reaction time. | Ensure complete consumption of 2-nitrophenol by monitoring the reaction with TLC or GC. An alkaline wash (e.g., with 1M NaOH solution) during the work-up will effectively remove acidic 2-nitrophenol. |
| Residual high-boiling solvent (e.g., DMF) in the product | Inefficient removal during work-up and purification. | Wash the organic extract with a saturated sodium chloride solution or a 10% LiCl solution to help remove DMF.[2] High-vacuum distillation can also be employed to remove residual solvent. |
| Formation of an unknown, more polar byproduct | Potential side reactions, such as those involving impurities in the starting materials or decomposition of reagents. | Isolate the byproduct by column chromatography and characterize it using spectroscopic methods (NMR, MS). Re-evaluate the purity of starting materials and the stability of reagents under the reaction conditions. |
| "Oiling out" during recrystallization | The melting point of the product is lower than the temperature of the solution, or the concentration is too high. | Increase the volume of the solvent, slow down the cooling rate, or use a seed crystal to induce proper crystallization. Experimenting with a different solvent system may also be beneficial. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline. Specific conditions may need to be optimized for your laboratory setup.
Materials:
-
2-Nitrophenol
-
Chlorodifluoromethane (or sodium chlorodifluoroacetate as a safer alternative)
-
A suitable base (e.g., NaOH, KOH, or Cs₂CO₃)
-
A polar aprotic solvent (e.g., DMF, DMSO)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide), if applicable[3][4]
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and gas inlet (if using chlorodifluoromethane), dissolve 2-nitrophenol and the base in the chosen solvent.
-
If using a solid difluoromethylating agent like sodium chlorodifluoroacetate, add it to the mixture. If using gaseous chlorodifluoromethane, bubble it through the reaction mixture at a controlled rate.
-
Heat the reaction mixture to the desired temperature (typically between 80-120°C) and maintain it for the required time (can range from a few hours to over 24 hours).[3][4]
-
Monitor the reaction progress by TLC or GC until the 2-nitrophenol is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with water, an aqueous base solution (e.g., 1M NaOH) to remove unreacted 2-nitrophenol, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Analytical Methods for Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A C18 column with a mobile phase of acetonitrile and water is a good starting point for assessing purity and detecting non-volatile impurities.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and confirming the molecular weight of the product.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation of the final product and for identifying any fluorinated or non-fluorinated byproducts.[6]
Visualizing Reaction Pathways and Troubleshooting
Caption: Main reaction pathway and potential for side product formation.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 4. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Difluoromethylation of 2-Nitrophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for the difluoromethylation of 2-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the O-difluoromethylation of 2-nitrophenol?
A1: The most common and operationally simple method involves the generation of difluorocarbene (:CF₂) as a key intermediate. The reaction proceeds via a presumed mechanism where a base deprotonates the 2-nitrophenol to form a more nucleophilic phenolate. Concurrently, a difluorocarbene precursor, such as sodium chlorodifluoroacetate, undergoes thermal decarboxylation to generate the electrophilic difluorocarbene. This intermediate is then trapped by the phenolate, followed by protonation, to yield the desired 2-nitrophenyl difluoromethyl ether.[1][2]
Q2: Which difluoromethylating agents are most suitable for this reaction?
A2: Several reagents can generate difluorocarbene, but for phenols, halodifluoroacetate salts like sodium chlorodifluoroacetate (ClCF₂CO₂Na) are highly attractive.[2] They are commercially available in bulk, bench-stable under ambient conditions, and have a lower toxicity profile compared to other options.[1][2] Other reagents include phosphonium salts, which are often hygroscopic, and difluoromethyltriflate (HCF₂OTf), which allows for the reaction to proceed at room temperature.[2][3][4]
Q3: Why is a base crucial for the reaction?
A3: A base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is essential to deprotonate the phenolic hydroxyl group of 2-nitrophenol. This converts it into the corresponding phenolate anion, which is a much stronger nucleophile and is required to efficiently trap the highly reactive and electrophilic difluorocarbene intermediate.[1][2]
Q4: What is the typical temperature required when using sodium chlorodifluoroacetate?
A4: When using sodium chlorodifluoroacetate as the difluorocarbene precursor, elevated temperatures, typically around 120 °C, are necessary.[1] The heat facilitates the thermal decarboxylation of the reagent, which is the step that generates the reactive difluorocarbene.[1][2]
Q5: My yield is consistently low. What are the most common culprits?
A5: Low yields in this reaction can often be traced back to a few common errors.[5] These include inefficient generation of difluorocarbene due to suboptimal temperature or poor quality reagent, incomplete deprotonation of the phenol, or the presence of moisture, which can quench the reactive intermediates.[6][7] Ensuring an inert atmosphere and using anhydrous solvents is critical.[2][7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low conversion of the starting material is a frequent challenge. The following table outlines potential causes and actionable solutions to improve your reaction outcome.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inefficient Difluorocarbene Generation | 1. Verify Reagent Quality: Use a fresh, high-purity difluorocarbene precursor (e.g., sodium chlorodifluoroacetate). Older reagents may have degraded.[8] 2. Optimize Temperature: Ensure the reaction is heated to the correct temperature (e.g., 120 °C) to induce thermal decarboxylation. Monitor the internal temperature of the reaction mixture.[1] 3. Ensure Proper Mixing: Use adequate stirring (e.g., 500 rpm) to ensure homogeneity.[2] |
| Incomplete Deprotonation of 2-Nitrophenol | 1. Choice of Base: The pKa of 2-nitrophenol is approximately 7.2. While bases like Cs₂CO₃ are effective, ensure you are using a sufficient molar excess (e.g., 1.5 equivalents).[2] 2. Solvent System: The reaction often benefits from a mixture of a polar aprotic solvent like DMF and a small amount of water, which can aid in dissolving the base and phenolate.[1][2] |
| Presence of Moisture or Oxygen | 1. Drying Procedures: Flame-dry or oven-dry all glassware before use.[5] 2. Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen.[1][2] This involves evacuating and backfilling the flask multiple times.[2] 3. Anhydrous Solvents: Use dry solvents. Commercially available anhydrous solvents are recommended.[9] |
| Substrate or Product Decomposition | 1. Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating after completion, which could lead to degradation.[1] 2. Consider Milder Reagents: If decomposition is suspected, explore alternative methods using reagents that operate at lower temperatures, such as those based on difluoromethyltriflate (HCF₂OTf).[3][4] |
Issue 2: Formation of Multiple Byproducts
The presence of significant impurities alongside the desired product can complicate purification and reduce the isolated yield.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Reaction with Solvent | The highly reactive difluorocarbene can potentially react with certain solvents. DMF is generally a suitable choice for this reaction.[1] |
| Side Reactions of 2-Nitrophenol | The nitro group is generally stable under these conditions. However, if side reactions involving the aromatic ring are observed, consider adjusting the reaction time and temperature.[10] |
| Impure Starting Materials | Impurities in the 2-nitrophenol or the difluoromethylating agent can lead to a variety of side products. Confirm the purity of all reactants before starting the experiment.[7] |
Data Presentation
Optimizing the reaction conditions is key to achieving high yields. The following tables summarize how different parameters can influence the outcome of phenol difluoromethylation.
Table 1: Effect of Reaction Parameters on a Typical Phenol Difluoromethylation Data generalized from protocols for similar substrates.
| Parameter | Condition 1 | Yield | Condition 2 | Yield | Rationale |
| Base | K₂CO₃ (1.5 eq) | Moderate | Cs₂CO₃ (1.5 eq) | High (e.g., 94%[2]) | Cesium salts often exhibit higher solubility in organic solvents, leading to more efficient deprotonation.[2] |
| Solvent | Acetonitrile | Low-Moderate | DMF / H₂O (approx. 9:1) | High | The DMF/water mixture enhances the solubility of both the base and the resulting phenolate salt.[1][2] |
| Temperature | 100 °C | Low | 120 °C | High | This temperature is optimal for the rapid thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene.[1] |
| Atmosphere | Air | Low | Nitrogen | High | An inert atmosphere prevents quenching of reactive intermediates and potential side reactions with oxygen or moisture.[2] |
Experimental Protocols
Protocol: Difluoromethylation of 2-Nitrophenol using Sodium Chlorodifluoroacetate
This protocol is adapted from a general, high-yield procedure for the difluoromethylation of phenols.[1][2]
1. Reaction Setup:
-
Equip a single-necked, oven-dried 100 mL round-bottomed flask with a magnetic stir bar.
-
Charge the flask with 2-nitrophenol (1.00 equiv), cesium carbonate (Cs₂CO₃, 1.50 equiv).
-
Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the headspace and backfill with nitrogen. Repeat this cycle three times.[2]
2. Reagent Addition:
-
Add anhydrous DMF and deionized water (e.g., in a 9:1 ratio by volume) via syringe.
-
Degas the resulting solution by bubbling nitrogen through it for approximately 1 hour while stirring.[2]
-
After degassing, remove the septum and add sodium chlorodifluoroacetate (ClCF₂CO₂Na, 2.80 equiv) in one portion under a positive stream of nitrogen.[2]
3. Reaction Execution:
-
Quickly equip the flask with a reflux condenser, also under a nitrogen atmosphere.
-
Lower the apparatus into a preheated oil bath set to 120 °C.[1]
-
Stir the reaction vigorously (e.g., 500 rpm) for 2 hours. The reaction is complete when TLC analysis shows full consumption of the starting material.[1]
4. Workup and Purification:
-
Allow the flask to cool to room temperature.
-
Dilute the reaction mixture with deionized water and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or hexanes (3 x volume).[1]
-
Combine the organic layers and wash them sequentially with water and a saturated sodium chloride solution.[1]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[2]
-
Purify the crude product by silica gel column chromatography if necessary.
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the difluoromethylation of 2-nitrophenol.
Experimental Workflow
Caption: Step-by-step workflow for the difluoromethylation experiment.
Troubleshooting Logic for Low Yield
Caption: A logical guide to diagnosing and solving low yield issues.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Purification of 2-difluoromethoxyaniline from crude reaction mixture.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2-difluoromethoxyaniline from crude reaction mixtures. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physical and Chemical Properties
A summary of key physical and chemical properties of 2-difluoromethoxyaniline is provided below for easy reference during the purification process.
| Property | Value | Citations |
| Molecular Formula | C₇H₇F₂NO | [1][2] |
| Molecular Weight | 159.13 g/mol | [2] |
| CAS Number | 22236-04-0 | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 205 °C (at 760 mmHg) | |
| 209.8 °C (at 760 mmHg) | [1] | |
| 86 °C (at 12 torr) | [3] | |
| Density | 1.253 - 1.272 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.501 - 1.505 | [1][3] |
| Flash Point | 80.7 °C - 93 °C (closed cup) | [1][3] |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | [1] |
Purification Workflow
The general workflow for purifying 2-difluoromethoxyaniline involves an initial workup followed by one or more purification techniques depending on the nature of the impurities.
Caption: General experimental workflow for the purification of 2-difluoromethoxyaniline.
Troubleshooting Guide
This section addresses common problems encountered during the purification of 2-difluoromethoxyaniline.
Q1: My distilled product is still impure. What could be the problem?
A1: This issue often arises from one of the following:
-
Azeotrope Formation: An impurity may be forming an azeotrope with the product, causing them to co-distill. Check the literature for known azeotropes with your solvent or byproducts.
-
Inefficient Fractionation: The boiling points of your product and a key impurity might be too close for effective separation with your current setup. Consider using a longer distillation column, a column with higher theoretical plates (e.g., Vigreux or packed column), or switching to a high-vacuum distillation to increase the boiling point difference.
-
Thermal Decomposition: Aromatic amines can be susceptible to oxidation or decomposition at high temperatures. If you observe darkening of the material in the distillation pot, this is a likely cause. Ensure you are using the lowest possible pressure for vacuum distillation to keep the temperature down.
Q2: I am seeing significant tailing or poor separation of my compound during silica gel column chromatography. Why is this happening?
A2: Aromatic amines are basic compounds and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[4] This acid-base interaction leads to peak tailing and poor resolution.[4]
-
Solution 1: Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%) or ammonia (using a solvent system like methylene chloride/methanol/ammonia), to your mobile phase.[4] This will neutralize the acidic sites on the silica and improve the peak shape.
-
Solution 2: Deactivated Silica: Use a deactivated silica gel (e.g., alumina, basic) or an amine-functionalized stationary phase, which is specifically designed to prevent this type of interaction.[4]
Q3: The color of my 2-difluoromethoxyaniline product is yellow or brown, not colorless. How can I fix this?
A3: The discoloration is typically due to oxidation, forming polymeric impurities.[5] Aromatic amines are notoriously prone to air oxidation, which can be accelerated by light and heat.
-
Purification Step: A final purification step, such as a quick pass through a short plug of silica gel or activated carbon, can sometimes remove these colored impurities.
-
Prevention during Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon), in a dark-colored bottle, and at a reduced temperature (2-8°C is often recommended) to minimize oxidation.
Q4: My overall yield after purification is very low. Where could I be losing my product?
A4: Product loss can occur at several stages:
-
During Workup: Ensure the pH of the aqueous layer is appropriate during liquid-liquid extraction. If the aqueous layer is too acidic, your amine will be protonated and remain in the aqueous phase. Basify the aqueous layer to ensure the free amine is extracted into the organic solvent.
-
During Distillation: Material can be lost in the distillation column holdup or left behind as residue if the distillation is carried to complete dryness, which can also lead to decomposition.
-
During Chromatography: The product might be irreversibly adsorbed onto the silica gel if the conditions are not optimized (see Q2). Ensure complete elution from the column.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and resolve common purification challenges.
Caption: Decision tree for troubleshooting the purification of 2-difluoromethoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 2-difluoromethoxyaniline?
A1: Common impurities are typically process-related and can include unreacted starting materials, byproducts from side reactions, and residual solvents.[5] If the synthesis involves the reduction of a nitro group, unreacted nitro-aromatic precursors may be present.[6][7] Over-alkylation or other side-reactions on the aniline nitrogen can also occur.
Q2: Which purification method is best: distillation or chromatography?
A2: The choice depends on the nature of the impurities.
-
Vacuum Distillation is highly effective for separating compounds with significantly different boiling points. It is often the preferred method for large-scale purification due to its efficiency and lower solvent waste.
-
Column Chromatography is more suitable for removing impurities with boiling points very close to the product or for non-volatile impurities.[7] It offers higher resolution but is generally more time-consuming and uses more solvent.
Q3: Can I purify 2-difluoromethoxyaniline by crystallization?
A3: Since 2-difluoromethoxyaniline is a liquid at room temperature, direct crystallization is not feasible.[1] However, it is possible to purify it by forming a solid salt derivative (e.g., a hydrochloride salt), crystallizing the salt, and then neutralizing it to regenerate the pure liquid amine. This is a multi-step process but can be very effective for removing certain impurities.
Q4: What safety precautions should I take when handling 2-difluoromethoxyaniline?
A4: 2-Difluoromethoxyaniline is classified as an acute toxin if swallowed, inhaled, or in contact with skin. Always handle this chemical in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, is mandatory.
Experimental Protocols
Protocol 1: Vacuum Distillation
This protocol is suitable for separating 2-difluoromethoxyaniline from non-volatile or high-boiling impurities.
-
Setup: Assemble a standard vacuum distillation apparatus (distilling flask, short-path distillation head with condenser, and receiving flask). Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
Charging the Flask: Charge the distilling flask with the crude 2-difluoromethoxyaniline. Do not fill the flask more than two-thirds full. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Evacuation: Begin stirring and slowly evacuate the system to the desired pressure (e.g., 12 torr).
-
Heating: Gently heat the distilling flask using a heating mantle.
-
Fraction Collection: Collect any low-boiling fractions first. As the temperature approaches the boiling point of the product at that pressure (approx. 86 °C at 12 torr), switch to a clean receiving flask.[3]
-
Product Collection: Collect the main fraction of colorless liquid over a stable temperature range.
-
Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool before slowly re-introducing air.
Protocol 2: Flash Column Chromatography
This protocol is designed to separate the product from impurities with similar polarity.
-
Stationary Phase: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Column Packing: Pack a glass column with the silica gel slurry. Allow the silica to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a compatible solvent like dichloromethane) and carefully load it onto the top of the silica bed.
-
Elution:
-
Mobile Phase: A common starting point for aromatic amines is a hexane/ethyl acetate solvent system.
-
Modifier: Add ~1% triethylamine to the mobile phase to prevent peak tailing.[4]
-
Gradient: Begin elution with a low-polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified 2-difluoromethoxyaniline.
References
Technical Support Center: Catalytic Hydrogenation of Fluorinated Nitroaromatics
I have gathered more specific information that will allow me to create the detailed technical support center as requested.
Here's a breakdown of the information I now have:
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Troubleshooting Guides and FAQs: I found a document that specifically discusses the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene, which is highly relevant. It addresses the key challenge of achieving high selectivity for nitro group reduction without concurrent hydrodehalogenation (loss of chlorine, and by extension, fluorine). This will form the basis of a strong troubleshooting section. I can create Q&As around catalyst choice (Pt/C, Pd/C, Raney Nickel), reaction conditions, and how to minimize side reactions.
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Quantitative Data: The same document provides comparative data on different catalyst systems (Pt/C, Pd/C, Raney Nickel) for the hydrogenation of a halogenated nitroaromatic. This includes typical catalyst loading, substrate-to-catalyst ratios, and reaction times, which I can present in a structured table.
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Detailed Experimental Protocols: I now have access to detailed protocols for the hydrogenation of 3-chloro-4-fluoronitrobenzene using Pt/C, Pd/C, and Raney Nickel. These include materials, equipment, and step-by-step procedures for reactor charging, reaction execution, and work-up. This is a significant improvement over the general protocol I found earlier.
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Diagrams:
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Experimental Workflow: I can create a detailed workflow diagram based on the protocols I've found, from reactor setup to product analysis.
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Reaction Pathways: I can illustrate the main reaction pathway (nitro to amine) and the key side reaction of hydrodehalogenation (defluorination). I also have information about other potential side reactions like the formation of azoxy, azo, and hydrazo compounds from the Haber-Lukashevich mechanism.
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Troubleshooting Logic: I can now create a troubleshooting decision tree. For example, if a user experiences low yield, the diagram can guide them through potential causes like poor catalyst activity, incomplete conversion, or side reactions, and suggest corresponding solutions.
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With this more specific and relevant information, I can now proceed to generate the comprehensive technical support center guide as requested by the user, without needing further searches.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of fluorinated nitroaromatics.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic hydrogenation of fluorinated nitroaromatics, offering potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst: The catalyst may have been improperly stored, handled, or is from a poor-quality batch. | - Procure fresh catalyst from a reputable supplier.- Ensure proper storage under an inert atmosphere.- Handle the catalyst carefully to avoid prolonged exposure to air. |
| Insufficient Hydrogen Pressure: The hydrogen pressure may be too low to drive the reaction to completion. | - Increase the hydrogen pressure in increments.- Ensure the reactor is properly sealed and there are no leaks. | |
| Low Reaction Temperature: The temperature may not be sufficient to overcome the activation energy of the reaction. | - Gradually increase the reaction temperature, monitoring for the formation of byproducts. | |
| Poor Mixing: Inadequate agitation can lead to poor contact between the substrate, catalyst, and hydrogen. | - Increase the stirring speed to ensure the catalyst is well-suspended in the reaction mixture. | |
| Low Selectivity (Significant Defluorination) | Inappropriate Catalyst Choice: Some catalysts, like Palladium on carbon (Pd/C), are known to be more prone to causing hydrodehalogenation. | - Switch to a catalyst with lower dehalogenation activity, such as Platinum on carbon (Pt/C).- Consider using a modified catalyst or a different support. |
| Harsh Reaction Conditions: High temperatures and pressures can promote the cleavage of the C-F bond. | - Lower the reaction temperature and/or hydrogen pressure.- Optimize the reaction time to minimize exposure of the product to hydrogenation conditions. | |
| Prolonged Reaction Time: Leaving the reaction to run for an extended period after the nitro group reduction is complete can lead to defluorination of the resulting fluoroaniline. | - Monitor the reaction progress closely using techniques like TLC, GC, or HPLC.- Stop the reaction as soon as the starting material is consumed. | |
| Incomplete Reaction | Catalyst Deactivation: The catalyst may become poisoned by impurities in the starting material or solvent, or by reaction intermediates/byproducts. | - Use purified starting materials and high-purity solvents.- Increase the catalyst loading.- Consider a continuous flow setup where fresh catalyst is constantly introduced. |
| Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. | - Increase the catalyst loading in a stepwise manner. | |
| Formation of Colored Impurities | Formation of Azo/Azoxy Compounds: Incomplete reduction can lead to the formation of colored intermediates like azoxy and azo compounds. | - Ensure complete reduction by optimizing reaction time, temperature, and hydrogen pressure.- The choice of catalyst and solvent can also influence the formation of these byproducts. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the hydrogenation of fluorinated nitroaromatics to minimize defluorination?
A1: Platinum on carbon (Pt/C) is often preferred over Palladium on carbon (Pd/C) for the hydrogenation of halogenated nitroaromatics as it generally exhibits lower hydrodehalogenation activity.[1] Raney Nickel can also be an effective catalyst.[1] The optimal choice will depend on the specific substrate and reaction conditions.
Q2: What are the typical reaction conditions for the catalytic hydrogenation of a fluorinated nitroaromatic?
A2: Typical conditions often involve using a catalyst like 1% Pt/C with a substrate-to-catalyst ratio of 200:1 to 400:1 (w/w).[1] The reaction is commonly run in a solvent like methanol or ethanol at a temperature of around 80°C and a hydrogen pressure of 100 psi.[1] However, these parameters should be optimized for each specific substrate.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by observing the uptake of hydrogen from the gas cylinder.[2] Additionally, analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) can be used to analyze aliquots of the reaction mixture to determine the consumption of the starting material and the formation of the product.[2]
Q4: What safety precautions should be taken during catalytic hydrogenation?
A4: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and the reactions are often exothermic.[2] It is crucial to use a properly rated pressure reactor and to ensure the system is purged with an inert gas (e.g., nitrogen) to remove all oxygen before introducing hydrogen.[1][2] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should always be worn.[1] Spent catalyst can be pyrophoric and should be handled with care, typically by filtering it under a blanket of inert gas and keeping it wet.[1]
Q5: My reaction has stalled. What should I do?
A5: If the reaction has stalled (i.e., hydrogen uptake has stopped before the reaction is complete), it could be due to catalyst deactivation. You can try carefully filtering the reaction mixture to remove the old catalyst and adding a fresh portion of the catalyst. Ensure that the starting materials and solvent are of high purity to avoid catalyst poisoning.
Catalyst System Comparison
The following table summarizes key parameters for common catalyst systems used in the hydrogenation of halogenated nitroaromatics.
| Parameter | Platinum on Carbon (Pt/C) | Palladium on Carbon (Pd/C) | Raney Nickel |
| Typical Loading | 1% Pt/C[1] | 10% Pd/C[1] | Slurry in solvent[1] |
| Substrate:Catalyst Ratio (w/w) | 200:1 to 400:1[1] | ~20:1 (dry weight)[1] | Variable, typically a significant excess by weight |
| Typical Temperature | 80°C[1] | 25-50°C | 25-60°C |
| Typical H₂ Pressure | 100 psi[1] | 50-100 psi | 50-500 psi |
| Typical Reaction Time | 1-10 hours[1] | 1-6 hours | 1-8 hours |
| Selectivity vs. Defluorination | Generally higher selectivity, less defluorination | More prone to defluorination | Good selectivity, but can be substrate-dependent |
Experimental Protocols
Protocol 1: Hydrogenation using Platinum on Carbon (Pt/C)
Materials:
-
Fluorinated nitroaromatic substrate
-
1% Platinum on Carbon (Pt/C)
-
Methanol (or another suitable solvent)
-
High-purity hydrogen gas
-
High-purity nitrogen gas
-
Celite® (for filtration)
Equipment:
-
Pressure reactor with stirring and temperature control
-
Filtration apparatus
Procedure:
-
Reactor Charging: In a pressure reactor, add the fluorinated nitroaromatic substrate, methanol, and the Pt/C catalyst. A typical mass ratio of substrate to catalyst is between 200:1 and 400:1.[1]
-
Inerting: Seal the reactor and purge the system with high-purity nitrogen three times to remove all oxygen.[1]
-
Hydrogen Purge: Following the nitrogen purge, purge the reactor with hydrogen gas three times.[1]
-
Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 100 psi) and heat the mixture to the target temperature (e.g., 80°C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction typically takes 1-10 hours.[1]
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen gas.[1]
-
Filtration: Filter the mixture through a pad of Celite® to remove the catalyst. The spent catalyst can be pyrophoric and should be handled with care.
-
Isolation: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
Analysis: Analyze the crude product for purity and yield using appropriate analytical techniques (GC, HPLC, NMR).
Visualizations
Caption: Experimental workflow for catalytic hydrogenation.
Caption: Reaction pathway for fluorinated nitroaromatic hydrogenation.
Caption: Troubleshooting decision tree for hydrogenation issues.
References
Preventing over-reduction or side reactions in nitro group reduction
Welcome to the Technical Support Center for nitro group reductions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues and answers to frequently asked questions (FAQs) regarding the prevention of over-reduction and side reactions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems that may be encountered during the reduction of nitro groups, offering targeted solutions and best practices.
Question 1: My reaction is not chemoselective and is reducing other functional groups in my molecule. How can I selectively reduce only the nitro group?
Achieving chemoselectivity is the most common challenge in nitro group reductions. The choice of reducing agent and reaction conditions is critical and depends on the other functional groups present.
-
For molecules containing ketones or aldehydes:
-
For molecules containing esters or amides:
-
Recommended Method: SnCl₂·2H₂O is an excellent choice as it generally does not affect these functionalities.[1]
-
Alternative: Catalytic transfer hydrogenation using a hydrogen donor with Pd/C can be selective, but requires careful optimization to avoid reduction of other groups.
-
-
For molecules containing nitriles:
-
Recommended Method: SnCl₂·2H₂O is highly effective as it typically does not reduce nitriles.[1]
-
-
For molecules containing alkenes or alkynes:
-
Recommended Method: Sodium sulfide (Na₂S) can be effective and often spares carbon-carbon multiple bonds.[1][2]
-
Alternative: Iron powder with an acid (e.g., Fe/HCl) is also a good option for preserving unsaturated bonds.[4] Catalytic hydrogenation should generally be avoided as it readily reduces alkenes and alkynes.[5]
-
-
For molecules containing halogens (Cl, Br, I):
-
The Problem: Catalytic hydrogenation with Palladium on carbon (Pd/C) is known to cause dehalogenation, especially with aryl halides.[1][6]
-
Recommended Method: Use Raney Nickel with H₂ instead of Pd/C for catalytic hydrogenations.[1][2]
-
Alternative: Non-catalytic methods using reagents like SnCl₂ or Fe/HCl are excellent choices as they do not typically cause dehalogenation.[6]
-
Below is a decision-making workflow to help select an appropriate reducing agent.
Caption: Diagram 1: Reagent Selection Workflow for Selective Nitro Reduction.
Question 2: I am observing significant amounts of side products like hydroxylamines, nitroso, or azoxy compounds. How can I ensure complete reduction to the amine?
The formation of these side products occurs because the reduction of a nitro group is a stepwise process involving a six-electron transfer.[7] Incomplete reduction can lead to the accumulation of intermediates.
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Ensure Sufficient Reducing Agent: Use a sufficient stoichiometric excess of the reducing agent to drive the reaction to completion.[8]
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Control Reaction Temperature: Many reduction reactions are exothermic. Localized overheating can promote the formation of dimeric side products like azoxy and azo compounds.[7][8] Ensure proper temperature control and cooling if necessary.
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Catalyst Activity: For catalytic hydrogenations, ensure the catalyst (e.g., Pd/C, Raney Ni) is fresh and active. Catalyst poisoning or insufficient loading can lead to incomplete reduction.[8]
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Purity of Metal Reagents: When using metal/acid systems (e.g., Fe/HCl, SnCl₂/HCl), the purity and surface area of the metal are important. Use finely powdered metals to ensure a high surface area.[8][9]
The diagram below illustrates the reduction pathway and where side products can form.
Caption: Diagram 2: Nitro Group Reduction Pathway and Side Products.
Question 3: My reaction is very slow or gives a low yield, even with the right reagents. What can I do to improve it?
Several factors beyond reagent choice can impact reaction efficiency.
-
Solvent and Solubility: Poor solubility of the nitro compound can severely limit the reaction rate. The starting material must be soluble in the reaction solvent. For very hydrophobic compounds, consider using solvents like THF or co-solvent systems like EtOH/water or AcOH.[8][10] Protic co-solvents can often aid in hydrogenation reactions.[10]
-
Reaction Temperature: While many reductions proceed at room temperature, some substrates require heating to achieve a reasonable rate.[8] However, be cautious, as higher temperatures can also increase side product formation.
-
Catalyst Loading/Pressure (for Hydrogenation): For difficult reductions, increasing the catalyst loading (wt%) or using higher pressures of H₂ gas may be necessary.[8][10]
-
Metal Activation: For metal/acid reductions, ensure the metal surface is active. Pre-washing with dilute acid can sometimes help remove passivating oxide layers.
Data Summary: Chemoselectivity of Common Reducing Agents
The following table summarizes the performance of various common methods for the selective reduction of a nitro group in the presence of other functional groups. Yields are indicative and can vary based on the specific substrate and reaction conditions.
| Reducing Agent System | Typical Conditions | Compatible Functional Groups | Potential Side Reactions / Incompatibilities |
| H₂, Pd/C | H₂ gas, Ethanol, Methanol | Esters, Amides, Nitriles, Ethers | Reduces Alkenes, Alkynes; Causes Dehalogenation.[2][5] |
| H₂, Raney Ni | H₂ gas, Ethanol | Halogens (often preserved), Esters, Amides | Can reduce some carbonyls and nitriles under harsh conditions.[2] |
| H₂, Sulfided Pt/C | H₂ gas, Acetonitrile | Halogens, Alkenes (sometimes) | Good selectivity, but catalyst preparation is key.[1] |
| Fe / HCl or NH₄Cl | Ethanol/Water, Reflux | Ketones, Aldehydes, Esters, Halogens, Alkenes | Robust, but requires acidic conditions and workup can be tedious.[2][5] |
| SnCl₂·2H₂O | Ethanol or EtOAc, Reflux | Ketones, Aldehydes, Esters, Amides, Nitriles, Halogens | Mild and highly selective; requires stoichiometric amounts.[1][2] |
| Sodium Sulfide (Na₂S) | Ethanol/Water | Alkenes, Alkynes, Esters | Can sometimes selectively reduce one nitro group in a dinitro compound.[1][2] |
| LiAlH₄ | THF, 0 °C to RT | Reduces aliphatic nitro groups to amines | Reduces most other carbonyl-containing functional groups; forms azo products with aromatic nitro compounds.[2] |
Experimental Protocols
Protocol 1: Selective Reduction of an Aromatic Nitro Group using SnCl₂·2H₂O [1]
This protocol is suitable for substrates containing sensitive functional groups like ketones, esters, and nitriles.
-
Materials:
-
Aromatic nitro compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Setup: In a round-bottom flask, dissolve the aromatic nitro compound (1.0 equivalent) in absolute ethanol (or ethyl acetate).
-
Reagent Addition: Add SnCl₂·2H₂O (3-5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully add 5% aqueous NaHCO₃ or NaOH to neutralize the acid and precipitate tin salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine product, which can be purified further if necessary.
-
Protocol 2: General Procedure for Catalytic Hydrogenation using H₂ and Pd/C
This protocol is a general method suitable for nitro compounds that do not contain functional groups susceptible to hydrogenolysis (e.g., C-halogen bonds, C-O benzyl ethers) or reduction (e.g., alkenes).
Caption: Diagram 3: General Workflow for Catalytic Hydrogenation.
-
Materials:
-
Nitro compound
-
Palladium on carbon (Pd/C, typically 5% or 10% loading)
-
Solvent (e.g., Ethanol, Methanol, Ethyl Acetate, THF)
-
Hydrogen (H₂) gas source (balloon or cylinder)
-
Celite or another filter aid
-
-
Procedure:
-
Setup: Dissolve the nitro compound (1.0 equivalent) in the chosen solvent in a flask suitable for hydrogenation.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pd/C catalyst.
-
Purging: Seal the reaction vessel and purge the atmosphere by evacuating and refilling with H₂ gas three times.
-
Reaction: Stir the mixture vigorously under a positive pressure of H₂ (a balloon is sufficient for many lab-scale reactions) at room temperature. Gentle heating may be required for less reactive substrates.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, carefully purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be purified as needed.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 10. reddit.com [reddit.com]
Technical Support Center: Purifying Fluorinated Intermediates via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing column chromatography for the purification of fluorinated intermediates. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of fluorinated compounds.
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of Fluorinated Compounds | Inappropriate stationary phase selection. | - For separating fluorinated molecules from each other or from non-fluorinated ones, consider using a fluorinated stationary phase such as Pentafluorophenyl (PFP) or Tridecafluoro (TDF).[1][2][3] - The retention on fluorinated phases increases with the hydrophobicity and fluorine content of the analyte.[1][2][3] - For highly polar fluorinated compounds, Hydrophilic Interaction Chromatography (HILIC) with an amide or zwitterionic column may be more effective.[4] |
| Suboptimal mobile phase composition. | - For reversed-phase fluorinated columns, standard mobile phases like water/acetonitrile or water/methanol can be used.[1][3] - Consider "hetero-pairing": using a fluorinated eluent (e.g., trifluoroethanol) with a standard C8 or C18 column, which can improve separation based on fluorine content percentage.[5][6][7] - For normal-phase chromatography of very polar compounds, a solvent system with methanol and ammonium hydroxide in dichloromethane can be effective.[4] | |
| Compound Elutes in the Void Volume (Reversed-Phase) | The compound is too polar for the stationary phase. | - Switch to a more suitable chromatography mode like HILIC, which is designed for polar compounds.[4] - Use a more retentive reversed-phase column with a higher carbon load or an embedded polar group.[4] |
| Peak Tailing | Secondary interactions with the stationary phase or column contamination. | - For basic compounds, adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.[4] - Ensure the column is not contaminated; if so, flush with a strong solvent.[8] |
| Column collapse or blockage. | - If the column has lost efficiency, it may need to be repacked or replaced.[8] - A blocked frit can be cleared by backflushing the column.[8] | |
| Peak Fronting | Sample overload. | - Reduce the amount of sample loaded onto the column. - Ensure the sample is fully dissolved in the mobile phase before loading. If solubility is low, consider dry loading.[4][9] |
| Compound Does Not Elute | The compound is too strongly retained on the column. | - Gradually increase the polarity of the mobile phase.[10] - If the compound is suspected to have decomposed on the silica gel, test for stability prior to purification.[10] Consider using a less acidic stationary phase like alumina or deactivated silica.[10] |
| Incorrect solvent system. | - Double-check that the correct mobile phase composition was prepared and used.[10] | |
| Co-elution with Impurities | Insufficient resolution between the target compound and impurities. | - Optimize selectivity by changing the stationary phase (e.g., from C18 to a PFP or phenyl-hexyl column).[4] - Alter the mobile phase by switching the organic modifier (e.g., acetonitrile to methanol) or adding modifiers.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a novel fluorinated compound?
A1: Start by assessing the compound's polarity and solubility. For moderately polar compounds, a good starting point is reversed-phase chromatography with a C18 column and a water/acetonitrile gradient containing 0.1% formic acid or TFA.[4] For highly polar, water-soluble compounds, HILIC is a better initial choice.[4]
Q2: How do I choose between different fluorinated stationary phases?
A2: The choice depends on the fluorine content of your analyte and the desired selectivity. Phases with higher fluorine content, like Tridecafluoro (TDF), are more selective for highly fluorinated molecules.[2][3] Pentafluorophenyl (PFP) phases offer unique selectivity, especially for aromatic compounds, due to π-π interactions.[2][3][11] It is often best to screen a few different phases to find the optimal one for a specific separation.[2]
Q3: My fluorinated compound is not very soluble in the mobile phase. How should I load it onto the column?
A3: If your compound has poor solubility in the elution solvent, dry loading is recommended for flash chromatography.[4][9] This involves dissolving your sample in a suitable solvent, adsorbing it onto a small amount of silica gel or another inert support, evaporating the solvent, and then loading the resulting dry powder onto the column.[4][9]
Q4: Can I use normal-phase chromatography for fluorinated intermediates?
A4: Yes, normal-phase chromatography on silica gel can be used. However, the high electronegativity of fluorine can lead to unusual elution patterns compared to non-fluorinated analogs. For very polar compounds, a solvent system containing methanol and ammonium hydroxide in dichloromethane can be effective.[4]
Q5: Are there any special handling considerations for small, fluorinated molecules?
A5: Yes, some smaller fluorinated compounds can be volatile. It is advisable to handle them in a well-ventilated area and use sealed vials for analysis and storage to prevent loss of sample.[4]
Q6: What causes the unique selectivity of fluorinated stationary phases?
A6: Fluorinated phases provide different selectivity from traditional C18 phases due to interactions like dipole-dipole, ion-exchange, and π-π interactions.[12][13] The electron-withdrawing nature of the fluorine atoms creates a unique electronic environment that can enhance the separation of halogenated and aromatic compounds.[11]
Experimental Protocols
General Protocol for Reversed-Phase HPLC Purification of a Moderately Polar Fluorinated Intermediate
This protocol provides a starting point for method development.
-
Column Selection: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase Preparation:
-
Gradient Elution Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration)[4]
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).[4]
-
Injection Volume: 10 µL.[4]
-
Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions.
General Protocol for HILIC Purification of a Highly Polar Fluorinated Intermediate
This protocol is suitable for compounds that show poor retention in reversed-phase chromatography.[4]
-
Column Selection: Amide or Zwitterionic HILIC column, 150 mm x 4.6 mm, 3.5 µm particle size.[4]
-
Mobile Phase Preparation:
-
Gradient Elution Program:
-
0-2 min: 95% B
-
2-15 min: 95% to 50% B
-
15-20 min: 50% B
-
20-22 min: 50% to 95% B
-
22-30 min: 95% B (re-equilibration)[4]
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 40 °C.[4]
-
Detection: UV at an appropriate wavelength or ELSD/MS.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in a high percentage of organic solvent (e.g., 90% acetonitrile) to ensure compatibility with the initial mobile phase.
Visualizations
Caption: General workflow for the purification of fluorinated intermediates.
Caption: Troubleshooting decision tree for poor chromatographic separation.
References
- 1. bia.si [bia.si]
- 2. silicycle.com [silicycle.com]
- 3. silicycle.com [silicycle.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epruibiotech.com [epruibiotech.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Chromatography [chem.rochester.edu]
- 11. uhplcs.com [uhplcs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Rational method development strategies on a fluorinated liquid chromatography stationary phase: mobile phase ion concentration and temperature effects on the separation of ephedrine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Metal Catalyst Residue Removal
This center provides technical guidance for researchers, scientists, and drug development professionals on the effective removal of metal catalyst residues, particularly palladium, from aniline products.
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A1: Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) set strict limits for elemental impurities.[1] For palladium, the Permitted Daily Exposure (PDE) for oral administration is 100 µ g/day .[1] This often translates to a concentration limit of 10 parts per million (ppm) in the final API, assuming a standard daily dose of 10 grams, though this can be adjusted based on the drug's specific dosage.[1][2]
Q2: Why can it be difficult to remove palladium residues from aniline-containing compounds?
A2: The primary challenge arises from the amine functional groups present in aniline and its derivatives. These groups can act as strong ligands, coordinating with palladium species and keeping them in solution.[1] This coordination makes simple purification methods like filtration or standard crystallization less effective.[1] The choice of removal method must account for the specific form of the palladium catalyst used (e.g., homogeneous vs. heterogeneous) and the nature of the residue (e.g., Pd(0) vs. Pd(II)).[3][4]
Q3: What are the most common methods for removing metal catalysts like palladium?
A3: The primary methods include:
-
Adsorption: Using solid supports like activated carbon or functionalized silica to bind the metal, which is then filtered off.[5]
-
Scavenging: Employing silica-based or polymer-bound ligands (scavengers) that selectively chelate the metal catalyst for easy filtration.[3][5]
-
Chromatography: Passing the product mixture through a column (e.g., silica gel) to separate the compound from the metal impurities.[6][7]
-
Crystallization: Purifying the product by crystallization, leaving the metal impurities behind in the mother liquor.[5]
-
Extraction: Using liquid-liquid extraction to partition the catalyst and product into different phases.[5]
Q4: How do I choose the best removal method for my specific aniline product?
A4: The optimal method depends on several factors, including the nature of the catalyst, the properties of your aniline product (e.g., polarity, stability), the scale of the reaction, and the required final purity.[4][8] A decision-making workflow can help guide your selection (see diagram below). For instance, heterogeneous catalysts like Pd/C can often be removed by simple filtration through Celite, while homogeneous catalysts typically require more advanced techniques like scavenging or chromatography.[1][3]
Q5: What analytical techniques are used to quantify residual metal content?
A5: The standard and most reliable technique for quantifying trace metal impurities in pharmaceutical products is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3][9][10][11] It offers high sensitivity and can detect elements at parts-per-billion (ppb) levels.[11] Atomic Absorption Spectroscopy (AAS) is another suitable technique.[3][8]
Process & Workflow Diagrams
Caption: Decision workflow for selecting a metal removal method.
Troubleshooting Guide
Problem 1: After filtering my heterogeneous catalyst (e.g., Pd/C), I still detect high levels of palladium in my product.
-
Possible Cause: The palladium may have leached from the carbon support into the solution, forming soluble homogeneous species.[1] Alternatively, fine catalyst particles may have passed through the filter.
-
Solution:
-
Improve Filtration: Use a finer filter aid, such as a thicker Celite® pad, and ensure it is properly wetted with the solvent before filtration.[1][7]
-
Employ a Scavenger: Treat the filtrate with a suitable palladium scavenger (e.g., thiol-functionalized silica) to capture the dissolved palladium species.[1]
-
Activated Carbon: Treat the solution with fresh, high-surface-area activated carbon, which can adsorb dissolved palladium.[6][12][13]
-
Problem 2: My chosen metal scavenger is ineffective or shows poor performance.
-
Possible Cause 1: The scavenger is not appropriate for the palladium's oxidation state (e.g., Pd(0) vs. Pd(II)).[1] Different scavengers have different affinities. For example, SiliaMetS DMT is effective for various metals including hindered Pd complexes, while SiliaMetS Thiol is preferred for Pd(II).[14][15]
-
Solution 1: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, dimercaptotriazine (DMT)).[1][14]
-
Possible Cause 2: The amine groups in your aniline product are competing with the scavenger for palladium binding sites.[1]
-
Solution 2: Increase the equivalents of the scavenger used (e.g., from 2-5 to 5-10 equivalents relative to the metal).[3][6] Also, consider optimizing the reaction time and temperature (e.g., 40-60 °C for 2-18 hours).[1][3]
-
Possible Cause 3: The solvent system is hindering the scavenger's performance.
-
Solution 3: Scavenging efficiency can be solvent-dependent.[16] If kinetics are slow, consider switching to a different solvent in which the scavenger is known to perform well (e.g., THF, Toluene, DCM).[3][17]
Problem 3: I'm losing a significant amount of my aniline product during purification with activated carbon.
-
Possible Cause: The product itself is adsorbing onto the surface of the activated carbon along with the metal catalyst.[5] This is common with polar, aromatic compounds.
-
Solution:
-
Reduce Amount: Decrease the weight percentage of activated carbon used (e.g., from 10 wt% to 5 wt% relative to the crude product).[5][6]
-
Screen Carbons: Test different grades or types of activated carbon, as their surface properties can vary.[5]
-
Change Method: Switch to a more selective method, such as a silica-based metal scavenger, which is less likely to bind non-specifically to your product.[5][15]
-
Caption: Troubleshooting guide for common metal removal issues.
Data Presentation: Comparison of Removal Methods
The following table summarizes the performance of various palladium removal techniques from different chemical processes, providing a baseline for comparison.
| Method/Reagent | Initial Pd (ppm) | Final Pd (ppm) | Product Yield/Recovery | Conditions | Reference |
| MP-TMT Scavenger | 33,000 | < 200 | Not specified | 5 equiv., RT, overnight | [18] |
| MP-TMT Scavenger | 500 - 800 | < 10 | Not specified | 5 equiv., RT | [18][19] |
| Activated Carbon (Darco KB-B) | 300 | < 1 | Not specified | 0.2 wt, THF, 45°C, 18h, then crystallization | [4] |
| TMT + Activated Carbon | 2,239 | 20 | 82% | TMT (20 mol%), AC (0.2 wt), DCM, 20°C, 2h | [4] |
| SiliaMetS Thiol | 2,400 | ≤ 16 | Not specified | 10 wt% scavenger | [15] |
| SiliaMetS Thiourea | 2,400 | ≤ 16 | Not specified | 10 wt% scavenger | [15] |
| Polychelated Resin (PCR-B2) | 328 | 4 | Not specified | 0.4 wt, recirculation mode | [4] |
Experimental Protocols
Protocol 1: Palladium Removal using a Thiol-Functionalized Silica Scavenger (Batch Method) [1][6]
-
Dissolution: Dissolve the crude aniline product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol). A typical starting amount is 2-5 equivalents relative to the initial quantity of palladium catalyst used.[3][6]
-
Agitation: Stir the mixture at a suitable temperature, typically between room temperature and 60°C.[3] Reaction times can vary from 1 to 18 hours.[3] Optimal conditions should be determined experimentally.
-
Filtration: Filter the mixture through a filter paper or a pad of Celite® to remove the solid-supported scavenger.[3]
-
Washing: Wash the collected scavenger on the filter with a fresh portion of the solvent to ensure complete recovery of the product.[3]
-
Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the purified product.[3]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm successful removal.[3]
Protocol 2: Palladium Removal using Activated Carbon [5][6]
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon. A typical starting amount is 5-10% by weight relative to the crude product.[6]
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1-2 hours.[6]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite® is crucial for removing fine carbon particles that might otherwise pass through standard filter paper.[6]
-
Washing: Wash the Celite®/carbon filter cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final palladium concentration in the product via ICP-MS.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of ICH Q3D Guideline for Elemental Impurities in Drug Products Using ICP-MS | Separation Science [sepscience.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Study and determination of elemental impurities by ICP-MS in active pharmaceutical ingredients using single reaction chamber digestion in compliance with USP requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]
- 11. silicycle.com [silicycle.com]
- 12. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. silicycle.com [silicycle.com]
- 15. silicycle.com [silicycle.com]
- 16. silicycle.com [silicycle.com]
- 17. sopachem.com [sopachem.com]
- 18. biotage.com [biotage.com]
- 19. biotage.com [biotage.com]
Improving the solubility of hydrophobic nitro compounds for reduction.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the reduction of poorly soluble hydrophobic nitro compounds.
Troubleshooting Guides
Issue 1: Reaction is sluggish, incomplete, or fails to initiate.
This is a common problem when dealing with hydrophobic nitro compounds due to their limited availability for the reducing agent or catalyst.
Question: My nitro reduction is not proceeding to completion. What are the primary causes and how can I troubleshoot this?
Answer:
A stalled or incomplete nitro reduction is often multifactorial. Below is a systematic approach to identify and resolve the issue.
Initial Checks:
-
Reagent and Catalyst Activity: Ensure the reducing agents are fresh and catalysts are from a reliable batch and have been stored correctly to prevent deactivation. For catalytic hydrogenations (e.g., Pd/C, Pt/C), consider increasing the catalyst loading. For metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl), the metal should be finely powdered and activated if necessary.[1]
-
Stoichiometry: Verify that a sufficient excess of the reducing agent has been used to drive the reaction to completion.[1]
-
Temperature: While many reductions can be performed at room temperature, some substrates may require heating.[1] However, be aware that higher temperatures can sometimes lead to an increase in side products.[1]
Solubility-Focused Troubleshooting:
Poor solubility is a primary barrier to the successful reduction of hydrophobic nitro compounds.[1] If the initial checks do not resolve the issue, consider the following solubility enhancement techniques.
-
Co-solvent Systems: The addition of a co-solvent can significantly improve the solubility of the nitro compound.
-
Common Choices: Tetrahydrofuran (THF), or mixtures like ethanol/water or acetic acid are often effective.[1] Protic co-solvents can be particularly beneficial for hydrogenation reactions.[1][2]
-
Optimization: The ratio of the co-solvent to the primary solvent may need to be optimized. For highly lipophilic substrates, consider more lipophilic alcohols like t-butanol or hexanol.[2]
-
-
Micellar Catalysis: Surfactants can form micelles in an aqueous medium, creating nanoreactors that solubilize hydrophobic compounds.[3]
-
How it Works: The hydrophobic core of the micelle encapsulates the nitro compound, increasing its local concentration and facilitating the reaction with a water-soluble reducing agent.[3][4]
-
Common Surfactants: Cetyltrimethylammonium bromide (CTAB) and sodium stearate are examples of surfactants used for this purpose.[3][5]
-
-
Phase Transfer Catalysis (PTC): This technique is useful for reactions where the nitro compound is in an organic phase and the reducing agent is in an aqueous phase.[6]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.
dot
Caption: Troubleshooting workflow for incomplete nitro compound reduction.
Issue 2: Formation of Undesired Side Products.
The reduction of a nitro group proceeds through several intermediates, and under certain conditions, these can lead to the formation of side products.
Question: I am observing significant amounts of side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the desired amine?
Answer:
The formation of these side products is a common challenge. The key is to control the reaction conditions to favor the complete reduction to the amine.
-
Control Temperature: Exothermic reactions can lead to localized overheating, which may promote the formation of condensation products like azoxy and azo compounds.[1] Ensure adequate cooling and temperature control.
-
Sufficient Reducing Agent: Ensure an adequate excess of the reducing agent is present to push the reaction past the intermediate stages.
-
Choice of Reducing System:
-
For Hydroxylamine Intermediates: Milder reducing agents like zinc with ammonium chloride (Zn/NH₄Cl) can sometimes be used to isolate hydroxylamines if desired, so stronger conditions are needed for the full reduction to the amine.[12]
-
Metal/Acid Systems: Tin(II) chloride (SnCl₂) in ethanol is a reliable method for reducing nitro groups to amines.[1]
-
-
pH Control: The pH of the reaction medium can influence the stability of intermediates. For reductions in acidic media, maintaining a sufficiently low pH is crucial.
dot
Caption: Simplified pathway of nitro reduction and side product formation.
Frequently Asked Questions (FAQs)
Q1: Which co-solvent system is best for my hydrophobic nitro compound?
A1: The optimal co-solvent depends on the specific structure of your nitro compound. A good starting point is a mixture of a water-miscible organic solvent like ethanol or THF with water.[1] For catalytic hydrogenation, protic co-solvents such as ethanol or acetic acid are often beneficial.[1][2] For extremely nonpolar compounds, you might need to explore more lipophilic alcohols like t-butanol.[2] It is recommended to perform small-scale solubility tests with a few different solvent systems before proceeding with the reaction.
Q2: How do I choose a suitable surfactant for micellar catalysis?
A2: Both cationic surfactants (e.g., CTAB) and anionic surfactants (e.g., sodium stearate) have been used successfully.[3][5] The choice may depend on the overall charge of your substrate and the reducing agent. Non-ionic surfactants are also an option and are often less denaturing to biological molecules if you are working with biocatalysts.[3]
Q3: Can phase transfer catalysis be used for reductions other than with aqueous reagents?
A3: Yes, phase transfer catalysis is also applicable for solid-liquid systems, where the reducing agent is a solid and the nitro compound is dissolved in an organic solvent.[13]
Q4: Will cyclodextrins interfere with my reduction catalyst?
A4: Cyclodextrins are generally considered to be inert carriers.[9][10] They increase the solubility of the hydrophobic nitro compound in the aqueous phase, making it more accessible to a water-soluble catalyst or a catalyst suspended in the aqueous phase. There is no common evidence to suggest direct interference with common reduction catalysts like Pd/C or metal hydrides.
Q5: My reaction is biphasic and still not working even with vigorous stirring. What should I do?
A5: Vigorous stirring is essential for biphasic reactions, but if the reaction is still slow, the interfacial area is likely insufficient. This is an ideal scenario to introduce a phase transfer catalyst (PTC). A PTC will actively transport the reactant from one phase to another, significantly accelerating the reaction rate.[6]
Data Presentation
Table 1: Solubility of 4-Chloro-2-nitroaniline in Various Solvents at 298.15 K
| Solvent | Mole Fraction Solubility (x 10³) |
| N-methyl pyrrolidone (NMP) | 489.2 |
| Ethyl Acetate | 256.4 |
| Acetonitrile | 247.1 |
| 1,4-Dioxane | 198.5 |
| Methanol | 89.3 |
| Ethanol | 65.4 |
| n-Propanol | 51.7 |
| Isopropanol | 42.1 |
| n-Butanol | 40.8 |
| Ethylene Glycol (EG) | 16.9 |
| Cyclohexane | 1.8 |
| Water | 0.04 |
Data extracted from the Journal of Chemical & Engineering Data.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation in a Co-solvent System
-
Setup: In a flask suitable for hydrogenation, dissolve the hydrophobic nitro compound (1.0 eq) in an appropriate solvent mixture (e.g., 1:1 Ethanol/Water or THF/Water).[1]
-
Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the flask, then evacuate and backfill with hydrogen gas (this is typically done three times). Maintain a positive pressure of hydrogen using a balloon or a Parr hydrogenator.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude amine, which can then be purified by standard methods (e.g., crystallization or chromatography).
dot
Caption: Experimental workflow for catalytic hydrogenation with a co-solvent.
Protocol 2: Reduction using Micellar Catalysis
-
Setup: In a round-bottom flask, prepare an aqueous solution of a surfactant (e.g., sodium stearate) at a concentration above its critical micelle concentration (CMC).[3]
-
Addition of Reactants: Add the hydrophobic nitro compound (1.0 eq) to the surfactant solution and stir until a stable emulsion or solution is formed. Then, add the reducing agent (e.g., Fe powder and NH₄Cl).[3]
-
Reaction: Stir the mixture at room temperature or with heating. The reaction progress can be monitored by TLC (spotting a sample extracted into a small amount of an organic solvent like ethyl acetate).
-
Workup: After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product for further purification.
Protocol 3: Reduction using Phase Transfer Catalysis
-
Setup: In a flask, dissolve the hydrophobic nitro compound in a water-immiscible organic solvent (e.g., toluene).
-
Addition of Reagents: Add an aqueous solution of the reducing agent (e.g., sodium sulfide).[7] To this biphasic mixture, add the phase transfer catalyst (e.g., 1-5 mol% of TBAB).[7]
-
Reaction: Stir the mixture vigorously at the desired temperature. The efficiency of stirring is critical for PTC. Monitor the reaction by sampling the organic layer.
-
Workup: Once the reaction is complete, stop the stirring and allow the layers to separate.
-
Isolation: Separate the organic layer, wash it with water and brine, dry it over an anhydrous salt, and concentrate it under reduced pressure to obtain the crude amine.
Protocol 4: Cyclodextrin-Mediated Solubility Enhancement for Reduction
-
Inclusion Complex Formation: In a flask, dissolve β-cyclodextrin (1.0-1.2 eq) in water, with heating if necessary.[14] Slowly add a solution of the hydrophobic nitro compound (1.0 eq) in a minimal amount of a water-miscible organic solvent (e.g., ethanol) to the aqueous cyclodextrin solution. Stir the mixture until a clear solution is obtained, indicating the formation of the inclusion complex.[10][15] This step can also be performed by kneading or freeze-drying methods.[10][15]
-
Reduction: To the aqueous solution of the inclusion complex, add the chosen water-soluble reducing agent.
-
Reaction: Stir the reaction mixture at the appropriate temperature and monitor its progress.
-
Workup and Isolation: Once the reaction is complete, the product can be isolated by extraction with an organic solvent. The cyclodextrin will remain in the aqueous phase. The combined organic extracts are then washed, dried, and concentrated to yield the product.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. oatext.com [oatext.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. grokipedia.com [grokipedia.com]
- 13. Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study of inclusion complex of beta-cyclodextrin and nitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oatext.com [oatext.com]
Technical Support Center: Managing Exothermic Reactions in the Nitration of Difluoromethoxybenzene
Welcome to the Technical Support Center for the nitration of difluoromethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing the highly exothermic nature of this reaction. Below, you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and quantitative data to support your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the nitration of difluoromethoxybenzene.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Rise (Runaway Reaction) | 1. Addition of Nitrating Agent is Too Fast: The rate of heat generation is exceeding the cooling capacity of the system. 2. Inadequate Cooling: The cooling bath is not at the optimal temperature, or there is poor heat transfer between the flask and the bath. 3. Poor Stirring: Localized "hot spots" with high concentrations of reactants are forming. 4. Incorrect Reagent Concentration: Using more concentrated acids than intended. | 1. Immediately cease the addition of the nitrating agent. 2. Enhance Cooling: Lower the temperature of the cooling bath (e.g., by adding more dry ice). If necessary and safe, add a small amount of an inert, cold solvent to the reaction mixture to dilute it. 3. Increase Agitation: Ensure the stirring is vigorous to break up any hot spots. 4. Emergency Quench: If the temperature continues to rise uncontrollably, prepare for an emergency quench by slowly and carefully pouring the reaction mixture into a large volume of crushed ice and water. This should only be performed if the situation can be managed safely. |
| Low Yield of Nitrated Product | 1. Incomplete Reaction: The reaction time may be too short, or the temperature may be too low, preventing the reaction from going to completion. 2. Substrate Oxidation: The reaction temperature may have been too high, leading to the oxidation of the difluoromethoxybenzene ring. 3. Loss During Work-up: The product may be partially soluble in the aqueous phase, or there may be losses during extraction and purification. | 1. Optimize Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. 2. Precise Temperature Control: Maintain the recommended low temperature throughout the addition of the nitrating agent. 3. Careful Work-up: Ensure thorough extraction from the aqueous phase using a suitable organic solvent. Minimize transfers and handle the product carefully during purification. |
| Formation of Multiple Isomers | 1. Reaction Conditions: The temperature and concentration of the nitrating agent can influence the regioselectivity of the reaction. 2. Inherent Directing Effects: The difluoromethoxy group is an ortho, para-director, but some meta-isomer formation is possible. | 1. Control Temperature: Lowering the reaction temperature can sometimes improve selectivity. 2. Purification: Utilize column chromatography to separate the desired isomer from the others. The choice of eluent will be critical for achieving good separation. |
| Product Fails to Precipitate Upon Quenching | 1. Product is an Oil: The nitrated product may be a liquid or an oil at the temperature of the quench. 2. Product is Soluble: The product may have some solubility in the acidic aqueous mixture. | 1. Perform a Liquid-Liquid Extraction: If no solid forms, transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.[1] 2. Combine and Wash: Combine the organic extracts and proceed with the standard washing procedure with water and a basic solution.[1] |
| Dark Brown or Black Reaction Mixture with Gas Evolution | 1. Oxidative Side Reactions: The nitric acid is oxidizing the aromatic ring, leading to decomposition and the formation of nitrogen oxides (brown fumes). This is often triggered by high temperatures. | 1. Immediate Cooling: If the reaction is not already out of control, immediately cool the reaction vessel to slow down the decomposition. 2. Slow Reagent Addition: In future experiments, ensure the nitrating agent is added very slowly with efficient cooling and stirring to prevent localized overheating. |
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of difluoromethoxybenzene so exothermic?
A1: The nitration of aromatic compounds is an electrophilic aromatic substitution reaction that is inherently exothermic. The formation of the stable nitro-aromatic ring and a molecule of water releases a significant amount of energy as heat. The presence of the activating difluoromethoxy group can further increase the reaction rate, contributing to the exothermicity.
Q2: What are the primary safety hazards associated with this reaction?
A2: The primary hazards are the highly corrosive nature of the mixed acids (nitric and sulfuric acid), the potential for a thermal runaway reaction due to the exothermicity, and the toxicity of the reagents and potential byproducts, such as nitrogen dioxide gas.[2] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
Q3: What is the role of sulfuric acid in the nitrating mixture?
A3: Concentrated sulfuric acid serves two critical functions. Firstly, it acts as a catalyst by protonating nitric acid, which leads to the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺).[3][4][5] Secondly, it acts as a dehydrating agent, absorbing the water produced during the reaction and driving the equilibrium towards the formation of the nitrated product.
Q4: What is the expected regioselectivity for the nitration of difluoromethoxybenzene?
A4: The difluoromethoxy group (-OCHF₂) is generally considered an ortho, para-directing group due to the lone pairs on the oxygen atom that can donate electron density to the aromatic ring through resonance. However, the fluorine atoms are electron-withdrawing, which deactivates the ring compared to a methoxy group. The nitration is expected to yield a mixture of ortho- and para-nitrodifluoromethoxybenzene as the major products. The exact ratio will depend on the specific reaction conditions, with steric hindrance potentially favoring the para isomer.
Q5: How can I improve the safety of this reaction on a larger scale?
A5: For larger-scale nitrations, using a continuous flow microreactor is a significantly safer approach than traditional batch reactors.[2] Microreactors have a very high surface-area-to-volume ratio, which allows for extremely efficient heat removal, thus minimizing the risk of a thermal runaway.[2] This technology also allows for precise control over reaction parameters, which can lead to improved yields and selectivity.
Experimental Protocol: Nitration of Difluoromethoxybenzene
This protocol is a representative procedure based on general methods for aromatic nitration and should be adapted and optimized for specific laboratory conditions. A thorough risk assessment should be conducted before commencing any experimental work.
Materials and Reagents:
-
Difluoromethoxybenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Crushed Ice
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a flask, carefully add a measured volume of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice-water bath.
-
Slowly, and with continuous stirring, add an equimolar amount of concentrated nitric acid to the cold sulfuric acid. Maintain the temperature of the mixture below 10 °C during the addition. This mixture is highly corrosive and the preparation is exothermic.
-
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve difluoromethoxybenzene in a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C in an ice-water or dry ice/acetone bath.
-
-
Nitration Reaction:
-
Slowly add the prepared cold nitrating mixture dropwise to the stirred solution of difluoromethoxybenzene via the dropping funnel.
-
Crucially, monitor the internal reaction temperature and maintain it between 0-5 °C throughout the addition. The rate of addition should be adjusted to prevent the temperature from rising above this range.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes. Monitor the reaction progress by TLC or GC.
-
-
Work-up:
-
Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring.[1]
-
If the product precipitates as a solid, it can be collected by vacuum filtration and washed with cold water.
-
If the product is an oil or remains in solution, transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer 2-3 times with dichloromethane.[1]
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: evolution of CO₂ gas), and finally with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to isolate the desired isomers.
-
Quantitative Data
The following table presents plausible data for the nitration of difluoromethoxybenzene, synthesized from typical results for related fluorinated aromatic compounds. Actual results may vary depending on the specific experimental conditions.
| Parameter | Condition A | Condition B | Condition C |
| Difluoromethoxybenzene | 1.0 eq | 1.0 eq | 1.0 eq |
| Nitric Acid (70%) | 1.1 eq | 1.2 eq | 1.5 eq |
| Sulfuric Acid (98%) | 2.0 eq | 2.5 eq | 3.0 eq |
| Temperature (°C) | 0 - 5 | -5 - 0 | -10 - (-5) |
| Reaction Time (h) | 1.5 | 1.0 | 2.0 |
| Approximate Yield (%) | 75 | 85 | 80 |
| Para:Ortho Isomer Ratio | 2:1 | 2.5:1 | 3:1 |
Visualizations
Experimental Workflow for Nitration and Work-up
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Reactivity: 1-(Difluoromethoxy)-2-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and agrochemical development, the strategic functionalization of aromatic rings is of paramount importance. Among the various methods to achieve this, nucleophilic aromatic substitution (SNAr) stands out as a powerful tool for forging carbon-heteroatom bonds. The efficiency of SNAr reactions is critically dependent on the electronic properties of the aromatic substrate, specifically the presence of strong electron-withdrawing groups and the nature of the leaving group.
This guide provides a detailed comparison of the reactivity of two key building blocks: 1-(difluoromethoxy)-2-nitrobenzene and 1-fluoro-2-nitrobenzene . Both molecules are activated towards nucleophilic attack by the ortho-nitro group. The central point of comparison lies in the differing leaving groups: the difluoromethoxy (-OCHF₂) group versus the fluoro (-F) group. Understanding their relative reactivity is crucial for designing efficient synthetic routes and for the strategic incorporation of the valuable difluoromethoxy moiety into complex target molecules. It is generally recognized that the difluoromethoxy group imparts unique and often desirable physicochemical properties to bioactive molecules, such as enhanced metabolic stability and increased lipophilicity.[1]
Executive Summary of Reactivity
The reactivity of these two compounds in SNAr reactions is primarily dictated by the stability of the Meisenheimer complex intermediate and the facility of leaving group departure. The electron-withdrawing nitro group, positioned ortho to the leaving group, is essential for stabilizing the negative charge that develops in the aromatic ring during the nucleophilic attack.[2][3]
While both the fluoro and difluoromethoxy groups are effective leaving groups in the context of SNAr, experimental evidence suggests a difference in their reactivity. Studies on analogous systems indicate that the reactivity of a difluoromethoxy group is lower than that of a fluorine atom but significantly higher than that of a chlorine atom in nucleophilic aromatic substitution reactions. This positions 1-fluoro-2-nitrobenzene as the more reactive of the two substrates under identical conditions.
Quantitative Data Comparison
To facilitate a direct comparison, a standardized experimental protocol is provided below, which can be employed to generate quantitative data such as reaction yields and rates for both substrates.
| Parameter | This compound | 1-Fluoro-2-nitrobenzene |
| Relative Reactivity | Less Reactive | More Reactive |
| Leaving Group | Difluoromethoxy (-OCHF₂) | Fluoro (-F) |
| Driving Force for Reactivity | Strong electron-withdrawing effect of the ortho-nitro group. | High electronegativity of fluorine and strong electron-withdrawing effect of the ortho-nitro group. |
| Synthetic Utility | Valuable for introducing the -OCHF₂ group, which can enhance metabolic stability and lipophilicity.[1] | A versatile and highly reactive building block for introducing a variety of functional groups via SNAr. |
Experimental Protocols
The following is a representative experimental protocol for a comparative study of the reactivity of this compound and 1-fluoro-2-nitrobenzene with a common nucleophile, piperidine. This protocol is adapted from established procedures for similar fluoronitrobenzene derivatives.
Reaction: Nucleophilic Aromatic Substitution with Piperidine
Objective: To compare the reaction yield and rate of this compound and 1-fluoro-2-nitrobenzene with piperidine under identical conditions.
Materials:
-
This compound
-
1-Fluoro-2-nitrobenzene
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To two separate dry round-bottom flasks equipped with magnetic stir bars and reflux condensers, add this compound (1.0 mmol) to one and 1-fluoro-2-nitrobenzene (1.0 mmol) to the other.
-
Dissolve the starting material in each flask with anhydrous DMF (5 mL).
-
To each solution, add piperidine (1.2 mmol) followed by potassium carbonate (2.0 mmol).
-
Heat both reaction mixtures to 80°C and stir vigorously.
-
Monitor the progress of each reaction at regular time intervals (e.g., every hour) by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
-
After a predetermined reaction time (e.g., 12 hours), or upon completion, cool the reaction mixtures to room temperature.
-
Pour each reaction mixture into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers for each reaction, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layers under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted product.
-
Determine the yield of each product and compare the reaction rates based on the monitoring data.
Visualizing the Reaction Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the SNAr mechanism and the experimental workflow.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Experimental workflow for the comparative SNAr reaction.
References
Difluoromethoxy as a Bioisostere for the Methoxy Group: A Comparative Guide for Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of a methoxy group (-OCH3) with a difluoromethoxy group (-OCF2H) has emerged as a valuable tactic in modern drug design. This bioisosteric substitution can significantly modulate the physicochemical and pharmacokinetic properties of a drug candidate, often leading to improved metabolic stability and other desirable characteristics. This guide provides an objective comparison of the difluoromethoxy and methoxy groups, supported by experimental data, to aid researchers in making informed decisions during the lead optimization process.
Physicochemical Properties: A Comparative Overview
The introduction of fluorine atoms in the methoxy group imparts unique electronic and conformational properties to the difluoromethoxy moiety. These changes translate into altered lipophilicity, acidity, and hydrogen bonding potential compared to the traditional methoxy group.
| Property | Methoxy (-OCH3) | Difluoromethoxy (-OCF2H) | Impact of Bioisosteric Replacement |
| Lipophilicity (logP) | Lower | Higher | Increases lipophilicity, potentially enhancing membrane permeability.[1] The increase is generally moderate, less than that of a trifluoromethoxy (-OCF3) group. |
| Electronic Effect | Weakly electron-donating | Weakly electron-withdrawing | Alters the electronic nature of the parent molecule, which can influence receptor binding and pKa. |
| Hydrogen Bonding | Hydrogen bond acceptor | Weak hydrogen bond donor | Introduces hydrogen bond donor capability, which can lead to new or enhanced interactions with biological targets.[1] |
| pKa (of adjacent phenol) | Higher (e.g., ~9.22 for a substituted estradiol)[2] | Lower (e.g., ~8.52 for a substituted estradiol)[2] | The electron-withdrawing nature of the -OCF2H group increases the acidity of neighboring functionalities. |
| Metabolic Stability | Susceptible to O-demethylation | Highly resistant to O-demethylation | Significantly improves metabolic stability by blocking a common metabolic pathway mediated by cytochrome P450 enzymes.[2] |
Note: The exact values for these properties are context-dependent and can vary based on the overall molecular structure.
Experimental Data: Head-to-Head Comparison
Direct comparative studies provide the most valuable insights into the effects of bioisosteric replacement. Below are tabulated data from a study on 2-substituted estratriene derivatives, which directly compares the difluoromethoxy and methoxy analogues.
Table 1: Antiproliferative Activity and Steroid Sulfatase Inhibition
| Compound | R | GI50 (MCF-7, µM) | GI50 (MDA-MB-231, µM) | STS Inhibition IC50 (whole JEG-3 cells, nM) |
| STX140 | -OCH3 | 0.52 | - | 4.2 |
| Fluorinated Analogue | -OCF2H | 0.28 | 0.74 | 3.7 |
Data sourced from a study on 2-substituted estratriene sulfamates.
Table 2: Physicochemical and Stability Data
| Compound Analogue | R | Calculated pKa (of the phenolic precursor) | Hydrolysis t1/2 (in wet DMSO-d6) |
| Methoxy Derivative | -OCH3 | ~9.22 | ~60-80 days |
| Difluoromethoxy Derivative | -OCF2H | ~8.52 | ~10 days |
Data sourced from a study on 2-substituted estratriene sulfamates, highlighting the increased acidity and resulting decreased chemical stability of the sulfamate ester in the difluoromethoxy analogue under the tested conditions.[2]
Case Studies in Drug Development
The successful application of the difluoromethoxy group as a bioisostere for the methoxy group is exemplified by several marketed drugs.
Pantoprazole (Protonix®): A proton pump inhibitor used to treat acid-related gastrointestinal disorders. The difluoromethoxy group on the benzimidazole ring is a key feature that contributes to its metabolic stability.[3][4][5][6][7][8][9] The primary metabolic pathways for pantoprazole involve demethylation of the methoxy groups on the pyridine ring and oxidation by CYP3A4, while the difluoromethoxy group remains intact, showcasing its resistance to metabolism.[7][10]
Roflumilast (Daliresp®): A selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in roflumilast is crucial for its enhanced potency and metabolic stability.[11][12][13][14][15]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are summaries of key experimental protocols.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate of metabolism of a compound by liver enzymes.
Methodology:
-
Preparation: A solution of the test compound is prepared in a buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4). Liver microsomes (e.g., human, rat) are thawed and diluted to a final protein concentration (e.g., 0.5-1 mg/mL) in the same buffer.
-
Incubation: The test compound and liver microsomes are pre-incubated at 37°C.
-
Initiation: The metabolic reaction is initiated by adding a cofactor, typically NADPH (final concentration of 1 mM).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile or methanol, which also precipitates the proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
LogP Determination by HPLC
Objective: To determine the lipophilicity of a compound.
Methodology:
-
System Preparation: An HPLC system equipped with a C18 column and a UV or MS detector is used. A mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), is prepared.
-
Calibration: A set of standard compounds with known logP values is injected into the HPLC system to generate a calibration curve by plotting the logarithm of the retention factor (k') against the known logP values. The retention factor is calculated as k' = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the column dead time.
-
Sample Analysis: The test compound is dissolved in the mobile phase and injected into the HPLC system under the same conditions as the standards.
-
LogP Calculation: The retention time of the test compound is measured, and its log k' is calculated. The logP of the test compound is then determined from the calibration curve.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in a multi-well plate (e.g., Transwell® plates) and cultured for approximately 21 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment (Apical to Basolateral): The test compound is added to the apical (donor) side of the monolayer. At various time points, samples are taken from the basolateral (receiver) side.
-
Transport Experiment (Basolateral to Apical): To assess active efflux, the compound is added to the basolateral side, and samples are taken from the apical side.
-
Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Visualizations
Bioisosteric Replacement Strategy
Caption: Bioisosteric replacement of a methoxy group with a difluoromethoxy group.
Experimental Workflow for Bioisostere Evaluation
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. Pharmacokinetics of pantoprazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. Pantoprazole, a new proton-pump inhibitor, has a precise and predictable profile of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. Pantoprazole: from drug metabolism to clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Roflumilast inhibits leukocyte-endothelial cell interactions, expression of adhesion molecules and microvascular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Pharmacological profile of roflumilast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Roflumilast Inhibits Lipopolysaccharide-Induced Tumor Necrosis Factor-α and Chemokine Production by Human Lung Parenchyma - PMC [pmc.ncbi.nlm.nih.gov]
OCF2H vs. OCH3 Substituted Anilines: A Comparative Guide to Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of developing robust drug candidates, optimizing metabolic stability is a critical step to ensure favorable pharmacokinetic profiles. One common strategy employed by medicinal chemists is the bioisosteric replacement of metabolically labile groups. This guide provides a detailed comparison of the metabolic stability of anilines substituted with a difluoromethoxy (OCF2H) group versus those with a methoxy (OCH3) group. The primary rationale for this substitution is to block O-demethylation, a common metabolic pathway for methoxy-containing compounds, thereby enhancing the molecule's resistance to degradation by metabolic enzymes.
Comparative Metabolic Stability Data
The following table is a template designed to summarize key parameters from in vitro metabolic stability assays. At present, specific data from a direct comparative study on OCF2H and OCH3 substituted anilines is not available in published literature. When such data becomes available, this table will serve as a clear and structured format for its presentation.
| Compound ID | Substituent | In Vitro System | Half-life (t1/2, min) | Intrinsic Clearance (Clint, µL/min/mg protein or /10^6 cells) |
| Example-OCH3 | -OCH3 | Human Liver Microsomes | Data Not Available | Data Not Available |
| Example-OCF2H | -OCF2H | Human Liver Microsomes | Data Not Available | Data Not Available |
| Example-OCH3 | -OCH3 | Rat Hepatocytes | Data Not Available | Data Not Available |
| Example-OCF2H | -OCF2H | Rat Hepatocytes | Data Not Available | Data Not Available |
Interpretation of Data:
-
Half-life (t1/2): A longer half-life for the OCF2H analog compared to the OCH3 analog would indicate greater metabolic stability.
-
Intrinsic Clearance (Clint): A lower intrinsic clearance value for the OCF2H analog would signify a slower rate of metabolism and thus, higher stability.
Metabolic Pathways and the Role of the OCF2H Group
The primary metabolic liability of many OCH3 substituted anilines is O-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver. This process removes the methyl group, often leading to the formation of a phenol metabolite which can then undergo further phase II conjugation reactions (e.g., glucuronidation or sulfation) and subsequent elimination.
The difluoromethoxy (OCF2H) group is designed to be a metabolically robust bioisostere of the methoxy group. The strong carbon-fluorine bonds in the OCF2H group are significantly more resistant to enzymatic cleavage by CYPs compared to the carbon-hydrogen bonds in the OCH3 group. This resistance to O-dealkylation is the principal reason for the expected increase in metabolic stability.
However, it is important to note that blocking one metabolic pathway can sometimes lead to the emergence of others, a phenomenon known as "metabolic switching". Therefore, while O-demethylation may be inhibited, metabolism may shift to other parts of the aniline molecule, such as aromatic hydroxylation or N-acetylation. A comprehensive metabolic stability assessment should, therefore, also aim to identify the major metabolites formed.
Experimental Protocols
To ensure reproducible and comparable data, standardized experimental protocols are essential. Below are detailed methodologies for two common in vitro metabolic stability assays.
Liver Microsomal Stability Assay
This assay is a primary screen to evaluate the metabolic stability of compounds, primarily mediated by Phase I enzymes like cytochrome P450s.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of OCF2H and OCH3 substituted anilines in the presence of liver microsomes.
Materials:
-
Test compounds (OCF2H and OCH3 analogs)
-
Pooled human or rat liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare stock solutions of test compounds and positive controls (e.g., 10 mM in DMSO).
-
Prepare a working solution of the microsomal protein in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution at 37°C for 5-10 minutes.
-
Add the test compound to the microsomal solution to achieve the final desired concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Vortex the terminated reaction mixtures and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) * (volume of incubation / amount of microsomal protein) .
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of OCF2H and OCH3 substituted anilines in a suspension of hepatocytes.
Materials:
-
Test compounds (OCF2H and OCH3 analogs)
-
Cryopreserved human or rat hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Positive control compounds (e.g., 7-hydroxycoumarin, testosterone)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for LC-MS/MS analysis
-
Multi-well plates (e.g., 24- or 48-well)
-
Incubator/shaker with CO2 control (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).
-
-
Incubation:
-
Dispense the hepatocyte suspension into the wells of a multi-well plate.
-
Pre-incubate the plate at 37°C in a humidified CO2 incubator for 15-30 minutes.
-
Add the test compound to the hepatocyte suspension to achieve the final desired concentration (e.g., 1 µM).
-
-
Sampling and Termination:
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the cell suspension.
-
Immediately terminate the metabolic activity by adding the aliquot to ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the terminated samples and centrifuge to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Similar to the microsomal assay, plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) * (volume of incubation / number of hepatocytes) .
-
Conclusion
The bioisosteric replacement of a methoxy group with a difluoromethoxy group is a sound strategy for enhancing the metabolic stability of aniline-containing compounds. This approach is primarily aimed at preventing CYP-mediated O-demethylation, a common and often rapid metabolic pathway. While direct quantitative comparative data for aniline analogs is currently lacking in the public domain, the principles of metabolic chemistry strongly suggest that OCF2H substituted anilines will exhibit greater stability. The experimental protocols provided in this guide offer a robust framework for generating such data, which will be invaluable for medicinal chemists in the design and optimization of new drug candidates with improved pharmacokinetic properties.
A Comparative Guide to Catalysts for the Selective Reduction of Substituted Nitrobenzenes
For Researchers, Scientists, and Drug Development Professionals
The reduction of substituted nitrobenzenes to their corresponding anilines is a cornerstone transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. The choice of catalyst for this reaction is paramount, directly influencing efficiency, selectivity, and scalability. This guide provides a comparative analysis of prominent catalytic systems, including noble metal, non-noble metal, and single-atom catalysts, supported by experimental data to inform catalyst selection for specific research and development needs.
Performance Comparison of Catalytic Systems
The catalytic reduction of nitroarenes can be broadly categorized based on the active metal component. Noble metals have historically been the catalysts of choice due to their high activity under mild conditions. However, the high cost and scarcity of these metals have driven research towards more sustainable alternatives, such as catalysts based on abundant, non-noble metals.[1] A more recent frontier in catalysis is the development of single-atom catalysts (SACs), which offer the potential for maximum atom efficiency and unique selectivity.[2]
The following tables summarize the performance of various catalysts for the reduction of substituted nitrobenzenes, providing a snapshot of their relative efficiencies and selectivities.
Table 1: Noble Metal-Based Catalysts
| Catalyst | Support | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Substrate | Conversion (%) | Selectivity (%) | Reference |
| Pd/C | Carbon | H₂ | Methanol/Ethanol | RT | 1-4 | Nitroarenes | >95 | >99 (to aniline) | [3] |
| PtO₂ | - | H₂ | Various | RT | 2-6 | Nitroarenes | >90 | High | [3] |
| Ru/CMK-3 | Ordered Mesoporous Carbon | H₂ | Ethanol | 30 | 2 | Nitrobenzene | 100 | >99 (to aniline) | [4] |
| Au NPs/TiO₂ | Titanium Dioxide | H₂ | Various | Mild | - | Nitroarenes | High | High | [5] |
| PdNPs | - | CO/H₂O | Ethanol | - | - | Nitrobenzene | High | - | [6] |
| Pt NPs | Polymer/S-layer Protein | NaBH₄ | Water | Mild | - | p-nitrophenol | 97-99 | High | [7] |
| Ag NPs | Polymer/S-layer Protein | NaBH₄ | Water | Mild | - | p-nitrophenol | 97-99 | High | [7] |
| Ru NPs | Halloysite Nanotubes | H₂ | - | 90 | 2 | Nitrobenzene | 96.87 | High (to aniline) | [8] |
Table 2: Non-Noble Metal-Based Catalysts
| Catalyst | Support | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Substrate | Conversion (%) | Selectivity (%) | Reference |
| Ni Nanowires | - | N₂H₄·H₂O | Methanol | 90 | 3-4 | 4-Nitrobenzoic acid | High | High (to amine) | [9] |
| Ni/Al₂O₃ | Alumina | N₂H₄·H₂O | - | - | - | p-nitrophenol | High | High (to amine) | [10] |
| Mn-1 (pincer complex) | - | H₂ | Toluene | 130 | 24 | Nitrobenzene | 59 | High (to aniline) | [11] |
| Fe-based | Various | H₂/N₂H₄·H₂O | Various | Various | - | Nitroarenes | High | High | [12] |
| Cu@C | Carbon | NaBH₄ | Ethanol | RT | 8 min | Nitrobenzene | 100 | High (to aniline) | [13] |
Table 3: Single-Atom Catalysts (SACs)
| Catalyst | Support | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Substrate | Conversion (%) | Selectivity (%) | Reference |
| Co-N-C | Carbon | H₂ | - | Mild | - | Nitroarenes | High | High (to azo compounds) | [14] |
| RuNi SAA | Al₂O₃ | H₂ | - | - | - | 4-nitrostyrene | >99 | >99 (to 4-aminostyrene) | [15] |
| IrNi SAA | - | H₂ | - | - | - | 4-nitrostyrene | >96 | High (to 4-aminostyrene) | [16] |
| Co₁-N₃P₁ | N,P-doped Carbon | H₂ | EtOH/H₂O | 110 | - | Nitrobenzene | High | High | [17] |
| Co-Nₓ | Carbon | H₂ | Protic Solvents | - | - | Nitroarenes | High | High | [18] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the evaluation of catalyst performance. Below are representative protocols for the synthesis of different classes of catalysts and for the catalytic reduction of a model substrate, nitrobenzene.
Catalyst Synthesis Protocols
1. Synthesis of Nickel Nanowires (Non-Noble Metal Catalyst) [9]
-
Precursor Preparation: A 0.1 M solution of NiCl₂ in ethylene glycol is prepared.
-
Reaction: 5 mL of the NiCl₂ solution is heated to 60°C in a beaker. To this, 0.5 mL of hydrazine hydrate (N₂H₄·H₂O) and 1.5 mL of 0.1 M NaOH are added.
-
Formation: The reaction mixture is heated, leading to the formation of a blue precipitate of nickel hydrazine complexes, which subsequently decompose to form nickel nanowires.
-
Purification: The resulting nickel nanowires are collected, washed with ethanol and water, and dried under vacuum.
2. Synthesis of Palladium on Carbon (Pd/C) (Noble Metal Catalyst) [3]
A detailed, standardized procedure for the synthesis of Pd/C is often proprietary to commercial suppliers. However, a general impregnation method is as follows:
-
Support Activation: Activated carbon is treated with an acid (e.g., nitric acid) to introduce surface functional groups and then washed thoroughly with deionized water until a neutral pH is achieved.
-
Impregnation: The activated carbon is suspended in a solution of a palladium precursor, such as palladium chloride (PdCl₂) or tetraamminepalladium(II) chloride ([Pd(NH₃)₄]Cl₂), in an appropriate solvent.
-
Reduction: The palladium ions are reduced to metallic palladium nanoparticles on the carbon support. This can be achieved by adding a reducing agent like sodium borohydride (NaBH₄), hydrazine hydrate, or by hydrogenation with H₂ gas at elevated temperatures.
-
Washing and Drying: The resulting Pd/C catalyst is filtered, washed extensively with deionized water to remove any residual ions, and dried in an oven or under vacuum.
3. Synthesis of a Single-Atom Co-N-C Catalyst [14]
-
Precursor Mixing: A cobalt salt (e.g., cobalt nitrate), a nitrogen source (e.g., dicyandiamide), and a carbon support are intimately mixed.
-
Pyrolysis: The mixture is subjected to high-temperature pyrolysis (typically 600-900°C) under an inert atmosphere (e.g., N₂ or Ar). During this process, the precursors decompose, and cobalt atoms are incorporated into the nitrogen-doped carbon matrix as single atoms.
-
Acid Leaching (Optional): To remove any unstable or inactive cobalt nanoparticles, the pyrolyzed material can be leached with a strong acid (e.g., HCl or H₂SO₄).
-
Final Treatment: The catalyst is then washed thoroughly with water and dried.
General Protocol for Catalytic Reduction of Nitrobenzene
The following is a generalized procedure for the liquid-phase reduction of nitrobenzene. Specific parameters such as catalyst loading, solvent, temperature, and pressure will vary depending on the catalyst used.
-
Reaction Setup: A round-bottom flask or a high-pressure autoclave is charged with the substituted nitrobenzene (e.g., 1 mmol), a suitable solvent (e.g., 10 mL of ethanol or methanol), and the catalyst (typically 1-5 mol% of the metal).
-
Introduction of Reducing Agent:
-
For H₂ gas: The reaction vessel is sealed, purged with an inert gas (e.g., N₂ or Ar), and then pressurized with hydrogen gas to the desired pressure (e.g., 1-50 bar).[11]
-
For Hydrazine Hydrate or NaBH₄: The reducing agent (typically 2-10 equivalents) is added to the reaction mixture, often portion-wise to control the reaction rate.[9][13]
-
-
Reaction Execution: The reaction mixture is stirred vigorously at the desired temperature (from room temperature to over 100°C) for a specified time (ranging from minutes to several hours).[11][13]
-
Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the catalyst is removed by filtration (for heterogeneous catalysts). The filtrate is then concentrated under reduced pressure, and the resulting crude product can be purified by standard methods such as column chromatography, crystallization, or distillation to yield the corresponding aniline.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for a comparative study of catalysts for the reduction of substituted nitrobenzenes.
Caption: Workflow for comparative catalytic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. oaepublish.com [oaepublish.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Catalytic Performance in Nitroarene Reduction of Nanocatalyst Based on Noble Metal Nanoparticles Supported on Polymer/s-Layer Protein Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. mdpi.com [mdpi.com]
- 14. Single-atom dispersed Co–N–C catalyst: structure identification and performance for hydrogenative coupling of nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rational Design and Precise Synthesis of Single-Atom Alloy Catalysts for the Selective Hydrogenation of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
The Strategic Advantage of 1-(Difluoromethoxy)-2-nitrobenzene in Active Pharmaceutical Ingredient (API) Synthesis: A Comparative Guide
In the landscape of modern drug discovery and development, the incorporation of fluorine-containing functional groups is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). Among the various fluorinated building blocks, 1-(difluoromethoxy)-2-nitrobenzene has emerged as a particularly valuable precursor. This guide provides an objective comparison of this compound with its non-fluorinated ether analogues and other halogenated nitroaromatics, supported by a plausible synthetic case study and detailed experimental protocols.
The primary advantage of utilizing this compound lies in the introduction of the difluoromethoxy (-OCHF₂) group into a target molecule. This group can significantly improve a drug candidate's metabolic stability, lipophilicity, and bioavailability.[1] The presence of the nitro group provides a versatile synthetic handle, as it can be readily reduced to an amine, which is a key intermediate for the construction of a wide array of heterocyclic scaffolds common in medicinal chemistry, such as benzimidazoles.[1]
Comparative Analysis: Synthesis of a Key Benzimidazole Precursor
To illustrate the practical advantages of this compound, we will consider the synthesis of a key intermediate, a substituted o-phenylenediamine, which is a direct precursor to many benzimidazole-based APIs. The following comparison outlines the synthetic route starting from this compound and its alternatives, 2-fluoro-1-nitrobenzene and 2-chloro-1-nitrobenzene.
Target Intermediate: 4-Substituted-benzene-1,2-diamine
The primary transformation is the reduction of the nitro group. The choice of starting material directly influences the properties of the final product and the efficiency of the synthesis.
Data Presentation: Comparison of Starting Materials
| Feature | This compound | 2-Fluoro-1-nitrobenzene | 2-Chloro-1-nitrobenzene |
| Key Advantage | Introduces the beneficial -OCHF₂ group, enhancing pharmacokinetic properties of the final API.[1] | Highly reactive towards nucleophilic aromatic substitution (SNAr), allowing for diverse functionalization. | Cost-effective and readily available starting material. |
| Typical Nitro Reduction Yield | >90% | >90% | >90% |
| Reaction Conditions for Reduction | Catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid reduction (e.g., SnCl₂, HCl). | Catalytic hydrogenation (Raney Nickel is preferred to avoid dehalogenation) or metal-acid reduction. | Catalytic hydrogenation (Raney Nickel is preferred to avoid dehalogenation) or metal-acid reduction. |
| Considerations for Further Synthesis | The resulting 4-(difluoromethoxy)benzene-1,2-diamine is ready for cyclization reactions to form benzimidazoles. | The fluorine atom in 4-fluorobenzene-1,2-diamine can be a site for further SNAr reactions, but can also be a metabolic liability. | The chlorine atom in 4-chlorobenzene-1,2-diamine is less reactive than fluorine in SNAr, potentially requiring harsher conditions for further modification. |
| Impact on Final API Properties | Enhanced metabolic stability, improved lipophilicity, and potentially better cell membrane permeability. | The fluorine atom can modulate pKa and binding interactions. | The chlorine atom can influence lipophilicity and binding. |
Experimental Protocols
The following are representative experimental protocols for the key reduction step for each of the compared starting materials.
Protocol 1: Synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine from this compound
Materials:
-
This compound
-
Palladium on carbon (10 wt. % Pd)
-
Ethanol
-
Hydrogen gas
Procedure:
-
In a pressure vessel, a solution of this compound (1.0 eq) in ethanol is prepared.
-
A catalytic amount of 10% palladium on carbon (0.01 eq) is added to the solution.
-
The vessel is sealed and purged with nitrogen, followed by hydrogen gas.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically 50 psi) at room temperature for 4-6 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield 4-(difluoromethoxy)benzene-1,2-diamine.
Protocol 2: Synthesis of 4-Fluorobenzene-1,2-diamine from 2-Fluoro-1-nitrobenzene
Materials:
-
2-Fluoro-1-nitrobenzene
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
Procedure:
-
To a stirred solution of stannous chloride dihydrate (5.0 eq) in concentrated hydrochloric acid, 2-fluoro-1-nitrobenzene (1.0 eq) is added portion-wise at 0 °C.
-
After the addition, the reaction mixture is stirred at room temperature for 2-3 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is cooled in an ice bath and the pH is adjusted to >8 with a concentrated aqueous solution of sodium hydroxide.
-
The resulting mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 4-fluorobenzene-1,2-diamine.
Protocol 3: Synthesis of 4-Chlorobenzene-1,2-diamine from 2-Chloro-1-nitrobenzene
Materials:
-
2-Chloro-1-nitrobenzene
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol/Water mixture
Procedure:
-
A mixture of 2-chloro-1-nitrobenzene (1.0 eq) and iron powder (3.0 eq) in a 2:1 mixture of ethanol and water is prepared.
-
A catalytic amount of ammonium chloride is added, and the mixture is heated to reflux with vigorous stirring for 3-5 hours.
-
Reaction progress is monitored by TLC.
-
Upon completion, the hot reaction mixture is filtered through celite to remove the iron salts.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-chlorobenzene-1,2-diamine.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways and logical relationships discussed.
Caption: Comparative synthetic workflow to a key benzimidazole precursor.
Caption: Decision logic for selecting a starting material in API synthesis.
Conclusion
While 2-fluoro- and 2-chloro-1-nitrobenzene are viable and often more economical starting materials for the synthesis of certain APIs, this compound offers a distinct and strategic advantage. The ability to incorporate the difluoromethoxy group early in a synthetic sequence provides a direct route to drug candidates with potentially superior pharmacokinetic profiles. For researchers and drug development professionals, the initial investment in this specialized building block can lead to the development of more robust and effective therapeutics, ultimately justifying its use in the competitive landscape of pharmaceutical R&D. The choice of starting material will, however, always depend on a comprehensive evaluation of the synthetic strategy, the desired properties of the final API, and economic considerations.
References
A Spectroscopic Showdown: Differentiating Ortho, Meta, and Para Isomers of Difluoromethoxynitrobenzene
For Immediate Publication
A detailed spectroscopic comparison of the ortho, meta, and para isomers of difluoromethoxynitrobenzene is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive analysis of their distinct spectral characteristics using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and detailed methodologies.
The precise identification of constitutional isomers is a critical challenge in chemical synthesis and pharmaceutical development, where distinct positional differences can lead to vastly different pharmacological and toxicological profiles. This guide focuses on the spectroscopic differentiation of 1-(difluoromethoxy)-2-nitrobenzene (ortho), 1-(difluoromethoxy)-3-nitrobenzene (meta), and 1-(difluoromethoxy)-4-nitrobenzene (para), compounds of interest in medicinal chemistry and materials science.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, highlighting the spectral fingerprints unique to each isomer.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Isomer | Chemical Shift (δ) of -OCHF₂ Proton (ppm) | Aromatic Proton Chemical Shifts (δ) (ppm) |
| Ortho | Data not available | Data not available |
| Meta | Data not available | Data not available |
| Para | 6.6 (t, J=73.2 Hz) | 8.35 (d, J=9.0 Hz), 7.35 (d, J=9.0 Hz) |
Note: The triplet (t) for the -OCHF₂ proton is due to coupling with the two fluorine atoms.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Isomer | Chemical Shift (δ) of -OCHF₂ Carbon (ppm) | Aromatic Carbon Chemical Shifts (δ) (ppm) |
| Ortho | Data not available | Data not available |
| Meta | Data not available | Data not available |
| Para | 115.5 (t, J=260.9 Hz) | 150.8, 144.9, 125.8, 119.4 |
Note: The triplet (t) for the -OCHF₂ carbon is due to coupling with the two fluorine atoms.
Infrared (IR) Spectroscopy Data
| Isomer | Key Absorption Bands (cm⁻¹) |
| Ortho | Data not available |
| Meta | ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1200-1000 (C-O, C-F stretches) |
| Para | ~1525 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1200-1000 (C-O, C-F stretches) |
Mass Spectrometry (MS) Data
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Ortho | Data not available | Data not available |
| Meta | 189 | 143, 139, 95, 92, 81, 75, 63 |
| Para | 189 | 139, 109, 95, 92, 81, 75, 65, 64, 63 |
Interpretation of Spectroscopic Differences
The differentiation of these isomers is primarily based on the substitution pattern on the benzene ring, which influences the electronic environment and symmetry of the molecule.
-
NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic. The para isomer, with its higher symmetry, exhibits a simpler ¹H NMR spectrum in the aromatic region compared to the more complex patterns expected for the ortho and meta isomers. The electron-withdrawing nitro group significantly deshields adjacent (ortho) protons, causing them to appear at a higher chemical shift (further downfield). The difluoromethoxy group also influences the chemical shifts of nearby protons.
-
IR Spectroscopy: While the fundamental vibrations for the nitro and difluoromethoxy groups will be present in all three isomers, the substitution pattern affects the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹), which can be characteristic for ortho, meta, and para disubstituted benzenes.
-
Mass Spectrometry: All three isomers will exhibit a molecular ion peak at m/z 189. However, the fragmentation patterns can differ. The relative intensities of fragment ions, formed by the loss of moieties such as NO₂, OCHF₂, or F, can provide clues to the original substitution pattern, although these differences may be subtle.
Experimental Protocols
The following are general procedures for acquiring the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: The data presented were likely acquired on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron Impact (EI) ionization at 70 eV is a common method for small organic molecules, which causes fragmentation and provides structural information.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and the various fragment ions are analyzed to determine the molecular weight and fragmentation pattern.
Visualization of Isomeric Structures and Analytical Workflow
To aid in the conceptualization of the isomeric differences and the analytical process, the following diagrams are provided.
Caption: Molecular structures of the ortho, meta, and para isomers.
Caption: Logical workflow for spectroscopic identification of isomers.
A Comparative Guide to the Bioisosteric Replacement of Hydroxyl and Thiol Groups with a Difluoromethyl Group
In the landscape of modern drug discovery and development, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one functional group with another that retains similar physicochemical or biological properties, is a powerful tool in this endeavor. This guide provides a comprehensive comparison of the bioisosteric replacement of hydroxyl (-OH) and thiol (-SH) groups with the difluoromethyl (-CF2H) group, a strategy gaining traction for its ability to modulate key drug-like properties.[1][2]
The difluoromethyl group is considered a bioisostere of hydroxyl and thiol moieties due to its comparable size and ability to act as a hydrogen bond donor, albeit with different characteristics.[3][4][5] This substitution can profoundly influence a molecule's lipophilicity, metabolic stability, and acidity, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile and target engagement.[6][7] This guide presents a data-driven comparison of these functional groups, supported by experimental protocols and visualizations to aid researchers in making informed decisions during the drug design process.
Physicochemical Properties: A Head-to-Head Comparison
The decision to replace a hydroxyl or thiol group with a difluoromethyl group is often driven by the desire to fine-tune a molecule's physicochemical properties. The following tables summarize key experimental data comparing these functional groups.
Table 1: Comparison of Acidity (pKa) and Hydrogen Bond Donor Capacity (A)
| Functional Group | Typical pKa Range | Hydrogen Bond Acidity (A) Range | Key Observations |
| Hydroxyl (-OH) | 16-18 (Aliphatic)[8] | ~0.3 - 0.6[4] | Strong hydrogen bond donor. Acidity is highly context-dependent. |
| 8-10 (Aromatic/Phenol)[8] | |||
| Thiol (-SH) | 10-11 (Aliphatic)[9] | 0.085 - 0.126[3][10][11] | Weaker hydrogen bond donor than hydroxyl.[4] |
| 6-7 (Aromatic/Thiophenol)[9] | |||
| Difluoromethyl (-CF2H) | Generally higher than -OH[4] | 0.085 - 0.126[3][10][11] | Acts as a hydrogen bond donor on a scale similar to thiophenol.[3][10][11] Weaker hydrogen bond donor than hydroxyl.[4] The C-H bond is polarized by the adjacent fluorine atoms, enabling it to act as a "lipophilic hydrogen bond donor".[3][10][11] |
Table 2: Comparison of Lipophilicity (logP)
| Bioisosteric Replacement | ΔlogP (logP(XCF2H) - logP(XCH3)) | Key Observations |
| -CH3 to -CF2H | -0.1 to +0.4[3][10][11][12] | The difluoromethyl group is generally considered to be lipophilicity-enhancing.[3] However, the actual change in lipophilicity upon substitution is highly dependent on the molecular context.[5] For instance, in difluoromethyl anisoles and thioanisoles, the change in logP spans from a slight decrease to a moderate increase.[3][10][11][12] |
Metabolic Stability
A primary driver for replacing hydroxyl and thiol groups is to block metabolically labile sites. Both hydroxyl and thiol groups are susceptible to Phase I and Phase II metabolic transformations, such as oxidation and glucuronidation, which can lead to rapid clearance of a drug from the body.
The difluoromethyl group is significantly more resistant to metabolic degradation.[6][7] The strong carbon-fluorine bonds are not easily oxidized by cytochrome P450 enzymes, leading to a more stable metabolic profile and potentially a longer half-life of the drug in vivo.[13]
Visualizing the Bioisosteric Relationship and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of molecular properties. Below are methodologies for key experiments cited in this guide.
Determination of pKa by Potentiometric Titration
This method determines the pKa of a compound by monitoring the pH of a solution as a titrant of known concentration is added.
-
Preparation of Solutions:
-
Prepare a 1 mM solution of the test compound.
-
Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[10]
-
-
Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[10]
-
Titration:
-
Place 20 mL of the 1 mM sample solution in a beaker with a magnetic stirrer.
-
If the sample is a base, acidify the solution to pH 1.8-2.0 with 0.1 M HCl.
-
Immerse the calibrated pH electrode in the solution.
-
Titrate the solution with 0.1 M NaOH, recording the pH at regular volume increments, until the pH reaches 12-12.5.[10]
-
If the sample is an acid, titrate with 0.1 M HCl.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the volume of titrant required to reach the equivalence point has been added.[14]
-
Perform the titration in triplicate and report the average pKa value with the standard deviation.[10]
-
Determination of logP by HPLC
This method estimates the octanol-water partition coefficient (logP) based on the retention time of a compound on a reverse-phase high-performance liquid chromatography (RP-HPLC) column.
-
System Preparation:
-
Use an RP-HPLC system with a C18 column.
-
The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile). For direct correlation with octanol-water partitioning, the mobile phase can be saturated with octanol.[6]
-
-
Calibration:
-
Prepare a solution containing a series of standard compounds with known logP values.
-
Inject the standard mixture and record the retention time for each compound.
-
Create a calibration curve by plotting the known logP values against the logarithm of the retention factor (k'). The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time.
-
-
Sample Analysis:
-
Prepare a solution of the test compound.
-
Inject the sample and record its retention time.
-
Calculate the retention factor for the test compound.
-
-
Data Analysis:
-
Using the calibration curve, determine the logP of the test compound from its calculated retention factor.
-
Microsomal Metabolic Stability Assay
This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
-
Reagent Preparation:
-
Thaw liver microsomes (human or other species) on ice.
-
Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the buffer.[4]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
-
Incubation:
-
Pre-warm the microsomal suspension and NADPH-regenerating system to 37°C.
-
Initiate the reaction by adding the test compound to the pre-warmed microsome and NADPH-regenerating system mixture. The final concentration of the test compound is typically 1-10 µM.[1]
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[1][11]
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t_1/2) is calculated as 0.693 / k.
-
Intrinsic clearance (CL_int) can also be calculated from these data.[4]
-
Synthesis of Aryl Difluoromethyl Ethers from Phenols
A common method for the synthesis of aryl difluoromethyl ethers involves the reaction of a phenol with a difluorocarbene source.
-
Reaction Setup:
-
To a round-bottomed flask, add the phenol (1.0 equiv), a base such as cesium carbonate (1.5 equiv), and a solvent like N,N-dimethylformamide (DMF).[3]
-
Flush the flask with an inert gas (e.g., nitrogen).
-
-
Difluoromethylation:
-
Add a difluorocarbene precursor, such as sodium chlorodifluoroacetate (2.8 equiv).
-
Heat the reaction mixture (e.g., to 120°C) and stir for a specified time (e.g., 2 hours).[3]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired aryl difluoromethyl ether.[3]
-
Synthesis of Aryl Difluoromethyl Thioethers from Thiols
Aryl difluoromethyl thioethers can be synthesized from the corresponding thiols or disulfides.
-
Reaction Setup:
-
In an oven-dried flask under a nitrogen atmosphere, add the corresponding disulfide (0.5 mmol) and cesium fluoride (4 mmol).
-
Add a solvent such as N-Methyl-2-pyrrolidone (NMP) and cool the mixture to 0°C.[5]
-
-
Difluoromethylation:
-
Add difluoromethyltrimethylsilane (TMS-CF2H) (4 mmol) dropwise.
-
Stir the suspension at 0°C for 1 hour.[5]
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent under reduced pressure.
-
Purify the product by chromatography.[5]
-
Conclusion
The bioisosteric replacement of hydroxyl or thiol groups with a difluoromethyl group presents a compelling strategy for medicinal chemists to enhance the drug-like properties of lead compounds. This substitution can lead to improved metabolic stability and modulated lipophilicity, although the impact on hydrogen bonding capacity needs to be carefully considered. The experimental data and protocols provided in this guide offer a framework for the rational design and evaluation of difluoromethyl-containing drug candidates. As with any bioisosteric replacement, the effects are highly context-dependent, and empirical validation through the synthesis and testing of the analogs remains essential.
References
- 1. mttlab.eu [mttlab.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An NMR Method for Quantitative Assessment of Intramolecular Hydrogen Bonding; Application to Physiochemical, Environmental, and Biochemical Properties - UNT Digital Library [digital.library.unt.edu]
- 12. study.com [study.com]
- 13. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orgsyn.org [orgsyn.org]
A Comparative Analysis of the Electron-Withdrawing Effects of the Difluoromethoxy (OCF2H) Group
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate the physicochemical properties of molecules. Among these, the difluoromethoxy (OCF2H) group has garnered significant attention. This guide provides an objective comparison of the electron-withdrawing properties of the OCF2H group against other common electron-withdrawing groups (EWGs), supported by quantitative experimental data and detailed methodologies.
Understanding Electron-Withdrawing Effects
Electron-withdrawing groups pull electron density towards themselves, influencing a molecule's reactivity, acidity, basicity, and pharmacokinetic properties.[1][2] This influence is primarily exerted through two mechanisms:
-
Inductive Effect (-I): The withdrawal of electron density through sigma (σ) bonds, driven by the electronegativity of the atoms.
-
Resonance Effect (-M or -R): The withdrawal of electron density through pi (π) systems, involving the delocalization of electrons across the molecule.
The OCF2H group is particularly interesting due to its unique balance of these effects and its ability to act as a "lipophilic hydrogen bond donor," a rare characteristic where the hydrogen atom can form a hydrogen bond despite the group's overall lipophilicity.[3]
Quantitative Comparison of Electron-Withdrawing Strength
The electron-withdrawing strength of a substituent can be quantified using several experimental parameters, most notably Hammett constants and the pKa values of substituted compounds.
Hammett Substituent Constants (σ)
The Hammett equation is a linear free-energy relationship that quantifies the impact of a substituent on the reactivity of an aromatic system.[1][4] The substituent constant, sigma (σ), is a measure of the electronic effect of that substituent. A more positive σ value indicates a stronger electron-withdrawing effect. The constants are position-dependent, with σₚ representing the effect from the para position and σₘ from the meta position.
The OCF2H group is a moderately strong electron-withdrawing group, weaker than trifluoromethoxy (OCF3) and nitro (NO₂) groups but comparable to or slightly stronger than the cyano (CN) group, depending on the position. Its electron-withdrawing nature is less pronounced than that of the trifluoromethyl (CF₃) group.[5]
Table 1: Hammett Substituent Constants (σ) for Selected Functional Groups
| Functional Group | σₘ (meta) | σₚ (para) |
| -OCF₂H | 0.31 | 0.22 |
| -OCF₃ | 0.40 | 0.35 |
| -CF₃ | 0.43 | 0.54 |
| -NO₂ | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -F | 0.34 | 0.06 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -H | 0.00 | 0.00 |
Note: Values are compiled from various sources and may vary slightly depending on the experimental conditions.
Acidity (pKa) of Substituted Phenols
The acidity of a phenol is highly sensitive to the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups stabilize the resulting phenoxide anion through delocalization and induction, leading to a lower pKa value (i.e., a stronger acid).[6]
Comparing the pKa values of substituted phenols provides a direct measure of the substituent's electron-withdrawing strength in a relevant chemical context. For instance, 4-nitrophenol is significantly more acidic than phenol due to the strong electron-withdrawing nitro group.[7] The OCF2H group also increases the acidity of phenol, indicating its electron-withdrawing character.
Table 2: pKa Values for para-Substituted Phenols in Water
| para-Substituent | pKa |
| -OCF₂H | ~8.7 |
| -OCF₃ | 8.82 |
| -CF₃ | 8.95 |
| -NO₂ | 7.15 |
| -CN | 7.95 |
| -F | 9.95 |
| -Cl | 9.42 |
| -Br | 9.34 |
| -H | 9.99 |
Note: Values are compiled from various sources. The pKa of p-difluoromethoxyphenol is less commonly cited but is established as being strongly acidic.
Experimental Protocols
The quantitative data presented above are derived from well-established experimental procedures in physical organic chemistry.
Determination of Hammett Constants
Hammett constants are traditionally determined by measuring the acid dissociation constants (Ka) of a series of meta- and para-substituted benzoic acids in water at 25°C.
Protocol:
-
Synthesis: A series of meta- or para-substituted benzoic acids are synthesized and purified. Benzoic acid itself serves as the reference compound (substituent = -H).
-
Solution Preparation: A precise concentration of each benzoic acid derivative is prepared in water.
-
Titration: Each solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature (25°C). The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
pKa Calculation: The pKa is determined from the titration curve as the pH at which half of the acid has been neutralized (the half-equivalence point). The acid dissociation constant (Ka) is then calculated as 10⁻ᵖᴷᵃ.
-
Hammett Equation Application: The Hammett equation is applied: log(Kₓ/K₀) = σₓρ .
-
Kₓ is the dissociation constant of the substituted benzoic acid.
-
K₀ is the dissociation constant of benzoic acid.
-
For this specific reference reaction, the reaction constant (ρ) is defined as 1.
-
Therefore, the substituent constant (σₓ) is calculated directly: σₓ = log(Kₓ/K₀) .
-
Determination of pKa by ¹⁹F NMR Spectroscopy
For fluorine-containing compounds, Nuclear Magnetic Resonance (NMR) spectroscopy provides a highly sensitive method for pKa determination. The chemical shift of the fluorine nuclei is dependent on the electronic environment, which changes upon protonation or deprotonation of the molecule.
Protocol:
-
Sample Preparation: A series of buffer solutions with known, precise pH values are prepared. A small, constant concentration of the fluorine-containing compound (e.g., a substituted phenol) is added to each buffer solution. An internal reference standard with a pH-insensitive chemical shift is often included.[8]
-
NMR Acquisition: ¹⁹F NMR spectra are acquired for each sample at a constant temperature.[8]
-
Data Analysis: The ¹⁹F chemical shift (δ) is plotted against the pH of the solution. This results in a sigmoidal curve.
-
pKa Determination: The pKa is the pH value at the inflection point of the sigmoidal curve. This point corresponds to the pH where the concentrations of the protonated and deprotonated species are equal. The data is typically fitted to the Henderson-Hasselbalch equation to derive an accurate pKa value.[8]
Visualizing Electronic Effects and Experimental Workflows
Diagrams created using Graphviz DOT language help to illustrate the underlying principles and processes.
Caption: Inductive vs. Resonance electron-withdrawing mechanisms.
Caption: Experimental workflow for pKa determination by titration.
Conclusion
The difluoromethoxy (OCF2H) group is a valuable functional group for fine-tuning the electronic properties of lead compounds in drug discovery. Its electron-withdrawing strength, as quantified by Hammett constants and pKa measurements, is moderate yet significant. It is generally less electron-withdrawing than classic powerful groups like -NO₂ and -CF₃ but provides a distinct electronic signature compared to halogens or the -OCF₃ group. This, combined with its unique ability to engage in hydrogen bonding, makes the OCF2H group a versatile tool for modulating molecular interactions and properties in a targeted and nuanced manner.
References
- 1. Electron-withdrawing group - Wikipedia [en.wikipedia.org]
- 2. orgosolver.com [orgosolver.com]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.viu.ca [web.viu.ca]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. sips.org.in [sips.org.in]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Difluoromethoxy Substitution in Drug Design: A Comparative Guide
The incorporation of the difluoromethoxy group (-OCF2H) into drug candidates represents a key strategy in modern medicinal chemistry to enhance a molecule's pharmacological profile. By replacing a metabolically susceptible methoxy group (-OCH3), researchers can significantly improve a drug's metabolic stability, fine-tune its lipophilicity, and modulate its binding affinity to its target, ultimately leading to more robust and effective therapeutics.
This guide provides a comparative analysis of the impact of difluoromethoxy substitution on drug properties, using a case study of 2-methoxyestradiol (2ME2), an endogenous metabolite of estradiol with anti-cancer properties, and its difluoromethoxy analog. This guide will delve into the quantitative improvements in biological activity and physicochemical properties, supported by detailed experimental protocols.
Case Study: 2-Methoxyestradiol (2ME2) vs. 2-Difluoromethoxyestradiol
The primary motivation for replacing the 2-methoxy group in 2-methoxyestradiol with a difluoromethoxy group is to block O-demethylation, a common metabolic pathway that can lead to reduced bioavailability and the formation of estrogenic metabolites.[1] The strong carbon-fluorine bonds in the difluoromethoxy group are resistant to enzymatic cleavage, thus enhancing the metabolic stability of the compound.[2]
Enhanced Biological Activity
The substitution of the methoxy group with a difluoromethoxy group in estradiol-based compounds has a notable impact on their anti-cancer and enzyme-inhibiting activities. The following tables summarize the quantitative data from a comparative study.
Table 1: In Vitro Anti-proliferative Activity against Breast Cancer Cell Lines
| Compound | Substituent | MCF-7 GI50 (µM) | MDA-MB-231 GI50 (µM) |
| 2-Methoxyestradiol-3,17-O,O-bissulfamate (STX140) | -OCH3 | 0.52 | Not Reported |
| 2-Difluoromethoxyestradiol-3,17-O,O-bissulfamate | -OCF2H | 0.28 | 0.74 |
GI50: The concentration of the drug that causes 50% inhibition of cell growth.[1]
Table 2: In Vitro Steroid Sulfatase (STS) Inhibition
| Compound | Substituent | JEG-3 Cell Lysate IC50 (nM) | Whole JEG-3 Cells IC50 (nM) |
| 2-Methoxyestradiol-3,17-O,O-bissulfamate (STX140) | -OCH3 | 99 | 4.2 |
| 2-Difluoromethoxyestradiol-3,17-O,O-bissulfamate | -OCF2H | 44 | 3.7 |
IC50: The concentration of the drug that causes 50% inhibition of enzyme activity.[1]
The data clearly indicates that the difluoromethoxy-substituted analog exhibits more potent anti-proliferative activity in MCF-7 cells and enhanced inhibition of steroid sulfatase in both cell lysate and whole-cell assays.[1]
Physicochemical Properties
The electronic properties of the difluoromethoxy group also influence key physicochemical parameters like pKa and lipophilicity (LogP).
Table 3: Comparison of Physicochemical Properties
| Property | Methoxy (-OCH3) Analog (Phenol) | Difluoromethoxy (-OCF2H) Analog (Phenol) |
| Calculated pKa | ~9.22 | ~8.52 |
| Lipophilicity (LogP) | More Lipophilic | Slightly Decreased Lipophilicity (compared to -OCF3) |
The lower pKa of the corresponding phenol with the -OCF2H group suggests it is more acidic.[1] While the difluoromethoxy group is generally considered to be more lipophilic than a methoxy group, it is slightly less lipophilic than a trifluoromethoxy (-OCF3) group.[1]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols.
In Vitro Anti-proliferative Assay
Objective: To determine the concentration of the test compound that inhibits the growth of cancer cell lines by 50% (GI50).
Methodology:
-
Cell Seeding: Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compounds (e.g., from 0.01 to 100 µM) and incubated for a further 48-72 hours.
-
Cell Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT assay. The MTT reagent is added to each well and incubated, allowing viable cells to convert the MTT into formazan crystals.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The GI50 values are then calculated from the dose-response curves.[3]
Steroid Sulfatase (STS) Inhibition Assay
Objective: To determine the concentration of the test compound that inhibits the activity of the steroid sulfatase enzyme by 50% (IC50).
Methodology:
-
Enzyme Source: The STS enzyme can be obtained from various sources, including human placental microsomes or lysates from cell lines like JEG-3.[1][4]
-
Incubation: The enzyme is incubated with various concentrations of the inhibitor in a suitable buffer at 37°C.
-
Substrate Addition: A radiolabeled substrate, such as [3H]-estrone-3-sulfate, is added to initiate the enzymatic reaction.
-
Reaction Termination and Separation: The reaction is stopped after a defined period, and the product (e.g., [3H]-estrone) is separated from the unreacted substrate using a method like toluene partition.
-
Quantification: The amount of radiolabeled product is quantified using scintillation counting.
-
Data Analysis: IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.[4]
In Vitro Metabolic Stability Assay
Objective: To assess the rate at which a compound is metabolized by liver enzymes, typically by measuring its disappearance over time.
Methodology:
-
Incubation Mixture: The test compound is incubated with human liver microsomes (HLM) in a buffer solution containing the necessary cofactor, NADPH, to initiate the metabolic reactions.[5][6]
-
Time Course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution, such as acetonitrile.
-
Analysis: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.
-
Data Analysis: The metabolic half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[5]
Determination of LogP and pKa
LogP (Octanol-Water Partition Coefficient): This measures the lipophilicity of a compound. A common method is the shake-flask method, where the compound is partitioned between octanol and water. The concentration of the compound in each phase is then determined by HPLC to calculate the LogP value.[7][8]
pKa (Acid Dissociation Constant): This indicates the acidity of a compound. Spectrophotometric methods are often used, where the UV-Vis absorbance of the compound is measured in a series of buffer solutions with different pH values. The pKa is then determined from the changes in absorbance as the compound ionizes.[2][9]
Visualizing the Impact and Workflow
To better illustrate the concepts and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Logical relationship of difluoromethoxy substitution on drug properties.
Caption: Workflow for in vitro anti-proliferative assay.
Caption: Workflow for in vitro metabolic stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. An Accurate Approach for Computational pKa Determination of Phenolic Compounds [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mttlab.eu [mttlab.eu]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. agilent.com [agilent.com]
- 8. longdom.org [longdom.org]
- 9. web.pdx.edu [web.pdx.edu]
Safety Operating Guide
Proper Disposal of 1-(Difluoromethoxy)-2-nitrobenzene: A Step-by-Step Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 1-(Difluoromethoxy)-2-nitrobenzene (CAS No. 22225-77-0). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance. Adherence to these guidelines is critical to minimize risks and promote a safe laboratory environment.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound is classified as a hazardous substance, and proper personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body | Lab coat, long pants, and closed-toe shoes. |
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of vapors or mist.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Segregation and Storage of Waste
Proper segregation of chemical waste is a critical step in the disposal process. Incorrectly mixed waste streams can lead to dangerous chemical reactions and complicate the disposal process.
-
Waste Container: Collect waste this compound and any contaminated materials in a dedicated, properly labeled, and sealed hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Segregation: This compound is a halogenated organic substance. It is crucial to segregate it from non-halogenated organic waste.[1][2] Do not mix with other waste streams such as acids, bases, or oxidizers.
Disposal Procedure
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations. The following is a general procedural outline:
-
Initial Collection: Carefully transfer the waste chemical into the designated hazardous waste container using a funnel to avoid spills.
-
Container Sealing: Once collection is complete, or the container is full, securely seal the container.
-
Decontamination: Decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Final Disposal Method: The recommended final disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[2]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent and decontaminate.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team or EHS department.
-
Prevent the spill from entering drains or waterways.
-
Hazard and Precautionary Information
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard and precautionary statements for this compound.[3]
| GHS Statement Type | Code | Description |
| Hazard Statement | H302 | Harmful if swallowed. |
| Hazard Statement | H315 | Causes skin irritation. |
| Hazard Statement | H319 | Causes serious eye irritation. |
| Precautionary Statement | P264 | Wash skin thoroughly after handling. |
| Precautionary Statement | P270 | Do not eat, drink or smoke when using this product. |
| Precautionary Statement | P280 | Wear protective gloves/ eye protection/ face protection. |
| Precautionary Statement | P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| Precautionary Statement | P330 | Rinse mouth. |
| Precautionary Statement | P362 | Take off contaminated clothing and wash before reuse. |
| Precautionary Statement | P501 | Dispose of contents/ container to an approved waste disposal plant. |
Disposal Workflow
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-(Difluoromethoxy)-2-nitrobenzene
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 1-(Difluoromethoxy)-2-nitrobenzene.
This guide provides detailed procedural steps to ensure the safe handling of this compound in a laboratory setting, minimizing exposure risk and ensuring proper disposal. The following protocols are based on established safety data sheets and best practices in chemical management.
Hazard and Exposure Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is harmful if swallowed or inhaled and toxic in contact with skin.[1] Prolonged or repeated exposure may cause damage to organs.[1][2] It is also toxic to aquatic life with long-lasting effects.[1]
| Hazard Statement | GHS Classification |
| Harmful if swallowed or if inhaled.[1] | Acute Toxicity, Oral (Category 4)[1], Inhalation (Category 4)[1] |
| Toxic in contact with skin.[1] | Acute Toxicity, Dermal (Category 3)[1] |
| Causes damage to organs through prolonged or repeated exposure.[1] | Specific target organ toxicity — repeated exposure (Category 1)[1] |
| Toxic to aquatic life with long lasting effects.[1] | Chronic aquatic hazard (Category 2)[1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.
Primary Engineering Control:
-
All handling of this compound must be conducted in a certified chemical fume hood to avoid the generation and inhalation of vapors or aerosols.[1][2][3][4]
Personal Protective Equipment:
| PPE Category | Specification |
| Hand Protection | Wear chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber) that have been inspected for integrity before use.[1] Use proper glove removal technique to avoid skin contact.[1] For tasks with a high risk of splash or for handling chemicals of unknown toxicity, consider double gloving with a flexible laminate glove under a heavy-duty, chemically resistant outer glove. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. For splash hazards, chemical splash goggles are required.[5] For operations outside a fume hood with a risk of splashes or for systems under pressure, a face shield worn over safety goggles is mandatory.[5] |
| Skin and Body Protection | A flame-resistant lab coat is required.[5] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or a one-piece coverall should be worn.[6][7] Closed-toe shoes are mandatory.[5] |
| Respiratory Protection | If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2][6] For emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[1] |
Experimental Workflow and Handling Procedures
The following diagram outlines the standard operating procedure for handling this compound from pre-operational checks to final disposal.
Caption: Standard operating procedure for handling this compound.
Step-by-Step Handling and Disposal Plan
1. Pre-Operational Safety Checks:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]
-
Verify that the chemical fume hood has a current certification.
-
Inspect all required PPE for defects before use.[1]
-
Have a spill kit readily available.
2. Handling the Chemical:
-
Avoid inhalation of any mists or vapors.[1]
-
Keep the container tightly closed when not in use and store it in a well-ventilated area.[1][3]
-
Store in a locked cabinet or an area accessible only to authorized personnel.[1]
3. First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin with plenty of water.[1] Seek immediate medical attention.[1][8]
-
In case of eye contact: Rinse cautiously with water for several minutes.[3][9][10] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice from an ophthalmologist.[1][8]
-
If inhaled: Move the person to fresh air.[1][3] If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical assistance.[1][2]
-
If swallowed: Rinse the mouth with water.[1][3] Do NOT induce vomiting.[2][4] Seek immediate medical attention.[1][2]
4. Spill Management:
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE, including respiratory protection, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[4]
-
Collect the absorbed material into a suitable, closed container for disposal.[2]
-
Prevent the spill from entering drains or waterways.[1]
5. Disposal Protocol:
-
Chemical Waste: Dispose of this compound as hazardous waste through an approved waste disposal plant.[1][2][3] Do not mix with other waste.[1] Leave the chemical in its original container if possible.[1]
-
Contaminated PPE: Used gloves, lab coats, and other disposable materials contaminated with this chemical must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] Contaminated clothing should be washed before reuse.[1][3][9]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1]
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe laboratory environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
